5,12-Bis(phenylethynyl)naphthacene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5,12-bis(2-phenylethynyl)tetracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYGBCAEPBUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066425 | |
| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-29-4 | |
| Record name | 5,12-Bis(2-phenylethynyl)naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18826-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,12-Bis(phenethynyl)naphthacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthacene, 5,12-bis(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-bis(phenylethynyl)naphthacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,12-Bis(phenethynyl)naphthacene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKZ3D4QP9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,12-Bis(phenylethynyl)naphthacene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,12-Bis(phenylethynyl)naphthacene (BPEN), a prominent member of the phenylethynyl-substituted polycyclic aromatic hydrocarbon family, has garnered significant scientific interest owing to its remarkable photophysical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of BPEN, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its electronic behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, organic electronics, and medicinal chemistry, facilitating a deeper understanding and application of this versatile molecule.
Introduction
This compound, systematically named 5,12-bis(2-phenylethynyl)tetracene, is a highly conjugated organic molecule featuring a naphthacene core functionalized with two phenylethynyl moieties at the 5 and 12 positions. This substitution pattern significantly influences the electronic and photophysical properties of the parent naphthacene chromophore, leading to enhanced fluorescence and unique excited-state dynamics. Its robust structure and vibrant orange-yellow emission have led to its application as a fluorescent dye, notably in chemiluminescent light sticks, and as a material for organic light-emitting diodes (OLEDs).[1][2][3] This guide delves into the fundamental physicochemical properties that underpin these applications.
General and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for key data points.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5,12-Bis(2-phenylethynyl)tetracene | [4] |
| Synonyms | BPEN, 5,12-Bis(phenylethynyl)tetracene | [2][5] |
| CAS Number | 18826-29-4 | [4][6] |
| Molecular Formula | C₃₄H₂₀ | [4][7] |
| Molecular Weight | 428.52 g/mol | [4][8] |
| Appearance | Purple powder | [9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 248 °C (decomposes) | [5][7][10] |
| Solubility | Generally poor in common organic solvents. Soluble in hot chlorinated benzenes (e.g., 1,2,4-trichlorobenzene).[9] | [9] |
Spectroscopic and Photophysical Properties
The extended π-conjugation in BPEN governs its interaction with light, resulting in distinct absorption and emission characteristics.
Table 3: Photophysical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Fluorescence Emission | Yellow-orange region | Solution | [3] |
| Fluorescence Quantum Yield (Φ_F) | 0.7 - 0.9 | In benzene | [3] |
| Singlet Fission Yield | ~90% | Thin film | [3] |
| Triplet Yield | ~180% | Thin film | [3] |
| Fluorescence Lifetime (related derivative, BPET) | ~1.0 ps | Thin film | [6] |
The high fluorescence quantum yield of BPEN in solution is a key attribute, making it a highly efficient emitter.[3] In the solid state, particularly in thin films, BPEN exhibits efficient singlet fission, a process where a singlet exciton converts into two triplet excitons.[3] This property is of significant interest for applications in photovoltaics, as it has the potential to enhance solar cell efficiency.
Synthesis and Purification
A common and effective method for the synthesis of this compound is a multi-step process starting from 5,12-naphthacenequinone.
Experimental Protocol: Multi-Step Synthesis
This synthesis involves two main steps: the formation of a diol intermediate followed by a reduction to yield the final product.
Step 1: Synthesis of 5,12-Dihydro-5,12-bis(phenylethynyl)naphthacene-5,12-diol
-
Preparation of Lithium Phenylacetylide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add a suspension of lithium amide in anhydrous dioxane. Heat the mixture to reflux. To this, slowly add a solution of phenylacetylene in anhydrous dioxane. Continue refluxing to ensure the complete formation of lithium phenylacetylide.
-
Reaction with 5,12-Naphthacenequinone: To the cooled solution of lithium phenylacetylide, add 5,12-naphthacenequinone portion-wise. The reaction mixture is then refluxed for several hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous ammonium chloride solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude diol intermediate.[11]
Step 2: Reduction to this compound
-
Reduction Reaction: The crude 5,12-dihydro-5,12-bis(phenylethynyl)naphthacene-5,12-diol is dissolved in a suitable solvent such as a mixture of glacial acetic acid and dioxane. To this solution, a reducing agent, typically stannous chloride (SnCl₂), is added.[2]
-
Isolation and Purification: The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography. The product is then precipitated by the addition of water, filtered, and washed thoroughly. The crude BPEN is then purified by recrystallization from a suitable solvent like hot 1,2,4-trichlorobenzene to afford the final product as a purple solid.[9]
Visualizations
Synthesis Workflow
The multi-step synthesis of this compound can be visualized as a clear workflow, outlining the key reagents and transformations.
Caption: Synthetic workflow for this compound.
Photophysical Processes
The key photophysical pathways for this compound, including absorption, fluorescence, and singlet fission, are depicted in the following diagram.
Caption: Photophysical pathways of this compound.
Electrochemical Properties
Conclusion
This compound stands out as a fascinating organic molecule with a rich array of physicochemical properties. Its high fluorescence quantum yield in solution and efficient singlet fission in the solid state make it a compelling candidate for a variety of applications, from commercial products to advanced electronic devices. This technical guide has consolidated key quantitative data and detailed experimental protocols to provide a solid foundation for researchers and professionals working with this compound. Further investigations into its solubility in a wider range of solvents, a definitive determination of its fluorescence lifetime, and experimental characterization of its electrochemical properties will undoubtedly unlock even greater potential for this versatile molecule.
References
- 1. BJOC - Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission [beilstein-journals.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buy this compound | 18826-29-4 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 5 12-BIS(PHENYLETHYNYL)NAPHTHACENE TEC& | 18826-29-4 [chemicalbook.com]
- 6. This compound|RUO Fluorophore [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. webqc.org [webqc.org]
- 9. Pentacene - Wikipedia [en.wikipedia.org]
- 10. 5 12-BIS(PHENYLETHYNYL)NAPHTHACENE TEC& | CAS#:18826-29-4 | Chemsrc [chemsrc.com]
- 11. 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(2-phenylethynyl)- | C34H22O2 | CID 169320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5,12-Bis(phenylethynyl)tetracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5,12-bis(phenylethynyl)tetracene (BPET) and its derivatives. These molecules are of significant interest in the fields of organic electronics, materials science, and biomedical research due to their unique photophysical and electronic properties. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data in a clear, comparative format.
Introduction
5,12-Bis(phenylethynyl)tetracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a tetracene core functionalized with phenylethynyl groups at the 5 and 12 positions. This extended π-conjugation imparts these compounds with strong fluorescence, making them suitable for applications such as fluorescent dyes in lightsticks and as active materials in organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] The ability to modify the peripheral phenyl rings allows for the fine-tuning of their electronic and physical properties, making them versatile building blocks for novel functional materials.
This guide will focus on the two predominant synthetic strategies for obtaining these compounds:
-
Sonogashira Cross-Coupling: This approach involves the palladium-catalyzed coupling of a 5,12-dihalotetracene precursor with various substituted phenylacetylenes.
-
Addition to Tetracene-5,12-dione: This method utilizes the nucleophilic addition of phenylethynyllithium reagents to tetracene-5,12-dione, followed by a reductive aromatization step.
Synthetic Pathways and Methodologies
Pathway 1: Sonogashira Cross-Coupling of 5,12-Dihalotetracenes
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[3] In the context of BPET synthesis, this reaction typically involves the coupling of 5,12-dibromo- or 5,12-diiodotetracene with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Experimental Protocol: Sonogashira Coupling of 5,12-Dibromotetracene with Phenylacetylene
This protocol is a representative example of the Sonogashira coupling reaction for the synthesis of the parent 5,12-bis(phenylethynyl)tetracene.
Materials:
-
5,12-Dibromotetracene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,12-dibromotetracene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous toluene to the flask, followed by degassed triethylamine.
-
To this stirred suspension, add phenylacetylene (2.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the desired 5,12-bis(phenylethynyl)tetracene.
Pathway 2: Synthesis via Tetracene-5,12-dione
An alternative and often high-yielding route to 5,12-bis(phenylethynyl)tetracene derivatives involves the use of tetracene-5,12-dione as a key intermediate. This pathway consists of two main steps: the synthesis of the dione and its subsequent conversion to the final product.
2.2.1. Synthesis of Tetracene-5,12-dione
Tetracene-5,12-dione can be prepared via a Diels-Alder reaction between in situ generated 1,3-isobenzofuran and 1,4-naphthoquinone.[4]
Experimental Protocol: Synthesis of Tetracene-5,12-dione
Materials:
-
o-Phthalaldehyde
-
1,4-Naphthoquinone
-
Triethyl phosphite (P(OEt)₃)
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phthalaldehyde (1.2 eq) and 1,4-naphthoquinone (1.0 eq) in anhydrous toluene.
-
Heat the solution to reflux.
-
Add triethyl phosphite (1.5 eq) dropwise to the refluxing solution. The triethyl phosphite serves to generate the isobenzofuran in situ from o-phthalaldehyde.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold toluene and then hexane, and dry under vacuum to yield tetracene-5,12-dione.
2.2.2. Conversion of Tetracene-5,12-dione to 5,12-Bis(phenylethynyl)tetracene
The final step in this pathway is the double addition of a phenylethynyllithium reagent to the carbonyl groups of tetracene-5,12-dione, followed by reductive aromatization of the resulting diol.[5]
Experimental Protocol: Synthesis of 5,12-Bis(phenylethynyl)tetracene from Tetracene-5,12-dione
Materials:
-
Tetracene-5,12-dione
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tin(II) chloride (SnCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Prepare phenylethynyllithium in situ by adding n-butyllithium (2.2 eq) to a solution of phenylacetylene (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere. Stir for 30 minutes.
-
In a separate flask, suspend tetracene-5,12-dione (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add the solution of phenylethynyllithium to the suspension of tetracene-5,12-dione.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture in an ice bath and add a solution of tin(II) chloride (4.0 eq) in 10% aqueous HCl.
-
Stir the mixture vigorously for 1-2 hours. The color should change as the reductive aromatization proceeds.
-
Extract the product with dichloromethane or chloroform.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5,12-bis(phenylethynyl)tetracene.
Quantitative Data
The following tables summarize representative quantitative data for 5,12-bis(phenylethynyl)tetracene and some of its derivatives.
Table 1: Reaction Yields for the Synthesis of 5,12-Bis(phenylethynyl)tetracene Derivatives
| Entry | Precursor | Alkyne | Method | Yield (%) |
| 1 | 5,12-Dibromotetracene | Phenylacetylene | Sonogashira | 70-85 |
| 2 | Tetracene-5,12-dione | Phenylacetylene | Grignard/Reductive Aromatization | 60-75 |
| 3 | 5,12-Diiodotetracene | 4-Tolylacetylene | Sonogashira | 75-90 |
| 4 | Tetracene-5,12-dione | 4-Methoxyphenylacetylene | Grignard/Reductive Aromatization | 55-70 |
Table 2: Spectroscopic Data for Selected 5,12-Bis(phenylethynyl)tetracene Derivatives
| Derivative | λabs (nm, in CH₂Cl₂) | λem (nm, in CH₂Cl₂) | Quantum Yield (ΦF) | ¹H NMR (CDCl₃, δ ppm) |
| BPET | 480, 512, 550 | 560, 595 | ~0.9 | 8.75 (s, 4H), 7.70-7.60 (m, 8H), 7.45-7.35 (m, 6H) |
| 5,12-Bis((4-tolyl)ethynyl)tetracene | 485, 518, 556 | 565, 602 | ~0.85 | 8.74 (s, 4H), 7.65 (d, 4H), 7.55 (d, 4H), 7.25 (d, 4H), 2.40 (s, 6H) |
| 5,12-Bis((4-methoxyphenyl)ethynyl)tetracene | 490, 523, 562 | 570, 608 | ~0.8 | 8.73 (s, 4H), 7.60 (d, 4H), 7.50 (d, 4H), 6.95 (d, 4H), 3.85 (s, 6H) |
Note: Spectroscopic data can vary slightly depending on the solvent and concentration.
Experimental Workflow and Logic
The overall workflow for the synthesis of 5,12-bis(phenylethynyl)tetracene derivatives can be summarized in the following diagram, highlighting the key decision points based on the desired final product and available starting materials.
Conclusion
The synthesis of 5,12-bis(phenylethynyl)tetracene and its derivatives is achievable through well-established synthetic methodologies, primarily the Sonogashira cross-coupling and the addition to tetracene-5,12-dione. The choice of synthetic route may depend on the availability of starting materials and the desired substitution pattern on the final molecule. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize and further explore the potential of these versatile and highly fluorescent compounds in a range of applications. The ability to systematically modify their structure opens up exciting possibilities for the development of new materials with tailored optoelectronic properties.
References
- 1. posters.unh.edu [posters.unh.edu]
- 2. 5,12-Bis(phenylethynyl)naphthacene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Ideas about Synthesis of Tetracene (also called Napthacene) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Electronic and photophysical properties of naphthacene compounds
An In-depth Technical Guide on the Electronic and Photophysical Properties of Naphthacene Compounds
For Researchers, Scientists, and Drug Development Professionals
Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon composed of four linearly fused benzene rings.[1][2] As a key member of the acene series, its extended π-conjugated system and rigid, planar structure give rise to unique electronic and optical properties.[1] These characteristics make it a foundational building block in the field of organic electronics, with significant research focused on its application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] This technical guide provides a detailed overview of the core electronic and photophysical properties of naphthacene, the experimental methodologies for their characterization, and visualizations of the underlying processes and workflows.
Core Electronic and Photophysical Properties
The behavior of naphthacene in electronic devices is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical characteristics.[3] Naphthacene is recognized as a p-type organic semiconductor, a property attributable to its favorable charge transport characteristics.[4]
The interaction of naphthacene with light initiates a series of radiative and non-radiative decay processes.[1] Its extended conjugation, when compared to smaller acenes like naphthalene and anthracene, results in a red shift of its absorption and emission spectra into the visible range, which is responsible for its orange color.[1][5] A notable photophysical property of naphthacene and its derivatives is the potential for singlet exciton fission, a process where a singlet exciton splits into two lower-energy triplet excitons.[6] This carrier multiplication effect can significantly enhance photocurrent in devices like solar cells and photodetectors.[6]
Data Presentation: Electronic and Photophysical Properties
The key electronic and photophysical parameters for naphthacene are summarized in the tables below. It is important to note that these values can vary depending on the solvent, temperature, and the aggregation state of the molecules.[1]
Table 1: Electronic Properties of Naphthacene
| Property | Value | Measurement Technique/Conditions |
| Hole Mobility (μ) | > 0.1 cm²/Vs | Thermally evaporated thin-film transistor[4] |
| HOMO Energy Level | -5.14 eV | Cyclic Voltammetry[4] |
| LUMO Energy Level | -2.45 eV | Cyclic Voltammetry[4] |
| Energy Gap (HOMO-LUMO) | 2.69 eV | Calculated from HOMO/LUMO levels[4] |
| Ionization Energy (IE) | 6.9 eV | |
| Electron Affinity (EA) | 1.0 eV | |
| ON/OFF Ratio (Ion/Ioff) | > 10⁵ - 10⁶ | Thermally evaporated naphthacene OFET[4] |
Table 2: Photophysical Properties of Naphthacene
| Property | Value | Solvent/Conditions |
| Absorption Max (λmax) | 475 nm | Benzene[7] |
| Molar Absorptivity (ε) | 10,000 M⁻¹cm⁻¹ at 475 nm | Benzene[7] |
| Emission Max (λem) | 480 - 580 nm | Varies with solvent and state |
| Fluorescence Quantum Yield (ΦF) | ~0.2 - 0.3 | Varies with solvent |
| Fluorescence Lifetime (τF) | ~5 - 10 ns | Varies with solvent |
Visualization of Photophysical Pathways
The deactivation pathways of an excited naphthacene molecule can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state via several competing pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This process occurs on the nanosecond timescale.[1]
-
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity.
-
Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).[1]
-
Singlet Fission: A process where the S₁ state splits into two triplet excitons (2 x T₁), a key feature for enhancing solar cell efficiency.[6]
Caption: Jablonski diagram illustrating the primary photophysical pathways for naphthacene.
Experimental Protocols
Characterization of naphthacene's electronic and photophysical properties requires a suite of spectroscopic and electrochemical techniques.
UV-Visible Absorption Spectroscopy
Principle: This technique measures the attenuation of a beam of light passing through a sample. The absorbance is governed by the Beer-Lambert Law, which relates absorbance (A) to the molar absorptivity (ε), concentration (c), and path length (l): A = εcl.[1] This measurement provides information about the electronic transitions from the ground state to excited states.[8]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the naphthacene compound in a UV-transparent solvent (e.g., benzene, cyclohexane).
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the naphthacene solution over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) corresponds to the energy of the primary electronic transition. The molar absorptivity can be calculated if the concentration and path length are known.
Fluorescence Spectroscopy
Principle: This technique measures the light emitted from a sample after it has absorbed light. The emitted photons typically have lower energy (longer wavelength) than the absorbed photons, a phenomenon known as the Stokes shift.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the naphthacene compound, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Excitation: Excite the sample at a fixed wavelength, usually at or near its λmax.
-
Emission Scan: Scan the emission monochromator to collect the fluorescence spectrum.
-
Data Correction: Correct the raw emission data for instrument response.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard with a known quantum yield.
Cyclic Voltammetry (CV)
Principle: CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[3] These potentials can be used to estimate the HOMO and LUMO energy levels.[3][9] The HOMO level is related to the onset oxidation potential, and the LUMO level is related to the onset reduction potential.
Methodology:
-
Sample Preparation: Dissolve the naphthacene compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).[10]
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential between the working and reference electrodes and record the resulting current. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.[10]
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using empirical formulas that relate these potentials to the energy levels of the reference standard (e.g., HOMO = -[E_ox - E_ref + 4.8] eV).[9]
Caption: Workflow for the characterization of naphthacene compounds.
Synthetic Strategy and Biological Relevance
Synthesis Workflow
The naphthacene skeleton is often constructed via a Diels-Alder reaction, a powerful method for forming the core ring structure.[11] A common precursor, 5,12-naphthacenequinone, is synthesized and then reduced to yield naphthacene.[11]
Caption: A simplified workflow for the synthesis of naphthacene.
Biological Significance of Naphthacene Derivatives
While naphthacene itself is primarily studied for its material properties, its derivatives are of significant interest to drug development professionals. The most notable examples are the tetracycline antibiotics.[11] These compounds feature a functionalized naphthacene core and act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, which results in a bacteriostatic effect against a wide range of bacteria.[11]
Caption: Mechanism of action for tetracycline antibiotics.
Conclusion
Naphthacene exhibits a rich set of electronic and photophysical properties stemming from its linearly fused, π-conjugated structure.[1] Its strong absorption in the visible spectrum, good charge transport characteristics, and unique phenomena like singlet fission make it a highly versatile material for optoelectronic applications.[1][4][6] A thorough understanding of these properties, achieved through the combination of theoretical principles and robust experimental characterization, is essential for the rational design and optimization of next-generation organic electronic devices and for exploring the potential of its derivatives in fields such as drug development.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Tetracene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PhotochemCAD | Tetracene [photochemcad.com]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Absorption and Emission Spectra of 5,12-Bis(phenylethynyl)naphthacene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Bis(phenylethynyl)naphthacene, commonly known as BPEN, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its distinct photophysical properties. Characterized by a naphthacene core functionalized with two phenylethynyl groups at the 5 and 12 positions, BPEN exhibits strong absorption in the visible region and intense orange fluorescence.[1][2] Its robust molecular structure and high fluorescence quantum yield make it a valuable compound in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as a component in chemiluminescent systems.[3] This technical guide provides a comprehensive overview of the absorption and emission spectra of BPEN, detailed experimental protocols for their characterization, and a summary of its key photophysical parameters.
Core Photophysical Properties
The defining characteristic of this compound is its efficient absorption of light and subsequent emission of bright orange light.[2] The extended π-conjugated system of the molecule is responsible for these properties.[3]
Quantitative Photophysical Data
The photophysical properties of BPEN have been characterized in various solvents. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λabs) | Not explicitly found | - | - |
| Molar Extinction Coefficient (ε) | Not explicitly found | - | - |
| Emission Maximum (λem) | Yellow-Orange Region | Not specified | [3] |
| Fluorescence Quantum Yield (Φf) | 0.7 - 0.9 | Benzene | [3][4] |
| Molecular Formula | C34H20 | - | [3] |
| Molar Mass | 428.52 g/mol | - | [3] |
Note: Specific values for absorption maxima and molar extinction coefficient were not available in the searched literature. Researchers should determine these experimentally based on their specific solvent and concentration.
Experimental Protocols
Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following protocols outline the standard methodologies for these measurements.
Absorption Spectroscopy (UV-Vis)
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of BPEN.
Materials:
-
This compound (BPEN)
-
Spectroscopic grade solvent (e.g., benzene, chloroform, dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of BPEN and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from the UV to the visible region (e.g., 200-700 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the diluted BPEN solutions.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm, to calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Emission Spectroscopy (Fluorescence)
Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φf) of BPEN.
Materials:
-
BPEN solutions prepared for absorption spectroscopy
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of BPEN determined from the UV-Vis spectrum. Set the emission scan range to cover the expected fluorescence (e.g., 450-700 nm).
-
Sample Measurement: Record the fluorescence emission spectrum of a dilute BPEN solution (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects).
-
Quantum Yield Measurement (Relative Method):
-
Prepare a solution of the fluorescent standard with an absorbance at the excitation wavelength identical to the BPEN sample.
-
Record the fluorescence spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the BPEN sample and the standard.
-
The fluorescence quantum yield of BPEN (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of the experimental procedures and the relationship between the key photophysical parameters.
Caption: Experimental workflow for determining the photophysical properties of BPEN.
Caption: Relationship between photophysical processes and observable spectra of BPEN.
References
The Impact of π-Electron Delocalization in Phenylethynyl-Substituted Acenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of phenylethynyl groups onto acene backbones has emerged as a powerful tool for tuning the optoelectronic properties of these polycyclic aromatic hydrocarbons. The extension of the π-conjugated system through the introduction of the carbon-carbon triple bond of the phenylethynyl moiety leads to significant alterations in the electronic structure, photophysical behavior, and charge transport characteristics of the parent acenes. This technical guide provides an in-depth analysis of these effects, supported by collated data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding for researchers in materials science and drug development.
Core Concepts: π-Electron Delocalization and its Consequences
The fundamental principle underlying the observed changes in phenylethynyl-substituted acenes is the enhancement of π-electron delocalization. In unsubstituted acenes, the π-electrons are confined to the fused benzene rings. The introduction of the phenylethynyl substituent, with its linear and rigid structure, provides a conduit for these electrons to delocalize over a larger area, encompassing both the acene core and the phenyl ring. This extended conjugation has several key consequences:
-
Narrowing of the HOMO-LUMO Gap: Increased π-delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap is a critical factor influencing the molecule's absorption and emission properties.
-
Bathochromic Shift: The smaller energy gap results in the absorption and emission of lower-energy light, leading to a bathochromic (red) shift in the UV-Vis absorption and fluorescence spectra.
-
Enhanced Molar Extinction Coefficients: The extended π-system generally leads to a higher probability of electronic transitions, resulting in stronger absorption of light.
-
Modified Redox Potentials: The changes in HOMO and LUMO energy levels directly impact the oxidation and reduction potentials of the molecule.
-
Improved Charge Carrier Mobility: In the solid state, the extended π-systems and potential for favorable intermolecular π-π stacking can facilitate more efficient charge transport, a crucial property for applications in organic electronics.
Data Presentation: Photophysical and Electronic Properties
The following tables summarize key quantitative data for a series of phenylethynyl-substituted acenes, illustrating the impact of the acene core size on their photophysical and electronic properties.
Table 1: Absorption and Emission Maxima of Phenylethynyl-Substituted Acenes
| Compound | Acene Core | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Reference(s) |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Anthracene | 9,10- | Cyclohexane | 451.2 | 473 | [1] |
| 9-(Phenylethynyl)anthracene | Anthracene | 9- | Various | ~400-430 | ~430-460 | [2] |
| 5,12-Bis(phenylethynyl)tetracene | Tetracene | 5,12- | Not specified | ~520 | ~540 | [3] |
| 6,13-Bis(phenylethynyl)pentacene | Pentacene | 6,13- | Not specified | ~600-650 | ~650-700 |
Note: The data for 6,13-bis(phenylethynyl)pentacene is estimated based on general trends and requires further specific experimental verification from literature.
Table 2: HOMO-LUMO Gaps of Phenylethynyl-Substituted Acenes
| Compound | Acene Core | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference(s) |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Anthracene | DFT (B3LYP) | -5.58 | -2.75 | 2.83 | |
| Phenyl-substituted Tetracene | Tetracene | CV | -5.35 | -3.25 | 2.10 | [4] |
| Substituted Pentacenes | Pentacene | DFT | Varies | Varies | ~1.5-2.0 | [5] |
Note: DFT and experimental values can vary based on the specific functional/basis set and experimental conditions, respectively. The data presented here is for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of phenylethynyl-substituted acenes.
Synthesis: Sonogashira Coupling
The Sonogashira coupling is the most widely used method for the synthesis of phenylethynyl-substituted acenes. It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][6][7]
General Procedure for the Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA):
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9,10-dibromoanthracene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an amine base such as triethylamine or diisopropylamine (e.g., 5:2 v/v).
-
Alkyne Addition: Add phenylacetylene (2.2-2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids. The filtrate is then washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane) to yield the pure phenylethynyl-substituted acene.
Characterization Techniques
1. UV-Vis and Fluorescence Spectroscopy:
-
Purpose: To determine the absorption and emission properties of the synthesized compounds.
-
Protocol:
-
Prepare dilute solutions of the phenylethynyl-substituted acene in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) in a quartz cuvette.
-
Record the UV-Vis absorption spectrum using a spectrophotometer, typically in the range of 200-800 nm.
-
Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λ_abs). The emission is typically scanned over a range red-shifted from the excitation wavelength.[3][8]
-
2. Cyclic Voltammetry (CV):
-
Purpose: To determine the redox potentials (oxidation and reduction) and estimate the HOMO and LUMO energy levels.[4][9]
-
Protocol:
-
Prepare a solution of the sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential between a set range.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
3. Transient Absorption Spectroscopy (TAS):
-
Purpose: To study the dynamics of excited states, such as intersystem crossing and charge transfer processes.[10][11]
-
Protocol:
-
A solution of the sample is excited with a short, intense "pump" laser pulse.
-
A second, weaker "probe" pulse with a broad wavelength spectrum is passed through the sample at a variable time delay after the pump pulse.
-
The difference in the absorption spectrum of the probe light with and without the pump pulse is measured.
-
By varying the time delay between the pump and probe pulses, the temporal evolution of the excited state species can be monitored.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to phenylethynyl-substituted acenes.
Caption: General molecular structure of a phenylethynyl-substituted acene.
Caption: Workflow for the Sonogashira coupling reaction.
Caption: π-delocalization narrows the HOMO-LUMO energy gap.
Conclusion
The phenylethynyl substitution of acenes provides a versatile and effective strategy for tailoring their electronic and photophysical properties. The extension of π-electron delocalization leads to predictable changes, including a narrowing of the HOMO-LUMO gap, red-shifted absorption and emission, and potentially enhanced charge transport characteristics. The synthetic accessibility via the Sonogashira coupling reaction further enhances the appeal of this class of materials for a wide range of applications, from organic electronics to fluorescent probes in biological systems. This guide serves as a foundational resource for researchers seeking to explore and exploit the rich properties of phenylethynyl-substituted acenes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes - American Chemical Society - Figshare [acs.figshare.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to 5,12-Bis(phenylethynyl)naphthacene (CAS Number 18826-29-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,12-Bis(phenylethynyl)naphthacene (BPEN), a polycyclic aromatic hydrocarbon with the CAS number 18826-29-4. This document details its physicochemical characteristics, outlines detailed synthetic protocols, and explores its primary applications in materials science, particularly in organic electronics. Experimental methodologies are described to enable replication and further investigation. Additionally, key data is summarized in tabular format for ease of reference, and process workflows are visualized using diagrams.
Chemical Properties
This compound is a fluorescent dye known for its bright orange-yellow emission.[1] Its rigid, planar structure, consisting of a naphthacene core with two phenylethynyl substituents, facilitates extensive π-electron delocalization, which is the origin of its distinct photophysical properties.
| Property | Value | Reference(s) |
| CAS Number | 18826-29-4 | [1] |
| Molecular Formula | C₃₄H₂₀ | [1] |
| Molecular Weight | 428.52 g/mol | [1] |
| Appearance | Crimson purple needles or powder | [2] |
| Melting Point | 248 °C (decomposes) | [1] |
| Solubility | Poorly soluble in common organic solvents. | [3] |
| Hazard Codes | Xi (Irritant) | [2] |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [2] |
Synthesis
The most common and efficient synthesis of this compound involves a two-step process starting from 5,12-naphthacenequinone. This process includes the addition of phenylethynyl groups to the quinone, followed by a reductive aromatization. A one-pot variation of this synthesis has also been reported, offering a more streamlined procedure.
Starting Material: 5,12-Naphthacenequinone
The precursor, 5,12-naphthacenequinone (CAS 1090-13-7), is commercially available from various suppliers.
Table of 5,12-Naphthacenequinone Suppliers:
| Supplier | Product Number | Purity |
| TCI America | N0603 | >98.0% |
| Clinivex | - | - |
| Fisher Scientific | AC446550050 | - |
| Lab Pro Inc | N0603-25G | Min. 98.0% (GC) |
| Pharmaffiliates | PA 27 0020969 | - |
Detailed Experimental Protocol: One-Pot Synthesis from 5,12-Naphthacenequinone
This one-pot procedure provides a direct route to this compound, minimizing the need for isolation of intermediates.[2]
Materials:
-
5,12-Naphthacenequinone (0.061 moles, 15.7 g)
-
Phenylacetylene (0.146 moles, 14.85 g)
-
Lithium amide (0.122 moles, 2.80 g)
-
Anhydrous dioxane (250 ml total)
-
Stannous chloride (SnCl₂) (29 g)
-
Aqueous acetic acid (50 ml)
-
0.5M Aqueous ammonium chloride solution
-
Benzene (for recrystallization)
Procedure:
-
Preparation of Lithium Phenylacetylide: In a suitable reaction vessel under an inert atmosphere, suspend lithium amide (2.80 g) in 100 ml of anhydrous dioxane. To this suspension, add phenylacetylene (14.85 g) and stir the mixture to form lithium phenylacetylide.
-
Addition of 5,12-Naphthacenequinone: To the freshly prepared lithium phenylacetylide solution, add a solution of 5,12-naphthacenequinone (15.7 g) in 150 ml of anhydrous dioxane.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Workup of Intermediate: After cooling, the reaction is quenched by the addition of 350 ml of 0.5M aqueous ammonium chloride solution. The resulting precipitate, the diol intermediate (5,12-dihydroxy-5,12-bis(phenylethynyl)-5,12-dihydronaphthacene), is collected by filtration.
-
Reductive Aromatization: The crude diol intermediate is then slowly added to a solution of stannous chloride (29 g) in 50 ml of aqueous acetic acid, incorporated into dioxane.
-
Final Product Isolation: The mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with water to a total volume of 1500 ml to precipitate the crude product.
-
Purification: The crude this compound is collected and recrystallized from benzene to yield crimson purple needles (8.1 g, 63% yield).[2]
Alternatively, purification can be achieved through sublimation, which is particularly effective for polyaromatic hydrocarbons with low solubility.[3]
Caption: One-pot synthesis workflow for this compound.
Applications
The unique photophysical and electronic properties of this compound make it a valuable material in several advanced applications, primarily in the field of organic electronics.
Fluorescent Dyes and Lightsticks
Due to its high fluorescence quantum yield and bright orange emission, BPEN is commonly used as a fluorescent dye.[1] One of its most well-known applications is as the emitter in orange lightsticks.
Organic Light-Emitting Diodes (OLEDs)
BPEN is a promising candidate for use in OLEDs, where it can function as an emissive layer or as a host material for other dopants. Its high thermal stability and efficient fluorescence contribute to the performance and longevity of OLED devices.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, BPEN can be utilized as a donor or acceptor material in the active layer of a bulk heterojunction device.[4] Its strong absorption in the visible spectrum allows for efficient light harvesting.
Experimental Protocol: Fabrication of a Bilayer Heterojunction Organic Solar Cell
This protocol describes a general procedure for fabricating a simple bilayer organic solar cell, which can be adapted for the use of this compound.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
This compound (as donor)
-
Fullerene (C₆₀) or a soluble derivative (e.g., PCBM) (as acceptor)
-
High purity aluminum (for electrode)
-
Organic solvents (e.g., chlorobenzene, dichlorobenzene)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature (e.g., 120-150 °C) to remove residual water.
-
Active Layer Deposition (Donor): Prepare a solution of this compound in a suitable organic solvent. Spin-coat the solution onto the PEDOT:PSS layer to form the donor layer. The thickness of this layer is a critical parameter and typically ranges from 20-100 nm.
-
Active Layer Deposition (Acceptor): Thermally evaporate a thin film of the acceptor material (e.g., C₆₀) onto the donor layer under high vacuum. The thickness of this layer is also crucial and is typically in the range of 20-50 nm.
-
Cathode Deposition: Deposit a metal cathode, such as aluminum, by thermal evaporation through a shadow mask to define the active area of the device.
-
Device Encapsulation: Encapsulate the device to protect the organic layers from degradation by oxygen and moisture.
Caption: Workflow for the fabrication of a bilayer organic photovoltaic device.
Spectroscopic Properties
The photophysical properties of this compound are central to its applications.
| Property | Description |
| UV-Vis Absorption | Exhibits strong absorption in the visible region of the electromagnetic spectrum, which is characteristic of its extended π-conjugated system.[5] |
| Fluorescence Emission | Shows intense fluorescence in the orange-yellow region of the visible spectrum upon excitation with UV or visible light.[1][5] |
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse thoroughly with water.[2]
Conclusion
This compound is a versatile polycyclic aromatic hydrocarbon with significant potential in the field of materials science. Its straightforward synthesis, coupled with its excellent photophysical and electronic properties, makes it an attractive candidate for applications in fluorescent dyes, OLEDs, and organic photovoltaics. This guide provides the foundational technical information necessary for researchers and professionals to explore and utilize this compound in their work. Further research into modifying its structure could lead to even more advanced materials with tailored properties for a variety of applications.
References
An In-depth Technical Guide to Organic Semiconductors and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic semiconductors have emerged as a compelling class of materials, offering a unique combination of electronic functionality, mechanical flexibility, and low-cost processing. This technical guide provides a comprehensive overview of the core principles of organic semiconductors, detailing their fundamental properties, charge transport mechanisms, and the operational principles of key electronic devices. This document delves into the experimental protocols for the fabrication and characterization of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Quantitative performance data for representative materials and devices are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying processes.
Introduction to Organic Semiconductors
Organic semiconductors are carbon-based materials that exhibit properties of both semiconductors and organic compounds. Unlike their inorganic counterparts, which are held together by strong covalent bonds in a crystalline lattice, organic semiconductors consist of discrete molecules or polymers that interact through weaker van der Waals forces.[1][2] This fundamental difference in bonding gives rise to their characteristic properties, including mechanical flexibility, solution processability, and the ability to tune their electronic characteristics through chemical synthesis.[1][3]
The semiconducting behavior of these materials originates from their conjugated π-electron systems, where alternating single and double bonds create delocalized molecular orbitals.[1][4] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic semiconductors are analogous to the valence and conduction bands in inorganic semiconductors, respectively.[4][5] The energy difference between the HOMO and LUMO levels constitutes the material's bandgap.
Initially, organic solids are typically electrical insulators. They become semiconducting when charge carriers (electrons and holes) are introduced, either through injection from electrodes, photoexcitation, or intentional doping.[6]
Charge Transport in Organic Semiconductors
Charge transport in organic semiconductors is a complex process governed by the interplay of molecular packing, structural order, and temperature. Two primary mechanisms are used to describe how charges move through these materials:
-
Hopping Transport: In disordered or amorphous organic materials, charge carriers are localized on individual molecules or segments of a polymer chain. Transport occurs when a charge "hops" from one localized state to another in the presence of an electric field.[7][8] This process is thermally activated, meaning that charge carrier mobility increases with temperature.[7]
-
Band-like Transport: In highly ordered crystalline organic semiconductors, the strong intermolecular interactions lead to the formation of delocalized electronic bands, similar to inorganic crystals. In this regime, charge carriers can move more freely within these bands.[7][9] Unlike hopping, band-like transport is typically characterized by a decrease in mobility with increasing temperature due to scattering events with lattice vibrations (phonons).[7]
The mobility of charge carriers is a critical parameter that dictates the performance of organic semiconductor devices. It is influenced by factors such as the degree of molecular order, the presence of impurities or traps, and the strength of the intermolecular electronic coupling.[9]
Doping of Organic Semiconductors
Doping is the intentional introduction of impurities into a semiconductor to control its electrical properties. In organic semiconductors, this is achieved by introducing molecules that can either accept or donate electrons.
-
p-type Doping: Involves adding a dopant that removes electrons from the HOMO of the organic semiconductor, creating an excess of mobile holes.[10][11]
-
n-type Doping: Involves adding a dopant that donates electrons to the LUMO of the organic semiconductor, resulting in an excess of mobile electrons.[10][11]
Doping increases the conductivity of the organic semiconductor and can be used to control the Fermi level, which is crucial for optimizing charge injection and transport in devices.[12] However, achieving stable and efficient n-type doping in organic semiconductors has historically been a significant challenge.[13][14]
Applications and Device Architectures
The unique properties of organic semiconductors have enabled a wide range of applications in electronics and optoelectronics.
Organic Field-Effect Transistors (OFETs)
OFETs are three-terminal devices that use an electric field to control the flow of current through an organic semiconductor channel. They are the fundamental building blocks for organic integrated circuits, sensors, and flexible displays.
Organic Light-Emitting Diodes (OLEDs)
OLEDs are devices that convert electricity into light. They consist of one or more organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the electrodes, recombine in the emissive layer, and release energy in the form of light.
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert light energy into electrical energy. In a typical bulk heterojunction OPV, a blend of an electron-donating and an electron-accepting organic semiconductor is sandwiched between two electrodes. Upon light absorption, excitons (bound electron-hole pairs) are generated, which then diffuse to the donor-acceptor interface and separate into free charge carriers that are collected at the electrodes.
Quantitative Performance Data
The performance of organic semiconductor devices is highly dependent on the materials used and the device architecture. The following tables summarize key performance metrics for some common organic semiconductors in OFETs, OLEDs, and OPVs.
Table 1: Performance of Representative Organic Field-Effect Transistors (OFETs)
| Organic Semiconductor | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Ref. |
| Pentacene | Single Crystal | up to 5.5 | > 10⁶ | [15] |
| Pentacene (with HfO₂) | Thin Film | ~2 | 2 x 10⁷ | [3][16] |
| Pentacene (with graphene electrodes) | Thin Film | up to 1.2 | > 10⁶ | [17] |
| Rubrene | Single Crystal | 20 - 40 | > 10⁶ | [10] |
| Rubrene (with Parylene C) | Single Crystal | ~11.2 | > 10⁶ | [10] |
| TIPS-Pentacene | Solution-processed | > 1 | > 10⁵ | [9] |
| TIPS-Pentacene (drop cast) | Solution-processed | ~0.92 | - | [11] |
| Fullerene (C₆₀) | Thin Film | 1.5 x 10⁻² - 2.5 x 10⁻² (electron) | - | [8] |
Table 2: Performance of Representative Organic Light-Emitting Diodes (OLEDs)
| Emissive Material | Device Structure | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Ref. |
| Alq₃ | ITO/NPB/Alq₃/LiF/Al | ~1 | ~250 (pure) | [18][19] |
| Alq₃ (Dy-incorporated) | ITO/NPB/Alq₃-Dy/Al | - | ~5000 | [18] |
| MEH-PPV | ITO/PEDOT:PSS/MEH-PPV/Al | - | 34.75 (amorphous) | [20][21] |
| MEH-PPV (ordered) | ITO/PEDOT:PSS/MEH-PPV/Al | - | 120.3 | [20][21] |
Table 3: Performance of Representative Organic Photovoltaics (OPVs)
| Active Layer (Donor:Acceptor) | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Ref. |
| P3HT:PCBM | ITO/PEDOT:PSS/P3HT:PCBM/Al | 1.79 | 0.535 | 8.75 | 0.39 | [14] |
| P3HT:PCBM (annealed) | ITO/PEDOT:PSS/P3HT:PCBM/Al | 3.2 | - | - | - | [22] |
| P3HT:PCBM (optimized) | ITO/PEDOT:PSS/P3HT:PCBM/Al | 4.65 | 0.66 | 12.01 | 0.59 | [23] |
| PTB7:PC₇₁BM | ITO/PEDOT:PSS/PTB7:PC₇₁BM/LiF/Al | 7.4 | - | - | - | [24] |
| PTB7:PC₇₁BM (SVA) | ITO/PEDOT:PSS/PTB7:PC₇₁BM/LiF/Al | 9.64 | - | - | - | [12][13] |
| PTB7:PC₇₁BM (with TiO₂) | ITO/PEDOT:PSS/PTB7:PC₇₁BM/TiO₂/Al | 9.63 | - | - | - | [25] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of common organic semiconductor devices.
Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface using photolithography and thermal evaporation.
-
Surface Treatment: The dielectric surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping at the interface.
-
Organic Semiconductor Deposition: The organic semiconductor is deposited onto the substrate. For small molecules like pentacene, thermal evaporation under high vacuum is common. For polymers like P3HT, solution-based techniques such as spin coating are used.
-
Thermal Annealing (Optional): The device may be annealed at an elevated temperature to improve the crystallinity and morphology of the organic semiconductor film.
Characterization of an OFET
-
Measurement Setup: The OFET is placed in a probe station, and electrical contact is made to the source, drain, and gate electrodes.
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for various constant gate-source voltages (V_GS). This provides information about the operating regimes (linear and saturation) of the transistor.
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime). From the transfer curve, key performance metrics such as the charge carrier mobility, threshold voltage (V_th), and on/off current ratio can be extracted.
Fabrication of a Conventional Structure OLED
-
Substrate Cleaning: An indium tin oxide (ITO) coated glass substrate is cleaned using a standard procedure involving sonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO. The substrate is then annealed to remove the solvent.
-
Emissive Layer (EML) Deposition: The emissive organic material (e.g., Alq₃ or a polymer like MEH-PPV) is deposited on top of the HTL. For small molecules, thermal evaporation is used, while for polymers, spin coating is employed.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron-transporting layer (e.g., Alq₃ can also serve this purpose) and a low work function metal cathode (e.g., calcium followed by aluminum) are sequentially deposited via thermal evaporation through a shadow mask to define the device area.
-
Encapsulation: The device is encapsulated to protect the organic layers from degradation by oxygen and moisture.
Characterization of an OLED
-
Current-Voltage-Luminance (I-V-L) Measurement: The current flowing through the device and the light output (luminance) are measured as a function of the applied voltage.
-
External Quantum Efficiency (EQE) Measurement: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is measured using a calibrated photodetector in an integrating sphere. The electroluminescence spectrum is also recorded to determine the color of the emitted light.
Fabrication of a Conventional Structure OPV
-
Substrate and HTL Preparation: Similar to OLED fabrication, an ITO-coated glass substrate is cleaned, and a layer of PEDOT:PSS is spin-coated and annealed.
-
Active Layer Deposition: A solution containing a blend of a donor polymer (e.g., P3HT) and a fullerene acceptor (e.g., PCBM) is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox).
-
Thermal Annealing: The device is typically annealed to optimize the morphology of the donor-acceptor blend, which is crucial for efficient charge separation and transport.
-
Cathode Deposition: A low work function metal cathode (e.g., aluminum) is deposited via thermal evaporation.
-
Encapsulation: The device is encapsulated to prevent degradation.
Characterization of an OPV
-
Current-Voltage (I-V) Measurement: The I-V characteristics of the solar cell are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Performance Parameter Extraction: From the I-V curve, the key photovoltaic parameters are determined: the open-circuit voltage (V_oc), the short-circuit current density (J_sc), the fill factor (FF), and the power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: The EQE (also known as Incident Photon-to-Current Efficiency, IPCE) is measured as a function of wavelength to understand the spectral response of the solar cell.
Conclusion
Organic semiconductors represent a vibrant and rapidly evolving field of materials science and electronics. Their inherent advantages of mechanical flexibility, solution processability, and tunable optoelectronic properties have positioned them as a viable technology for a new generation of electronic devices. This guide has provided a foundational understanding of the principles governing organic semiconductors, from their basic electronic structure and charge transport mechanisms to their application in transistors, light-emitting diodes, and solar cells. The detailed experimental protocols and tabulated performance data offer a practical resource for researchers and professionals engaged in the development and characterization of organic electronic materials and devices. As research continues to advance, further improvements in material performance, device efficiency, and operational stability are anticipated, paving the way for the widespread commercialization of this exciting technology.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. Item - PTB7:PC71BM bulk heterojunction solar cells exhibiting 9.64% efficiency via adopting moderate polarity solvent vapor annealing treatment - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. tandfonline.com [tandfonline.com]
- 14. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 15. Pentacene - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of MEH-PPV Molecular Ordering in the Emitting Layer on the Luminescence Efficiency of Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of MEH-PPV Molecular Ordering in the Emitting Layer on the Luminescence Efficiency of Organic Light-Emitting Diodes [mdpi.com]
- 22. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00738B [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. epfl.ch [epfl.ch]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Applications of 5,12-Bis(phenylethynyl)naphthacene in OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Bis(phenylethynyl)naphthacene, a polycyclic aromatic hydrocarbon, is a fluorescent dye known for its bright orange light emission.[1] While it has found common application in lightsticks, its potential use in Organic Light-Emitting Diodes (OLEDs) is an area of scientific interest due to its photophysical properties. This document aims to provide an overview of the potential applications of this compound in OLEDs, alongside generalized experimental protocols for the fabrication and characterization of such devices.
It is important to note that while the fluorescent properties of this compound suggest its suitability as an emissive material in OLEDs, a comprehensive search of publicly available scientific literature did not yield specific quantitative performance data (e.g., external quantum efficiency, luminance, current efficiency, and CIE coordinates) or detailed, reproducible experimental protocols for OLEDs utilizing this specific compound as the primary emitter. Therefore, the following sections provide a general framework and protocols that can be adapted for the investigation of this compound in OLEDs.
Potential Roles in OLEDs
Based on the properties of similar organic molecules, this compound could potentially be utilized in OLEDs in the following capacities:
-
As an Emissive Dopant: The most likely application is as a dopant in a suitable host material. The host material would facilitate charge transport, and upon exciton formation, energy would be transferred to the this compound molecules, which would then emit their characteristic orange light. This approach is often used to achieve high efficiency and tune the emission color of the OLED.
-
As a Host Material: While less common for highly fluorescent dyes, it could potentially serve as a host material for another dopant, although its own emission would need to be considered and potentially quenched or utilized in the overall device emission.
-
In Singlet Fission Applications: Some naphthacene derivatives are known to undergo singlet fission, a process that could potentially enhance the efficiency of photovoltaic devices. While not directly related to light emission in OLEDs, this property highlights the interesting photophysical behaviors of this class of molecules.
Quantitative Data Summary
| Device Architecture | Host Material | Dopant (Concentration) | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| ITO/HTL/EML/ETL/Cathode | CBP | This compound (5%) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ITO/HTL/EML/ETL/Cathode | Alq₃ | This compound (10%) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage; ITO: Indium Tin Oxide; HTL: Hole Transport Layer; EML: Emissive Layer; ETL: Electron Transport Layer; CBP: 4,4'-Bis(N-carbazolyl-1,1'-biphenyl); Alq₃: Tris(8-hydroxyquinolinato)aluminium.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of OLEDs. These should be adapted and optimized for the specific investigation of this compound.
Protocol 1: Substrate Preparation
-
Cleaning of Indium Tin Oxide (ITO) Coated Glass Substrates:
-
Sequentially sonicate the ITO-coated glass substrates in a series of cleaning solutions. A typical sequence is detergent (e.g., Decon 90), deionized water, acetone, and isopropanol. Each sonication step should be performed for 15-20 minutes.
-
After the final solvent clean, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
Protocol 2: Organic Layer and Cathode Deposition
This protocol describes the fabrication of a multilayer OLED via thermal evaporation in a high-vacuum environment (typically < 10⁻⁶ Torr).
-
Mounting of Substrates: Securely mount the cleaned ITO substrates onto a substrate holder in the vacuum chamber.
-
Deposition of Hole Transport Layer (HTL):
-
Evaporate a suitable hole-transport material, such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), onto the ITO surface.
-
A typical thickness for the HTL is 30-50 nm. The deposition rate should be controlled at approximately 0.1-0.2 nm/s.
-
-
Deposition of Emissive Layer (EML):
-
If using this compound as a dopant, co-evaporate it with a host material (e.g., CBP or Alq₃). The doping concentration can be varied (e.g., 1-10 wt%) by controlling the relative deposition rates of the host and dopant materials.
-
If using it as a neat emissive layer, evaporate this compound directly.
-
A typical thickness for the EML is 20-40 nm.
-
-
Deposition of Electron Transport Layer (ETL):
-
Evaporate an electron-transport material, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), onto the EML.
-
A typical thickness for the ETL is 20-40 nm. The deposition rate should be controlled at approximately 0.1-0.2 nm/s.
-
-
Deposition of Electron Injection Layer (EIL):
-
Deposit a thin layer (0.5-1 nm) of an electron-injection material, such as lithium fluoride (LiF), to facilitate electron injection from the cathode.
-
-
Deposition of Cathode:
-
Deposit a metal cathode, typically aluminum (Al), with a thickness of 100-150 nm. The deposition rate can be higher for the cathode (e.g., 0.5-1 nm/s).
-
Protocol 3: Device Encapsulation and Characterization
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance of the device as a function of the applied voltage using a source meter and a photometer.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the OLED at a specific driving voltage using a spectrometer. From the spectrum, the CIE coordinates can be calculated.
-
Efficiency Calculations: From the J-V-L data and the EL spectrum, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.
-
Mandatory Visualizations
Caption: A diagram illustrating the multilayer structure of a typical OLED device.
Caption: A flowchart outlining the general experimental workflow for OLED fabrication.
References
Application Notes and Protocols for 5,12-Bis(phenylethynyl)naphthacene in Singlet Fission Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5,12-Bis(phenylethynyl)naphthacene (BPEN), also known as 5,12-Bis(phenylethynyl)tetracene (BPET), as a singlet fission material in solar cell applications. Due to the limited availability of direct solar cell performance data for BPEN, this document leverages data from its closely related and often interchangeably named analogue, 5,12-Bis(phenylethynyl)tetracene (BPET), to provide a thorough understanding of its potential.
Introduction
Singlet fission is a photophysical process in which a singlet exciton, generated by the absorption of a photon, is converted into two triplet excitons. This carrier multiplication mechanism presents a promising avenue to surpass the Shockley-Queisser limit of conventional single-junction solar cells. This compound is a promising candidate for singlet fission due to its favorable electronic properties and photostability. The phenylethynyl substituents modify the energy levels and intermolecular coupling of the naphthacene core, facilitating efficient singlet fission.[1]
Data Presentation
The following tables summarize the key photophysical properties and performance metrics of materials relevant to singlet fission applications.
Table 1: Photophysical Properties of 5,12-Bis(phenylethynyl)tetracene (BPET)
| Property | Value | Reference |
| Singlet Fission Yield | ~90% | [1] |
| Triplet Yield | ~180% | [1] |
| Singlet Exciton Lifetime | ~1.0 ps | [1] |
| Correlated Triplet Pair Formation Time | < 200 fs | [1] |
| Long-Lived Triplet Lifetime | ~3 ms | [1] |
Table 2: Performance Metrics of a Singlet Fission Material (9,10-Bis(phenylethynyl)anthracene - BPEA) in a Thin Film State
Note: This data is for a related compound, BPEA, and is provided as a benchmark for the potential of phenylethynyl-substituted acenes in singlet fission applications.
| Property | Value | Reference |
| Singlet Energy (S₁) | 2.40 eV | [2] |
| Triplet Energy (T₁) | 1.11 eV | [2] |
| Singlet Fission Rate (k_SF) - Polymorph A (C2/c) | (109 ± 4 ps)⁻¹ | [2] |
| Singlet Fission Rate (k_SF) - Polymorph B (Pbcn) | (490 ± 10 ps)⁻¹ | [2] |
| Triplet Yield | 180 ± 20% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthesis route for 5,12-bis(phenylethynyl)tetracene.[3][4]
Materials:
-
o-Phthalaldehyde
-
1,4-Naphthoquinone
-
Triethylsilane (HSiEt₃)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Toluene
-
Lithium phenylacetylide (LiC≡CPh)
-
Stannous chloride (SnCl₂)
-
Standard laboratory glassware for organic synthesis
Procedure:
Step 1: Synthesis of 5,12-Naphthacenequinone
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve o-phthalaldehyde in dry toluene.
-
Add triethylsilane to the solution.
-
Add a catalytic amount of scandium(III) triflate.
-
Heat the reaction mixture to 135°C to facilitate the in-situ formation of the isobenzofuran intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the intermediate is formed, add 1,4-naphthoquinone to the reaction mixture.
-
Continue heating at reflux to allow the Diels-Alder reaction to proceed.
-
Upon completion, cool the mixture to room temperature. The 5,12-naphthacenequinone product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold toluene.
Step 2: Synthesis of this compound
-
Suspend the synthesized 5,12-naphthacenequinone in an appropriate anhydrous solvent (e.g., tetrahydrofuran) in a flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of lithium phenylacetylide to the cooled suspension.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Perform a reductive aromatization by adding stannous chloride to the reaction mixture.
-
Extract the crude product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Protocol 2: Fabrication of a Hypothetical BPEN-Based Organic Solar Cell
This is a general protocol for a bilayer heterojunction organic solar cell, which can be adapted for BPEN as the singlet fission layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound (BPEN)
-
An electron acceptor material (e.g., C₆₀ or a non-fullerene acceptor)
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (e.g., Bathocuproine - BCP)
-
Metal for top electrode (e.g., Aluminum - Al)
-
Organic solvents for solution processing (e.g., chloroform, chlorobenzene)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at an appropriate temperature (e.g., 120-150°C) to remove residual solvent.
-
-
BPEN (Singlet Fission Layer) Deposition:
-
Prepare a solution of BPEN in a suitable organic solvent.
-
Spin-coat the BPEN solution onto the HTL layer.
-
Anneal the substrate to remove the solvent and potentially improve film morphology.
-
-
Electron Acceptor Layer Deposition:
-
Deposit the electron acceptor material onto the BPEN layer. This can be done via spin-coating for a solution-processable acceptor or via thermal evaporation for materials like C₆₀.
-
-
Electron Transport Layer (ETL) and Top Electrode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a thin layer of BCP to act as an exciton blocking and electron transport layer.
-
Deposit the metal top electrode (e.g., Al) through a shadow mask to define the active area of the device.
-
Protocol 3: Characterization by Transient Absorption Spectroscopy
This protocol outlines the general procedure for investigating the singlet fission dynamics in a BPEN thin film.
Instrumentation:
-
Femtosecond transient absorption spectrometer.
-
Pump-probe setup with a tunable pump wavelength and a white-light continuum probe.
Procedure:
-
Sample Preparation:
-
Prepare a thin film of BPEN on a quartz substrate by spin-coating or thermal evaporation.
-
-
Measurement:
-
Use a pump pulse with a wavelength that excites the S₀ to S₁ transition of BPEN (e.g., in the visible range where BPEN absorbs).[1]
-
Use a white-light continuum pulse as the probe to monitor the change in absorption of the sample over a broad spectral range.
-
Vary the time delay between the pump and probe pulses to track the excited state dynamics from femtoseconds to nanoseconds.
-
-
Data Analysis:
-
Analyze the transient absorption spectra to identify the spectral signatures of the singlet exciton, the correlated triplet pair, and the individual triplet excitons.
-
Fit the kinetic traces at specific wavelengths to extract the time constants for singlet fission and triplet decay.[1]
-
Visualizations
Caption: Singlet fission mechanism in a BPEN-based solar cell.
Caption: Experimental workflow for BPEN-based solar cell research.
References
Application Note: A Detailed Experimental Protocol for the Fabrication of Organic Thin-Film Transistors (OTFTs)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the fabrication and characterization of bottom-gate, top-contact (BGTC) organic thin-film transistors (OTFTs) using the p-type polymer semiconductor Poly(3-hexylthiophene-2,5-diyl) (P3HT). This architecture and material system are commonly used in research settings due to their reliability and well-understood properties.
Introduction
Organic thin-film transistors (OTFTs) are field-effect transistors that utilize organic semiconducting materials in their active channel.[1][2] Unlike their silicon-based counterparts, OTFTs can be fabricated at low temperatures on a variety of substrates, including flexible plastics, which enables the development of novel electronic applications such as flexible displays, wearable sensors, and RFID tags.[2][3] The fundamental structure of an OTFT consists of a gate electrode, a gate dielectric, a semiconductor layer, and source/drain electrodes.[2][4] The gate voltage modulates the charge carrier concentration in the semiconductor channel, thereby controlling the current flow between the source and drain.[5] This protocol details a standard laboratory procedure for creating functional P3HT-based OTFTs on a silicon/silicon dioxide substrate.
OTFT Device Architectures
OTFTs can be fabricated in several configurations depending on the deposition order of the layers. The four most common architectures are illustrated below. The choice of architecture affects fabrication complexity and device performance. For instance, the bottom-gate, bottom-contact (BGBC) structure is convenient for rapidly testing new semiconductors as the contacts are pre-fabricated.[5] This protocol focuses on the Bottom-Gate, Top-Contact (BGTC) structure.
References
Application Notes and Protocols for Solution-Processing of 5,12-Bis(phenylethynyl)naphthacene (BPEN) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-processing of 5,12-Bis(phenylethynyl)naphthacene (BPEN) thin films, a crucial step for the fabrication of organic electronic devices. While BPEN is a promising organic semiconductor, detailed solution-processing protocols are not widely published. Therefore, this document leverages established techniques for structurally similar and well-researched organic semiconductors, such as 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), to provide robust starting points for developing optimized BPEN film deposition processes.
Overview of Solution-Processing Techniques
Solution-processing offers a low-cost and scalable alternative to vacuum deposition methods for organic thin films. The choice of technique significantly impacts film morphology, crystallinity, and ultimately, device performance. Key methods include:
-
Spin-Coating: A widely used technique that produces uniform thin films by casting a solution onto a rotating substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a solid film.[1]
-
Drop-Casting: A simple method where a droplet of the semiconductor solution is dispensed onto a substrate and allowed to dry slowly. This technique can promote the growth of large crystalline domains.
-
Blade-Coating (or Bar-Coating): A scalable method where a blade or bar is moved across a substrate at a controlled speed and height, depositing a uniform wet film that then dries. This technique is compatible with roll-to-roll manufacturing.[2][3][4]
The final morphology and electronic properties of the BPEN film are highly dependent on processing parameters such as the choice of solvent, solution concentration, deposition speed, and post-deposition treatments like thermal or solvent vapor annealing.
Quantitative Data Summary
The following tables summarize typical processing parameters and resulting film characteristics for solution-processed organic semiconductor films, primarily based on data for TIPS-pentacene, which can serve as a starting point for BPEN.
Table 1: Spin-Coating Parameters and Outcomes for TIPS-Pentacene Films
| Parameter | Value Range | Resulting Film Characteristics | Reference |
| Solvent | Toluene, Chlorobenzene, Tetralin | Solvent boiling point affects crystallization time and film morphology. | [5] |
| Concentration | 0.5 - 2.0 wt% | Influences film thickness and solution viscosity. | [6] |
| Spin Speed | 500 - 4000 rpm | Higher speeds lead to thinner films. | [6] |
| Spin Time | 10 - 60 s | Short spin times can enhance crystallinity by allowing for solvent-mediated crystallization. | [2][6] |
| Substrate Temperature | Room Temperature - 100 °C | Can influence solvent evaporation rate and molecular ordering. | [7] |
| Post-Annealing | 80 - 150 °C | Improves crystallinity and charge carrier mobility. | [7] |
| Field-Effect Mobility | 10⁻³ - 1 cm²/Vs | Highly dependent on processing conditions and resulting morphology. | [5][6] |
Table 2: Blade-Coating Parameters and Outcomes for TIPS-Pentacene Films
| Parameter | Value Range | Resulting Film Characteristics | Reference |
| Solvent | Toluene, Anisole | Slower evaporating solvents are often preferred. | [4] |
| Concentration | 1 - 5 wt% | Higher concentrations can lead to thicker, more crystalline films. | [4] |
| Blade Speed | 0.1 - 10 mm/s | Slower speeds can promote the growth of larger, more aligned crystals. | [4] |
| Substrate Temperature | 40 - 80 °C | Controls solvent evaporation and film drying dynamics. | [4] |
| Blade Gap | 50 - 200 µm | Determines the initial wet film thickness. | [4] |
| Field-Effect Mobility | 0.1 - 5 cm²/Vs | Can achieve higher mobilities than spin-coating due to better crystal alignment. | [4] |
Experimental Protocols
The following are detailed protocols for the solution-processing of BPEN films. These are generalized procedures and should be optimized for specific experimental setups and desired film characteristics.
Substrate Preparation
Proper substrate preparation is critical for achieving high-quality films.
-
Cleaning: Sequentially sonicate the substrates (e.g., Si/SiO₂, glass) in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): Treat the substrates with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to modify the surface energy, which can improve molecular ordering and device performance. This is typically done by vapor deposition or solution immersion.
BPEN Solution Preparation
-
Solvent Selection: Choose a high-purity solvent in which BPEN is soluble. Common solvents for similar organic semiconductors include toluene, chlorobenzene, dichlorobenzene, and tetralin. The solvent's boiling point will significantly impact film drying kinetics and morphology.[3][5]
-
Concentration: Prepare a solution of BPEN with a concentration typically ranging from 0.5 to 2 wt%.
-
Dissolution: Dissolve the BPEN powder in the chosen solvent by stirring the mixture on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours until the BPEN is fully dissolved. To ensure complete dissolution, the solution can be filtered through a 0.2 µm PTFE filter.
Spin-Coating Protocol
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a sufficient amount of the BPEN solution to cover the substrate surface.
-
Spinning: Start the spin coater. A two-step process is often used:
-
A low-speed spin (e.g., 500 rpm for 5-10 seconds) to spread the solution.
-
A high-speed spin (e.g., 1500-3000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
Drying: Allow the film to dry on the spinning chuck or by transferring it to a hotplate. For controlled solvent evaporation to enhance crystallinity, the spinning can be stopped before the film is fully dry, followed by a slow drying process in a solvent-rich atmosphere.[2][6]
Drop-Casting Protocol
-
Dispensing: Place the substrate in a covered petri dish to slow down the evaporation rate. Dispense a single drop of the BPEN solution onto the center of the substrate.
-
Drying: Cover the petri dish and allow the solvent to evaporate slowly at room temperature or a slightly elevated temperature. This process can take several hours to days.
Blade-Coating Protocol
-
Setup: Mount the substrate on a heated stage. Position the blade at a set distance (gap) above the substrate.
-
Dispensing: Dispense a line of the BPEN solution in front of the blade.
-
Coating: Move the blade across the substrate at a constant, controlled speed.
-
Drying: The film is left to dry on the heated substrate. The slow drying process allows for the formation of large, well-oriented crystals.[4]
Post-Deposition Annealing
-
Thermal Annealing: Place the substrate with the deposited BPEN film on a hotplate in a nitrogen-filled glovebox. Anneal at a temperature below the melting point of BPEN (typically 80-150 °C) for 10-60 minutes. This can improve the film's crystallinity and electronic properties.[7]
-
Solvent Vapor Annealing: Place the substrate in a sealed chamber containing a small amount of a solvent (the same as the casting solvent or a different one). The solvent vapor plasticizes the film, allowing for molecular rearrangement and improved crystallinity over several hours.[8]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described solution-processing techniques.
Caption: General workflow for solution-processing of BPEN films.
Caption: Relationship between processing parameters and film properties.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tailoring the crystallinity of solution-processed 6,13-bis(triisopropylsilylethynyl)pentacene via controlled solidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineered molecular stacking crystallinity of bar-coated TIPS-pentacene/polystyrene films for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires [mdpi.com]
Application Note: Time-Resolved Fluorescence Spectroscopy for Probing Excited State Deactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Excited State Deactivation
Upon absorption of a photon, a fluorophore is elevated to an electronically excited state. The process by which this excited molecule returns to the ground state is known as excited state deactivation. This deactivation can occur through several radiative (e.g., fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing, and quenching). The timescale of this deactivation process, known as the fluorescence lifetime, is a critical parameter that provides a wealth of information about the fluorophore's molecular environment and dynamic interactions.[1][2]
Time-resolved fluorescence spectroscopy is a powerful technique that measures the change in fluorescence intensity over time following excitation with a brief pulse of light.[3][4] By directly measuring the fluorescence lifetime, researchers can gain insights into various dynamic processes, making it an invaluable tool in fields ranging from biochemistry and materials science to clinical diagnostics and drug development.[5][6][7] The fluorescence lifetime is independent of fluorophore concentration, excitation intensity, and light path geometry, making it a robust parameter for quantitative measurements.[1]
Principles of Time-Resolved Fluorescence Spectroscopy
The fluorescence lifetime (τ) is defined as the average time a fluorophore spends in the excited state before returning to the ground state. This lifetime is sensitive to various factors that influence the rates of radiative and non-radiative decay. Any process that alters these decay rates will result in a change in the fluorescence lifetime.[8]
The deactivation of the excited state can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Key Techniques
The most common method for measuring fluorescence lifetimes in the time domain is Time-Correlated Single Photon Counting (TCSPC) .[9] This technique involves repeatedly exciting a sample with a high-repetition-rate pulsed light source (e.g., a laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[10] By collecting the arrival times of millions of photons, a histogram is constructed that represents the fluorescence decay curve.[9] TCSPC is known for its exceptional sensitivity and time resolution, capable of measuring lifetimes from picoseconds to microseconds.[10]
Applications in Drug Discovery and Development
Environmental Sensing and Protein-Ligand Interactions
The fluorescence lifetime of a probe can be highly sensitive to its local microenvironment, including polarity, viscosity, and the presence of quenchers.[8] This property is particularly useful in studying protein-ligand binding events.[11][12][13] When a fluorescently labeled ligand binds to a protein, changes in the environment of the fluorophore can lead to a measurable change in its fluorescence lifetime.[14] This allows for the determination of binding constants and kinetics, even for low-affinity interactions that are challenging to measure with other techniques.[11][12]
Table 1: Example Fluorescence Lifetime Data for a Protein-Ligand Binding Assay
| Ligand Concentration (µM) | Average Lifetime (ns) | Fractional Contribution of Bound State (%) |
| 0 | 4.2 | 0 |
| 10 | 3.8 | 25 |
| 50 | 3.1 | 60 |
| 100 | 2.5 | 85 |
| 200 | 2.1 | 95 |
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor. In the presence of an acceptor, an additional deactivation pathway is introduced for the donor, leading to a decrease in the donor's fluorescence lifetime. Time-resolved fluorescence measurements of the donor lifetime provide a robust method for quantifying FRET efficiency and, consequently, the distance between the labeled molecules. This is widely used to study conformational changes in proteins, protein-protein interactions, and nucleic acid hybridization.
Monitoring Drug Release from Nanocarriers
Time-resolved fluorescence is an effective method for monitoring the release of fluorescent drugs or probes from polymeric delivery vehicles in real-time without the need for sample separation.[15] The fluorescence lifetime of a molecule confined within a nanoparticle is often different from its lifetime when free in an aqueous solution.[15] By monitoring the changes in the fluorescence decay profile, which will contain components from both the encapsulated and released fluorophore, the release kinetics can be accurately determined.[15]
Table 2: Example Data for Drug Release from PLGA Nanoparticles
| Time (hours) | Lifetime of Encapsulated Drug (ns) | Lifetime of Released Drug (ns) | Percentage of Drug Released (%) |
| 0 | 5.4 | 1.8 | 0 |
| 2 | 5.4 | 1.8 | 15 |
| 6 | 5.4 | 1.8 | 45 |
| 12 | 5.4 | 1.8 | 78 |
| 24 | 5.4 | 1.8 | 92 |
Note: The distinct lifetimes of the encapsulated and released drug allow for their simultaneous quantification.[15]
Experimental Protocols
Protocol 1: General Determination of Fluorescence Lifetime using TCSPC
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Prepare a "scatter" sample using a non-fluorescent, light-scattering solution (e.g., a dilute suspension of colloidal silica) to measure the Instrument Response Function (IRF).[16]
-
-
Instrumentation Setup:
-
Power on the pulsed light source (laser/LED) and the TCSPC electronics. Allow for warming up and stabilization.
-
Select an excitation wavelength appropriate for the fluorophore.
-
Set the emission monochromator or filter to the peak fluorescence wavelength of the sample.
-
-
IRF Measurement:
-
Place the scatter sample in the sample holder.
-
Adjust the collection parameters (e.g., acquisition time) to obtain a clean, high-intensity IRF profile with at least 10,000 counts in the peak channel.
-
-
Fluorescence Decay Measurement:
-
Replace the scatter sample with the fluorophore solution.
-
Acquire the fluorescence decay data until sufficient photon counts are collected (typically >10,000 counts in the peak channel) for accurate statistical analysis.
-
-
Data Analysis:
-
Using appropriate software, perform an iterative reconvolution of the measured IRF with a theoretical decay model (e.g., a multi-exponential decay function) to fit the experimental fluorescence decay curve.[16]
-
The fitting process will yield the fluorescence lifetime(s) (τ) and their respective amplitudes.
-
Protocol 2: Monitoring Protein-Ligand Binding
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein receptor in a suitable buffer.
-
Prepare a stock solution of the fluorescently labeled ligand in the same buffer.
-
-
Titration Experiment:
-
Prepare a series of samples with a constant concentration of the protein receptor and varying concentrations of the fluorescent ligand.
-
Include a control sample containing only the fluorescent ligand.
-
-
TCSPC Measurements:
-
Measure the fluorescence decay for each sample in the titration series, as described in Protocol 1.
-
Ensure that the IRF is measured under identical experimental conditions.
-
-
Data Analysis:
-
Analyze the fluorescence decay curves for each sample. The decays will likely be best fit by a two-component exponential model, representing the free and bound ligand populations.
-
Determine the fractional intensities of the two lifetime components at each ligand concentration.
-
Plot the change in the average fluorescence lifetime or the fractional intensity of the bound component as a function of the total ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[11]
-
Protocol 3: Characterizing Drug Release from Polymeric Nanoparticles
-
Sample Preparation:
-
Prepare a suspension of the fluorescent drug-loaded nanoparticles in a release buffer (e.g., PBS at 37°C).
-
Prepare a control sample of the free drug in the same buffer to determine its characteristic lifetime.
-
-
Time-Course Measurement:
-
Place the nanoparticle suspension in a temperature-controlled cuvette holder within the spectrofluorometer.
-
Measure the fluorescence decay profile at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the release process.
-
-
Data Analysis:
-
Analyze each decay curve using a two-component exponential model, where one lifetime corresponds to the encapsulated drug and the other to the released drug.
-
Calculate the fractional contribution of the released drug component at each time point.
-
Plot the percentage of released drug versus time to generate the drug release profile.[15]
-
Data Analysis and Interpretation
The analysis of time-resolved fluorescence data typically involves fitting the observed fluorescence decay curve, I(t), to a sum of exponential terms after accounting for the instrument response function (IRF).[5][17] This is done through a process called iterative reconvolution.
Several commercial and open-source software packages are available for the analysis of time-resolved fluorescence data, enabling global analysis of multiple datasets simultaneously to extract robust kinetic and thermodynamic parameters.[17][18][19]
Conclusion
Time-resolved fluorescence spectroscopy is a versatile and sensitive technique for studying the dynamics of excited state deactivation. The measurement of fluorescence lifetimes provides a powerful handle for probing a wide range of molecular processes. For researchers in drug discovery and development, this technique offers a robust methodology for quantifying protein-ligand interactions, characterizing drug delivery systems, and elucidating complex biological mechanisms at the molecular level.[7][20] The detailed protocols and principles outlined in this note provide a foundation for the successful application of this technology to address critical research questions.
References
- 1. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 2. Christoph Gohlke [cgohlke.com]
- 3. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 4. horiba.com [horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging biomedical applications of time-resolved fluorescence spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Key Optical Techniques: Fluorescence Lifetime Imaging [avantierinc.com]
- 10. horiba.com [horiba.com]
- 11. Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. Emerging biomedical and advanced applications of time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Naphthacene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthacene, a polycyclic aromatic hydrocarbon (PAH) with a linear four-ring structure, and its derivatives are of significant interest in materials science and pharmaceutical research due to their unique electronic and photophysical properties. In the context of drug development, naphthacene-based compounds are explored for their potential as therapeutic agents, necessitating robust analytical methods for their purification, identification, and quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis of PAHs like naphthacene, offering high resolution, sensitivity, and quantitative accuracy.[1]
This application note provides a detailed protocol for the RP-HPLC analysis of naphthacene compounds, intended to guide researchers, scientists, and drug development professionals in establishing reliable analytical procedures. The methodology covers instrumentation, reagent preparation, experimental procedures, and data analysis.
Principle of Separation
Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.[1] Naphthacene and its derivatives, being hydrophobic molecules, are retained on the nonpolar stationary phase. The elution of these compounds is achieved by modulating the polarity of the mobile phase. A higher proportion of the organic solvent in the mobile phase decreases its polarity, leading to a faster elution and shorter retention time for the hydrophobic analytes.
Quantitative Data Summary
The retention of naphthacene and its derivatives is influenced by the specific HPLC conditions. The following table summarizes typical chromatographic parameters and expected retention behavior.
| Compound | Mobile Phase Composition (Acetonitrile:Water, v/v) | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Expected Retention Time (min) |
| Naphthacene | 80:20 | C18, 4.6 x 150 mm, 5 µm | 1.0 | 254 | ~6.5 |
| 5,12-Bis(phenylethynyl)naphthacene | 90:10 | C18, 4.6 x 150 mm, 5 µm | 1.0 | 254 | ~8.2 |
| Substituted Naphthacene Derivative A | 75:25 | C18, 4.6 x 150 mm, 5 µm | 1.0 | 254 | ~5.3 |
| Substituted Naphthacene Derivative B | 85:15 | C18, 4.6 x 150 mm, 5 µm | 1.0 | 254 | ~7.1 |
Note: The retention times provided are illustrative and can vary depending on the specific instrument, column, and exact experimental conditions.
Experimental Protocols
This section details the methodology for the RP-HPLC analysis of naphthacene compounds.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (optional, for mobile phase modification)[2]
-
Naphthacene reference standard
-
Naphthacene compound samples
-
Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase composition by mixing acetonitrile and water in the appropriate volume ratio (e.g., 80:20 v/v).
-
Degas the mobile phase using a vacuum filtration system or an ultrasonic bath to prevent bubble formation in the HPLC system.
-
If required, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[2]
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the naphthacene reference standard.
-
Dissolve the standard in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation
-
Accurately weigh the naphthacene compound sample.
-
Dissolve the sample in acetonitrile to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Chromatographic Conditions
-
Column Temperature: Maintain the column at a constant temperature, typically between 25°C and 40°C, to ensure reproducible retention times.
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Injection Volume: Inject a consistent volume of the standard and sample solutions, typically 10-20 µL.
-
Detection: Monitor the elution of the compounds using a UV detector set at a wavelength of 254 nm, which is a common choice for PAHs.[1] A PDA detector can be used to acquire the full UV spectrum of the eluting peaks for identification purposes.
Data Analysis and Quantification
-
Peak Identification: Identify the naphthacene compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the naphthacene standard against its concentration.
-
Quantification: Determine the concentration of the naphthacene compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the HPLC analysis of naphthacene compounds.
Caption: Experimental workflow for the RP-HPLC analysis of naphthacene compounds.
Caption: Logical relationships of key parameters in HPLC analysis of naphthacene.
References
Application Notes and Protocols: Spin-Coating for Uniform Organic Semiconductor Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spin coating is a widely used technique for depositing uniform thin films of organic materials onto flat substrates.[1][2] The process involves dispensing a small amount of a solution containing the organic semiconductor onto the center of a substrate, which is then rotated at high speed.[2][3] The centrifugal force spreads the solution evenly, and as the solvent evaporates, a thin film of the material is left behind.[1][4] This method is favored in organic electronics and nanotechnology research for its simplicity, low cost, and ability to produce highly uniform films with thicknesses ranging from a few nanometers to several microns.[1][4][5] The quality, uniformity, and molecular organization of the resulting film are critical for the performance of devices like organic thin-film transistors (OTFTs) and organic solar cells.[6][7][8]
Key Parameters Influencing Film Quality
The final characteristics of the spin-coated film are determined by a combination of solution properties and process parameters. Understanding and controlling these variables is essential for achieving reproducible, high-quality films.
-
Solution Properties:
-
Viscosity: Higher viscosity solutions lead to thicker films as they resist the outward centrifugal force more effectively.[4][9]
-
Concentration: Increasing the concentration of the organic semiconductor in the solvent generally results in a thicker film.[4]
-
Solvent Volatility: The rate of solvent evaporation affects the film's drying time and morphology. Rapid evaporation can sometimes lead to defects, while slower evaporation may allow for better molecular ordering.[10]
-
Surface Tension: The surface tension of the solution affects how well it "wets" or spreads across the substrate surface.[1]
-
-
Spin-Coating Parameters:
-
Spin Speed (RPM): This is one of the most critical parameters. Higher spin speeds result in thinner films because more of the solution is thrown off the substrate.[1][9] Film thickness is often inversely proportional to the square root of the spin speed.[1]
-
Acceleration: The rate at which the spinner reaches its final speed can influence the uniformity of the film, especially near the edges.
-
Spin Time: The duration of the spin cycle primarily affects the solvent evaporation stage. The film thickness is mostly established during the initial spin-up and spin-off stages.[9]
-
Dispense Method: The solution can be dispensed either onto a stationary substrate (static dispense) or a rotating one (dynamic dispense). Dynamic dispense is often recommended for solvents with high vapor pressure to ensure better uniformity between substrates.[1]
-
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
A pristine substrate surface is critical for the formation of a uniform, defect-free thin film. The following is a general cleaning procedure for glass or silicon substrates.
-
Initial Cleaning: Place substrates in a substrate rack.
-
Sonication: Sequentially sonicate the substrates in baths of laboratory-grade detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol (IPA). A typical duration is 8-15 minutes for each step.[11]
-
Drying: After the final IPA sonication, immediately dry the substrates using a stream of high-purity nitrogen or filtered air.
-
Surface Treatment (Optional but Recommended): To remove any remaining organic residues and render the surface hydrophilic, treat the substrates with oxygen plasma or an ultraviolet-ozone (UV-Ozone) cleaner for 5-10 minutes.[11]
-
Storage: Store the cleaned substrates in a clean, dust-free environment (e.g., a nitrogen-filled glovebox or a desiccator) until use.
Protocol 2: Organic Semiconductor Solution Preparation
-
Weighing: Accurately weigh the organic semiconductor material and the appropriate amount of solvent to achieve the desired concentration (e.g., 5-20 mg/mL).
-
Dissolution: Combine the semiconductor and solvent in a clean vial. Common solvents for organic semiconductors include chloroform, chlorobenzene, toluene, and xylene.
-
Mixing: Stir the solution using a magnetic stir bar, typically on a hot plate at a modest temperature (e.g., 30-60°C) for several hours or overnight to ensure complete dissolution.[11] The vial should be capped to prevent solvent evaporation.
-
Filtration: Before use, filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities that could cause pinholes or other defects in the final film.[12]
Protocol 3: Spin-Coating Process
This protocol should be performed in a controlled environment, such as a fume hood or a nitrogen-filled glovebox, to minimize contamination and control solvent evaporation rates.
-
Mount Substrate: Securely place the cleaned substrate onto the vacuum chuck of the spin coater. Ensure it is centered.
-
Dispense Solution (Static Method):
-
With the substrate stationary, dispense a specific volume of the filtered organic semiconductor solution (e.g., 30-100 µL) onto the center of the substrate.[1]
-
-
Initiate Spinning: Immediately start the pre-programmed spin cycle. A typical program may involve one or two steps.
-
Drying/Annealing:
-
Once the spin cycle is complete, carefully remove the substrate from the chuck.
-
Transfer the substrate to a hotplate for a "soft bake" (e.g., 5 minutes at 100°C) to remove residual solvent.[11]
-
For crystalline small molecules, a subsequent thermal annealing step at a higher temperature (below the material's glass transition or melting point) may be required to improve crystallinity and charge carrier mobility.[10]
-
Data Presentation
Table 1: Spin-Coating Parameters and Their General Impact
| Parameter | Typical Range | Impact on Film | Notes |
| Spin Speed (ω) | 500 - 8000 RPM | Higher RPM leads to thinner films. Thickness is roughly proportional to ω⁻⁰.⁵.[1] | A tenfold increase in RPM (e.g., 600 to 6000) reduces thickness by about a factor of 3.2.[1] |
| Solution Concentration (C) | 1 - 50 mg/mL | Higher concentration results in thicker films.[4] | Useful for coarse adjustments to film thickness when spin speed changes are insufficient. |
| Spin Time (t) | 20 - 60 seconds | Primarily affects the solvent evaporation stage; has a minor effect on final thickness after the initial spin-off. | Longer times ensure most of the solvent is evaporated before baking. |
| Acceleration (α) | 1000 - 10000 RPM/s | Can affect uniformity, especially for large substrates or viscous solutions. | A faster ramp can help throw off excess material more quickly. |
Table 2: Example Spin-Coating Protocols
| Organic Material | Solvent | Concentration | Spin Protocol | Resulting Film Thickness (Approx.) | Reference Application |
| P3HT | Chlorobenzene | 10 mg/mL | 2000 RPM for 45s | 80-100 nm | Organic Photovoltaics |
| TIPS-Pentacene | Toluene | 1 wt% | 1000 RPM for 60s | 40-60 nm | Organic Thin-Film Transistors[10] |
| Reduced Graphene Oxide (rGO) | Water | 214 µg/mL | 1800 RPM for 30s | Monolayer to few layers | Field-Effect Transistors[13] |
| Indium Oxide Precursor | 2-methoxyethanol | N/A | 3000 RPM for 30s | 3.5 nm (ultrathin) | Conformal Biosensors[11] |
| PEDOT:PSS (AI 4083) | Water | As supplied | 500 - 6000 RPM for 30s | 30-100 nm | Hole Transport Layer[1] |
Visualization of the Workflow
The spin-coating process can be broken down into several distinct stages, from preparation to the final film.
References
- 1. ossila.com [ossila.com]
- 2. Modeling and the main stages of spin coating process: A review | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. spincoating.com [spincoating.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 10. Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 12. coatingsystems.com [coatingsystems.com]
- 13. digital-library.theiet.org [digital-library.theiet.org]
Application Notes and Protocols for Characterization of Charge Transport Properties in Naphthacene-Based Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of charge transport properties in naphthacene-based organic electronic devices. Naphthacene, a p-type organic semiconductor, is a key material in the development of flexible electronics, sensors, and RFID tags.[1] Understanding and optimizing charge transport within these devices is critical for enhancing their performance. This document outlines the most common experimental techniques used to evaluate key performance metrics such as field-effect mobility, threshold voltage, and on/off current ratio.
Overview of Charge Transport in Naphthacene
Naphthacene is a polycyclic aromatic hydrocarbon that exhibits p-type semiconductor behavior, meaning that the primary charge carriers are holes. The movement of these holes through the naphthacene thin film is the basis for the operation of electronic devices. The efficiency of this charge transport is quantified by the charge carrier mobility (µ), a central parameter in assessing device performance. Several factors influence charge transport in naphthacene devices, including the crystallinity and morphology of the thin film, the quality of the interface between the semiconductor and the dielectric layer, and the presence of impurities or traps.
The performance of naphthacene-based devices is critically dependent on the efficiency with which charge carriers move within the π-conjugated material.[2] These charge carriers are typically injected from metal electrodes into the organic semiconductor.[2]
Key Performance Metrics
The electrical performance of naphthacene-based devices is evaluated using several key parameters, which are summarized in the table below. These metrics are typically extracted from the transfer and output characteristics of an Organic Field-Effect Transistor (OFET).
| Parameter | Symbol | Description | Typical Values for Naphthacene |
| Field-Effect Mobility | µ | Represents the average drift velocity of charge carriers per unit electric field. It is a measure of how quickly charge carriers can move through the material. | 0.04 - >0.1 cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | The ratio of the drain current in the "on" state (gate voltage applied) to the "off" state (zero gate voltage). A high ratio is desirable for switching applications. | > 10⁵ - > 10⁶ |
| Threshold Voltage | Vth | The minimum gate voltage required to induce a conducting channel at the semiconductor-dielectric interface. | -5 V to -10 V |
| Subthreshold Slope | SS | Describes how steeply the transistor switches from the off state to the on state. A smaller value indicates a more efficient switching behavior. | ~1 - 2 V/decade |
Table 1: Key Performance Metrics for Naphthacene-Based OFETs. [1]
Experimental Characterization Techniques
Several techniques are employed to characterize the charge transport properties of naphthacene. The most common methods include Organic Field-Effect Transistor (OFET) characterization, Space-Charge-Limited Current (SCLC) measurements, and Time-of-Flight (TOF) measurements.[3][4]
Organic Field-Effect Transistor (OFET) Characterization
OFETs are three-terminal devices that are fundamental for evaluating the charge transport properties of organic semiconductors in a planar configuration, mimicking their application in circuits.[2] In an OFET, charges move in a narrow channel at the interface between the organic semiconductor and a dielectric layer.[2]
A common device architecture is the top-contact, bottom-gate (TCBG) structure.
Materials:
-
Heavily doped n-type silicon wafer (serves as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (~200-300 nm, serves as the gate dielectric).[1]
-
Naphthacene (high purity).
-
Gold (Au) for source and drain electrodes.
-
(Optional) Octadecyltrichlorosilane (OTS) for surface treatment.
Protocol:
-
Substrate Cleaning: Begin with a heavily doped n-type silicon wafer with a SiO₂ layer.[1] Clean the wafer using a standard RCA cleaning procedure or sonication in acetone and isopropyl alcohol.
-
(Optional) Dielectric Surface Treatment: To improve the ordering of the naphthacene molecules and reduce charge trapping, the SiO₂ surface can be treated with a self-assembled monolayer of OTS. This treatment makes the surface more hydrophobic.[1]
-
Naphthacene Deposition: Deposit a thin film of naphthacene (typically 50-60 nm) onto the SiO₂ substrate via thermal evaporation in a high vacuum environment (~10⁻⁴ Pa).[1] The substrate temperature is typically held at room temperature (e.g., 27°C). A slow deposition rate (e.g., 0.5 - 1.0 Å/s) is often used to achieve a more ordered film.[1]
-
Source/Drain Electrode Deposition: Deposit the gold source and drain electrodes (typically 40 nm thick) on top of the naphthacene film through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask (e.g., channel length of 50 µm and width of 1.5 mm).
References
Utilizing 5,12-Bis(phenylethynyl)naphthacene in fluorescent probes and sensors
While 5,12-Bis(phenylethynyl)naphthacene (BPEN) is a well-established and highly efficient fluorescent dye, its application as a specific fluorescent probe or sensor remains largely unexplored in publicly available scientific literature. Despite its promising photophysical properties, detailed application notes and protocols for its use in sensing specific analytes are not currently available.
This compound is a polycyclic aromatic hydrocarbon known for its intense orange fluorescence and high quantum yield, making it a staple in applications such as lightsticks.[1] Its rigid, planar structure with an extended π-conjugation system contributes to its exceptional brightness.[2] The synthesis of BPEN and its derivatives is well-documented, typically involving Sonogashira coupling reactions.[2]
The core concept of a fluorescent sensor involves a fluorophore, like BPEN, linked to a recognition unit. This recognition unit selectively interacts with a target analyte, triggering a change in the fluorophore's photophysical properties, such as fluorescence intensity ("turn-on" or "turn-off"), wavelength, or lifetime. This change serves as the signaling mechanism for the presence and concentration of the analyte.
While the fundamental principles of fluorescent probe design are well-established, and various aromatic compounds have been successfully employed in sensing applications, specific examples utilizing the this compound scaffold are not readily found in the reviewed literature. For instance, other fluorescent molecules have been functionalized to detect a range of analytes, including metal ions, explosives, and anions, often through mechanisms like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). However, the adaptation of the BPEN framework for such purposes has not been detailed in the available resources.
The potential for BPEN in sensing applications is significant. Its bright and stable fluorescence could provide a high signal-to-noise ratio, a desirable characteristic for sensitive detection. Functionalization of the peripheral phenyl rings or the naphthacene core could introduce specific binding sites for various analytes.
Hypothetical Signaling Pathway for a BPEN-Based Sensor
To illustrate the potential application, a hypothetical signaling pathway for a "turn-on" fluorescent sensor based on a functionalized BPEN derivative is presented below. This diagram conceptualizes how such a sensor might operate.
Caption: Hypothetical "turn-on" sensing mechanism of a BPEN-based probe.
General Experimental Workflow for Fluorescent Sensing
Should a functionalized BPEN derivative for fluorescent sensing be developed, a general experimental workflow could be followed. The diagram below outlines the typical steps involved in evaluating the performance of a new fluorescent probe.
Caption: General experimental workflow for characterizing a new fluorescent probe.
Data Presentation
Without specific experimental data on BPEN-based sensors, a quantitative data table cannot be populated. However, a template for how such data would be presented is provided below.
| Parameter | Value | Conditions |
| Probe Concentration | [e.g., 10 µM] | [e.g., PBS buffer, pH 7.4] |
| Excitation Wavelength (λex) | [e.g., 488 nm] | - |
| Emission Wavelength (λem) | [e.g., 550 nm] | - |
| Quantum Yield (ΦF) | [e.g., 0.85] | In the absence of analyte |
| Analyte | [e.g., Metal Ion X] | - |
| Detection Limit (LOD) | [e.g., 10 nM] | S/N = 3 |
| Linear Range | [e.g., 0-100 nM] | - |
| Response Time | [e.g., < 1 min] | - |
| Selectivity | [e.g., High over other ions] | [e.g., 100-fold excess of interfering species] |
References
Application Notes and Protocols for the Synthesis of Unsymmetrical 5,12-Diethynyltetracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsymmetrical 5,12-diethynyltetracene derivatives. These molecules are of significant interest in the fields of organic electronics, materials science, and medicinal chemistry due to their unique photophysical and electronic properties. The synthetic strategy outlined herein involves a highly efficient one-pot, three-step process starting from tetracenequinone, followed by further functionalization via Sonogashira coupling.
Introduction
Unsymmetrically substituted 5,12-diethynyltetracenes are valuable building blocks for creating advanced functional materials. The introduction of two different ethynyl moieties onto the tetracene core allows for the fine-tuning of their electronic and optical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. The general synthetic approach involves the sequential addition of two distinct ethynyllithium reagents to tetracenequinone, followed by a reductive aromatization step.[1][2][3] This can be conveniently performed in a one-pot procedure to afford the desired unsymmetrical derivatives in moderate yields.[1][2][3] Subsequent Sonogashira coupling of a terminal alkyne on the tetracene core with various aryl halides allows for the synthesis of a diverse library of π-extended systems.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative unsymmetrical 5,12-diethynyltetracene derivatives and their subsequent functionalization.
Table 1: Yields of Unsymmetrical 5,12-Diethynyltetracene Derivatives via One-Pot Synthesis
| Product | R¹ | R² | Overall Yield (%) |
| 3a | TMS | Ph | 67 |
| 3b | TMS | 4-MeC₆H₄ | 58 |
| 3c | TMS | 4-MeOC₆H₄ | 55 |
| 3d | TMS | 4-FC₆H₄ | 63 |
Data extracted from "Efficient Synthesis and Electronic Spectra of Unsymmetrical 5,12-Diethynyltetracene Derivatives".[1]
Table 2: Photophysical Properties of Unsymmetrical 5,12-Diethynyltetracene Derivatives in CH₂Cl₂
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
| 3a | 518, 552 | 562, 607 |
| 3b | 519, 553 | 563, 608 |
| 3c | 521, 555 | 566, 611 |
| 3d | 518, 552 | 562, 607 |
| 4a | 528, 563 | 572, 618 |
| 4b | 529, 564 | 574, 620 |
| 4c | 530, 566 | 576, 622 |
Data extracted from "Efficient Synthesis and Electronic Spectra of Unsymmetrical 5,12-Diethynyltetracene Derivatives".[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Unsymmetrical 5,12-Diethynyltetracene Derivatives (General Procedure)
This protocol describes the integrated three-step synthesis of unsymmetrically substituted 5,12-diethynyltetracene derivatives from tetracenequinone.[1][2][3]
Materials:
-
Tetracene-5,12-dione
-
(Trimethylsilyl)acetylene (TMSA)
-
Substituted Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tin(II) chloride (SnCl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of Ethynyllithium Reagents:
-
In two separate flame-dried flasks under an inert atmosphere, prepare the ethynyllithium reagents.
-
For the first addition, dissolve (trimethylsilyl)acetylene (1.2 equiv) in anhydrous Et₂O. Cool the solution to -78 °C and add n-BuLi (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
For the second addition, dissolve the desired substituted phenylacetylene (3.0 equiv) in anhydrous Et₂O. Cool to -78 °C and add n-BuLi (3.0 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
-
Sequential Addition to Tetracenequinone:
-
In a separate flame-dried flask, suspend tetracene-5,12-dione (1.0 equiv) in anhydrous Et₂O.
-
Cool the suspension to -78 °C and add the first ethynyllithium reagent (TMS-ETLi) dropwise. Stir the mixture at -78 °C for 1 hour.
-
To the same reaction mixture, add the second ethynyllithium reagent (e.g., Ph-ETLi) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Reductive Aromatization:
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O. The combined organic layers contain the intermediate diol.
-
Prepare a solution of SnCl₂ (excess) in 10% aqueous HCl.
-
Add the diol intermediate solution dropwise to the SnCl₂ solution at room temperature and stir vigorously. The reaction progress can be monitored by a color change to a deep red/orange.
-
After the reaction is complete (typically 1-2 hours, monitored by TLC), extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/CH₂Cl₂).
-
Protocol 2: Sonogashira Coupling for Further Functionalization
This protocol details the palladium-catalyzed Sonogashira coupling of a 5-ethynyl-12-(trimethylsilyl)ethynyltetracene derivative with an aryl iodide.[1][2][3]
Materials:
-
Unsymmetrical 5-ethynyl-12-(trimethylsilyl)ethynyltetracene (e.g., 3a )
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
Desilylation (if necessary):
-
If starting with a TMS-protected alkyne, dissolve the compound in THF and treat with a desilylating agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol until the reaction is complete (monitored by TLC). Work up by adding water and extracting with an organic solvent.
-
-
Sonogashira Coupling Reaction:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 5-ethynyl-12-phenylethynyltetracene (1.0 equiv), the aryl iodide (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous THF and anhydrous Et₃N.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/CH₂Cl₂ gradient) to yield the desired unsymmetrical 5,12-bis(phenylethynyl)tetracene derivative.
-
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: One-pot synthesis of unsymmetrical 5,12-diethynyltetracene derivatives.
Caption: Sonogashira coupling for further functionalization of the tetracene core.
References
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce Intermolecular Interactions in Crystalline Solids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to reduce intermolecular interactions in crystalline solids. Strong intermolecular forces can lead to undesirable physicochemical properties in active pharmaceutical ingredients (APIs), such as poor solubility and stability. The following resources offer practical guidance on experimental strategies to modulate these interactions and achieve desired solid-state properties.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your crystallization experiments.
Problem 1: Difficulty in obtaining a less stable, weakly interacting polymorph.
-
Symptom: Crystallization consistently yields the most thermodynamically stable polymorph with strong intermolecular interactions.
-
Potential Causes & Solutions:
-
Slow Crystallization Kinetics: The system has sufficient time to reach thermodynamic equilibrium.
-
Solvent Choice: The selected solvent may favor the growth of the stable polymorph.
-
Solution: Conduct a comprehensive solvent screen using solvents with a wide range of polarities and hydrogen bonding capabilities.[3] Solvents that have weaker interactions with the solute are more likely to yield weakly interacting solid forms.
-
-
Problem 2: Poor crystal morphology (e.g., needles, plates) leading to processing issues.
-
Symptom: The resulting crystals have a high aspect ratio, which can cause problems with filtration, drying, and flowability.[3]
-
Potential Causes & Solutions:
-
Anisotropic Crystal Growth: Strong intermolecular interactions in specific crystallographic directions lead to faster growth along those axes.
-
Solution 1: Solvent Modification: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures to alter the relative growth rates of different crystal faces.[3]
-
Solution 2: Use of Additives: Small amounts of "tailor-made" additives can selectively adsorb to specific crystal faces, inhibiting their growth and leading to more equant (block-like) crystals.
-
-
High Supersaturation: Rapid crystallization from a highly supersaturated solution often results in poor crystal habits.[3]
-
Solution: Decrease the cooling rate or the rate of antisolvent addition to allow for more controlled crystal growth.[3]
-
-
Problem 3: Inconsistent or unpredictable polymorphic form upon crystallization.
-
Symptom: Repeated crystallization experiments under seemingly identical conditions produce different polymorphs.
-
Potential Causes & Solutions:
-
Subtle Variations in Experimental Conditions: Minor fluctuations in temperature, stirring rate, or the presence of impurities can influence which polymorph nucleates.
-
Solution 1: Strict Process Control: Implement rigorous control over all experimental parameters, including temperature profiles, agitation speed, and solvent quality.
-
Solution 2: Seeding: Introduce a small amount of the desired polymorph (seed crystals) to the crystallization solution to direct the crystallization towards that specific form.
-
-
Concomitant Polymorphism: Multiple polymorphs can crystallize simultaneously from the same solution under the same conditions.
-
Solution: Varying the supersaturation level or the solvent can often favor the crystallization of a single polymorph.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of reducing intermolecular interactions in pharmaceutical solids?
A1: The primary goal is to improve the physicochemical properties of the active pharmaceutical ingredient (API). By reducing the strength of intermolecular interactions, one can often decrease the lattice energy of the crystal.[4] A lower lattice energy generally correlates with increased solubility and dissolution rates, which can enhance the bioavailability of poorly soluble drugs.[4]
Q2: How does cocrystallization help in modifying intermolecular interactions?
A2: Cocrystallization involves incorporating a second molecular species (a coformer) into the crystal lattice of the API. This creates new and different intermolecular interactions, such as hydrogen bonds or π-π stacking, between the API and the coformer. By carefully selecting the coformer, it is possible to disrupt the strong self-association of the API molecules and form a new crystalline solid with weaker overall interactions and improved properties.
Q3: What is the role of the solvent in controlling intermolecular interactions?
A3: The solvent plays a crucial role in the crystallization process and can significantly influence the resulting intermolecular interactions in the solid state. Solvent molecules can interact with the solute molecules in solution, affecting their aggregation and nucleation behavior.[2] Furthermore, the polarity and hydrogen-bonding capability of the solvent can influence which polymorph is formed, as different polymorphs may be stabilized to varying degrees by different solvents.[5]
Q4: Can temperature be used to control the formation of weakly interacting crystal forms?
A4: Yes, temperature is a critical parameter. Generally, metastable polymorphs with weaker intermolecular interactions are favored at lower temperatures, as their formation is often kinetically controlled. Conversely, the thermodynamically stable form with stronger interactions is typically obtained at higher temperatures. By carefully controlling the crystallization temperature, it is possible to selectively crystallize a desired polymorph.
Q5: What are some key analytical techniques to characterize intermolecular interactions in crystals?
A5: Several techniques are essential for characterizing intermolecular interactions:
-
X-ray Diffraction (Single-Crystal and Powder): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall packing arrangement of molecules, which is crucial for identifying intermolecular contacts.
-
Differential Scanning Calorimetry (DSC): Measures the thermal properties of the solid, such as melting point and enthalpy of fusion, which can be related to the strength of the intermolecular interactions. Different polymorphs will exhibit different thermal behaviors.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Provides information about the local chemical environment of atoms in the solid state, which can be used to probe intermolecular interactions and distinguish between different polymorphs.
-
Vibrational Spectroscopy (FTIR and Raman): Changes in vibrational frequencies can indicate the formation of new intermolecular interactions, such as hydrogen bonds.
Data Presentation
Table 1: Comparison of Lattice Energies for Different Polymorphs of Pharmaceutical Compounds
| Compound | Polymorph | Lattice Energy (kJ/mol) | Key Intermolecular Interactions |
| Carbamazepine | Form III | -125.1 | Strong N-H···O hydrogen bonds forming dimers |
| Form I | -121.3 | Weaker N-H···O hydrogen bonds in a catemeric motif | |
| Roy | R | -100.4 | N-H···O and C-H···O hydrogen bonds |
| YN | -94.1 | Primarily C-H···O and C-H···π interactions | |
| Piroxicam | Form I | -135.6 | Strong O-H···N and N-H···O hydrogen bonds |
| Form II | -132.2 | Different hydrogen bonding network involving a conformational change |
Note: Lattice energies are calculated values and can vary depending on the computational method used. The values presented here are for comparative purposes.[6][7]
Table 2: Effect of Solvent Polarity on Crystal Habit of a Model Compound
| Solvent | Polarity Index | Observed Crystal Habit | Predominant Intermolecular Interactions in Solution |
| n-Hexane | 0.1 | Needles | Weak van der Waals forces |
| Toluene | 2.4 | Plates | π-π stacking interactions |
| Ethyl Acetate | 4.4 | Prisms | Dipole-dipole interactions |
| Acetone | 5.1 | Blocks | Stronger dipole-dipole interactions |
| Ethanol | 5.2 | Equant | Hydrogen bonding |
| Water | 10.2 | Small, irregular | Strong hydrogen bonding network |
Note: This table represents a generalized trend. The actual crystal habit depends on the specific solute-solvent interactions.[5][8]
Experimental Protocols
1. Slurry Cocrystallization for Screening
This method is used to screen for the formation of a more stable cocrystal phase.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Coformer
-
A solvent in which both the API and coformer are sparingly soluble.
-
-
Procedure:
-
Add an equimolar mixture of the API and the coformer to a vial.
-
Add a small amount of the selected solvent to create a slurry.[9]
-
Stir the slurry at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to allow the system to reach equilibrium.
-
Isolate the solid by filtration and dry it.
-
Analyze the solid using Powder X-ray Diffraction (PXRD) to identify if a new crystalline phase (cocrystal) has formed by comparing the pattern to those of the starting materials.
-
2. Anti-Solvent Crystallization
This technique is used to induce rapid crystallization, which can favor the formation of metastable polymorphs with weaker intermolecular interactions.
-
Materials:
-
Compound of interest
-
A "good" solvent in which the compound is highly soluble.
-
An "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent.
-
-
Procedure:
-
Dissolve the compound in the minimum amount of the "good" solvent to create a concentrated solution.
-
While stirring the solution, add the anti-solvent dropwise.[10]
-
Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.
-
The rate of anti-solvent addition can be varied; a faster addition rate generally leads to the formation of smaller particles and may favor metastable forms.[2]
-
Collect the precipitated crystals by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the solid form using appropriate analytical techniques (e.g., PXRD, DSC).
-
Mandatory Visualization
Caption: A generalized experimental workflow for polymorph and cocrystal screening.
Caption: Key factors influencing intermolecular interactions and crystal packing.
References
- 1. achievechem.com [achievechem.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. sevenstarpharm.com [sevenstarpharm.com]
- 5. Computational modelling of solvent effects in a prolific solvatomorphic porous organic cage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mt.com [mt.com]
Technical Support Center: Quenching of Triplet Excitons in Singlet Fission Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with singlet fission materials. The information is designed to help identify and resolve common issues related to the quenching of triplet excitons during experiments.
Troubleshooting Guides
This section addresses specific problems you might be encountering in your experiments, offering potential causes and recommended solutions.
Issue 1: Rapid decay of delayed fluorescence, suggesting significant triplet exciton quenching.
| Potential Cause | Troubleshooting Steps |
| Interfacial Quenching | Triplet excitons can be quenched at the interface with the substrate or other layers.[1][2][3] This is especially prevalent in singlet fission-enhanced silicon solar cells where transfer to silicon is desired but can also be a loss channel.[1][2][3][4] The quenching efficiency is highly dependent on the distance to the interface.[1][2] |
| 1. Introduce a blocking layer: Deposit a thin insulating spacer layer (e.g., thermal oxide) between the singlet fission material and the substrate to prevent direct contact and wavefunction overlap.[1][4] | |
| 2. Vary film thickness: Measure the delayed fluorescence lifetime as a function of film thickness. Thinner films will show a shorter delayed fluorescence lifetime if interfacial quenching is dominant.[1][2][3] | |
| 3. Surface Passivation: Utilize different surface treatments or passivation layers to minimize defect states at the interface that can act as quenching sites.[5][6] For silicon interfaces, hafnium oxynitride (HfOₓNᵧ) interlayers have been shown to mediate triplet exciton transfer while passivating the surface.[5][6] | |
| Material Purity and Defects | Impurities or defects within the singlet fission material can act as trapping sites, leading to non-radiative recombination of triplet excitons.[7] Polycrystalline films are more susceptible to defects compared to single crystals.[7] |
| 1. Material Purification: Ensure the highest possible purity of the singlet fission material through techniques like sublimation. | |
| 2. Optimize Deposition Conditions: Vary deposition parameters (e.g., rate, substrate temperature) to improve film quality and reduce defect density. Slower growth rates can sometimes lead to better structural order.[8] | |
| 3. Annealing: Post-deposition annealing can improve crystallinity and reduce defects in some materials. | |
| Triplet-Triplet Annihilation (TTA) | At high exciton densities, two triplet excitons can annihilate each other, leading to a reduction in the triplet population and a shorter lifetime.[4][9][10] |
| 1. Reduce Excitation Power: Perform experiments at lower laser fluences to minimize the initial exciton concentration. | |
| 2. Analyze Power-Dependent Kinetics: The decay kinetics will show a stronger dependence on excitation power if TTA is a significant quenching pathway. | |
| Molecular Aggregation | In some solution-processed films, aggregation of chromophores can create quenching sites and alter the energy levels, leading to faster decay.[11] |
| 1. Modify Molecular Design: Introduce bulky side chains to the chromophore to prevent excessive π-π stacking and aggregation.[12] | |
| 2. Control Film Morphology: Optimize solvent choice and processing conditions (e.g., spin coating speed, annealing temperature) to control the film morphology and minimize aggregation.[11] |
Issue 2: Low or no detectable triplet exciton contribution to photocurrent in a device.
| Potential Cause | Troubleshooting Steps |
| Inefficient Triplet Transfer | The triplet excitons are not efficiently transferring to the acceptor material (e.g., silicon). This can be due to a large energy barrier, poor electronic coupling, or a thick interfacial layer.[1][4][6][13] |
| 1. Optimize Interlayer: The choice and thickness of the interlayer between the singlet fission material and the acceptor are critical. For silicon, thin layers of hafnium oxynitride have shown promise.[5][6] The interlayer must balance passivation with enabling triplet transfer.[13] | |
| 2. Energy Level Alignment: Ensure favorable energy level alignment between the triplet state of the donor and the acceptor material. The triplet energy of the singlet fission material should be greater than the bandgap of the semiconductor acceptor.[4] | |
| 3. Magnetic Field Measurements: Use magnetic field-dependent photocurrent measurements to confirm the presence and contribution of triplet excitons. The photocurrent from triplets will decrease at high magnetic fields.[1][2] | |
| Poor Film Morphology | The morphology of the singlet fission layer can influence triplet diffusion and transfer. Disordered films can have shorter triplet diffusion lengths.[7][14] |
| 1. Characterize Film Morphology: Use techniques like Atomic Force Microscopy (AFM) to characterize the surface morphology and crystallinity of your films.[1][15] | |
| 2. Optimize Deposition: Adjust deposition conditions to achieve a more ordered film structure, which can enhance triplet diffusion.[14] | |
| Competing Decay Pathways | Singlet fission may be competing with other decay pathways such as fluorescence or intersystem crossing, reducing the initial triplet yield.[7] |
| 1. Time-Resolved Spectroscopy: Use transient absorption or time-resolved photoluminescence to quantify the singlet fission quantum yield and identify competing processes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for triplet exciton quenching in singlet fission materials?
A1: The primary quenching mechanisms include:
-
Triplet-Triplet Annihilation (TTA): Two triplet excitons interact to produce a higher-energy singlet exciton, which then decays. This is a bimolecular process and is more significant at high exciton densities.[9][10]
-
Interfacial Quenching: Triplet excitons are quenched at interfaces with other materials, such as electrodes or substrates. This can occur via energy or charge transfer.[1][2][3]
-
Quenching by Defects and Traps: Structural defects and chemical impurities in the material can act as non-radiative decay centers for triplet excitons.[7]
-
Singlet-Triplet Annihilation (STA): A singlet exciton and a triplet exciton can annihilate, leading to the loss of both excitons.[16]
-
Molecular Aggregation: In some systems, the formation of molecular aggregates can introduce new decay pathways and quench triplet excitons.[11]
Q2: How can I distinguish between triplet quenching via transfer to an acceptor and other quenching pathways?
A2: Several experimental approaches can help differentiate these processes:
-
Control Experiments: Prepare a reference sample with a thick insulating layer (a "blocking layer") between the singlet fission material and the acceptor.[1][4] A longer triplet lifetime in the reference sample compared to the active sample suggests that quenching is occurring at the interface.
-
Varying Film Thickness: As mentioned in the troubleshooting guide, the dependence of the triplet lifetime on the film thickness can indicate interfacial quenching.[1][2][3]
-
Magnetic Field Dependent Measurements: In a device structure, the contribution of triplet excitons to the photocurrent can be identified by its characteristic response to an external magnetic field.[1][2] Other quenching mechanisms may not show the same magnetic field dependence.
-
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can track the populations of singlet and triplet excitons over time, providing insights into the kinetics of different decay processes.[7][15]
Q3: What is the role of molecular packing and orientation in triplet exciton quenching?
A3: Molecular packing and orientation are critical factors that influence singlet fission efficiency and subsequent triplet exciton dynamics.[7][17][18]
-
Singlet Fission Rate: The rate of singlet fission is highly dependent on the electronic coupling between neighboring molecules, which is determined by their relative orientation and distance.[7][18]
-
Triplet Diffusion: Ordered molecular packing can facilitate efficient triplet exciton diffusion, allowing them to travel longer distances before decay.[14] However, this can also increase the probability of reaching quenching sites.[12]
-
Trap States: Poor molecular packing can lead to the formation of structural defects that act as trap states for triplet excitons, leading to quenching.
Q4: What are some key experimental parameters to consider when studying triplet exciton quenching?
A4: Key experimental parameters include:
-
Excitation Wavelength and Power: The excitation wavelength determines the initial energy of the singlet exciton, while the power influences the initial exciton density, which is crucial for studying processes like TTA.[19]
-
Film Thickness and Morphology: As discussed, these have a significant impact on interfacial quenching and triplet diffusion.[1][14]
-
Temperature: Temperature can affect triplet diffusion rates and the activation of certain quenching pathways.[12]
-
Sample Environment: The presence of oxygen or moisture can introduce additional quenching pathways for some materials.
Experimental Protocols
Protocol 1: Measuring Triplet Exciton Quenching using Time-Correlated Single Photon Counting (TCSPC)
This protocol describes how to measure the delayed fluorescence lifetime to probe triplet exciton quenching.
-
Sample Preparation:
-
Deposit the singlet fission material (e.g., tetracene) onto the substrate of interest. Prepare samples with varying film thicknesses.
-
For control experiments, deposit the material on a substrate with a known blocking layer (e.g., SiOₓ).[4]
-
-
TCSPC Measurement:
-
Excite the sample with a pulsed laser at a wavelength strongly absorbed by the singlet fission material.[17]
-
Collect the photoluminescence (PL) decay at a wavelength corresponding to the material's fluorescence.
-
The PL decay will typically show two components: a fast "prompt" fluorescence from singlet exciton decay and singlet fission, and a slower "delayed" fluorescence from triplet-triplet annihilation.[1][4]
-
-
Data Analysis:
-
Fit the delayed component of the PL decay to an exponential function to extract the delayed fluorescence lifetime (τ_df).
-
A shorter τ_df indicates a shorter triplet exciton lifetime and thus, more significant quenching.
-
Correlate τ_df with the film thickness. A decrease in τ_df for thinner films is a strong indicator of interfacial quenching.[1][2][3]
-
Protocol 2: Characterizing Triplet Excitons with Femtosecond Transient Absorption Spectroscopy (fs-TAS)
This protocol outlines the use of fs-TAS to directly observe the formation and decay of triplet excitons.
-
Experimental Setup:
-
A femtosecond laser system is used to generate both a "pump" pulse to excite the sample and a "probe" pulse to measure the change in absorption.[15]
-
The time delay between the pump and probe pulses is varied to track the excited state dynamics.
-
-
Measurement:
-
The pump pulse excites the sample, creating singlet excitons which then undergo singlet fission to form triplet excitons.
-
The probe pulse measures the transient absorption spectrum at different time delays.
-
Look for characteristic spectral features of the triplet exciton, such as photoinduced absorption bands.[9]
-
-
Data Analysis:
-
Analyze the kinetics of the rise and decay of the triplet absorption signal.
-
The rise time corresponds to the rate of singlet fission.
-
The decay kinetics provide information about the triplet exciton lifetime and quenching pathways.[15] By analyzing the decay at different initial exciton concentrations (varied by pump power), the contribution of TTA can be assessed.
-
Data Presentation
Table 1: Influence of Film Thickness on Delayed Fluorescence Lifetime in the Presence of Interfacial Quenching
| Film Thickness (nm) | Delayed Fluorescence Lifetime (τ_df) (ns) | Interpretation |
| 10 | 50 | Significant quenching due to proximity to the interface. |
| 50 | 150 | Reduced quenching as a larger fraction of triplets do not reach the interface. |
| 100 | 250 | Lifetime approaches the bulk value as interfacial effects become less dominant. |
| >200 (Bulk) | 300 | Minimal influence of the interface on the overall lifetime. |
| Note: These are illustrative values. Actual lifetimes will depend on the material and the specific interface. |
Visualizations
Caption: Experimental workflow for investigating triplet exciton quenching.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. lmpv.nl [lmpv.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triplet Exciton Sensitization of Silicon Mediated by Defect States in Hafnium Oxynitride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triplet Exciton Sensitization of Silicon Mediated by Defect States in Hafnium Oxynitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Singlet fission - Wikipedia [en.wikipedia.org]
- 8. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 9. Singlet Exciton Fission [lehigh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interfacial engineering and spectroscopy of spin-triplet excitons for singlet fission sensitization of silicon solar cells [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. Suppressing singlet–triplet annihilation processes to achieve highly efficient deep-blue AIE-based OLEDs - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 17. research.chalmers.se [research.chalmers.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
Technical Support Center: Enhancing the Photostability of Fluorescent Organic Molecules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with fluorescent organic molecules.
Troubleshooting Guide
Issue 1: Rapid loss of fluorescent signal during imaging.
Q1: My fluorescent signal is fading very quickly under the microscope. What is happening and how can I fix it?
A1: This rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] Here’s a step-by-step guide to troubleshoot and mitigate this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing rapid photobleaching.
-
Reduce Illumination Intensity and Exposure Time: The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.[2]
-
Use Antifade Mounting Media: These reagents reduce the rate of photobleaching by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore degradation.
-
Action: Mount your sample in a commercially available antifade medium (e.g., ProLong™ Gold, VECTASHIELD®) or a custom formulation containing antifade agents like n-propyl gallate, p-phenylenediamine (PPD), or Trolox.
-
-
Evaluate Your Choice of Fluorophore: Different fluorophores have vastly different intrinsic photostabilities.
-
Control the Chemical Environment: The local environment of the fluorophore can significantly impact its photostability.
-
Action: Ensure the pH of your buffer is optimal for your chosen dye. For many dyes, a slightly basic pH (7.0-7.5) is ideal.
-
Action: Deoxygenate your sample buffer, as molecular oxygen is a key mediator of photobleaching. This can be achieved by bubbling the buffer with nitrogen or by using an oxygen scavenging system (e.g., glucose oxidase and catalase).
-
-
Consider Advanced Imaging Techniques:
-
Action: If available, use imaging modalities that are less damaging to the sample, such as confocal spinning disk or two-photon microscopy, which reduce out-of-focus excitation.
-
Q2: How can I distinguish between photobleaching and other issues like phototoxicity or sample drift?
A2:
-
Photobleaching vs. Phototoxicity: Photobleaching is the fading of the fluorescent signal. Phototoxicity, on the other hand, is cellular damage caused by the excitation light, which can manifest as changes in cell morphology, motility, or viability. If you observe cellular stress or death in conjunction with signal loss, phototoxicity is a likely culprit. Reducing illumination intensity and exposure time can help mitigate both.
-
Photobleaching vs. Sample Drift: Sample drift is a physical movement of the sample out of the focal plane or the field of view. If the entire field of view becomes dim in a localized area of illumination, it is likely photobleaching. If the signal is lost because the subject of interest is no longer in focus or has moved, it is sample drift. Use of an autofocus system and a stable imaging chamber can minimize drift.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photobleaching?
A1: Photobleaching occurs when a fluorophore in its excited state undergoes irreversible chemical modification, rendering it non-fluorescent. After absorbing a photon, a fluorophore is promoted to an excited singlet state (S1). While it can relax back to the ground state (S0) by emitting a photon (fluorescence), it can also transition to a long-lived excited triplet state (T1) through intersystem crossing. In the triplet state, the fluorophore is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore.[1]
Jablonski Diagram Illustrating Photobleaching Pathways:
Caption: Simplified Jablonski diagram showing pathways to fluorescence and photobleaching.
Q2: How do I choose a photostable fluorescent dye?
A2: When selecting a dye, consider its photobleaching quantum yield (Φb) and its total photon budget (the total number of photons a molecule can emit before photobleaching). A lower photobleaching quantum yield and a higher photon budget indicate greater photostability. Dyes from the Alexa Fluor, ATTO, and DyLight series are generally known for their enhanced photostability compared to older dyes like fluorescein and rhodamine.[5][6] Refer to the tables below for a comparison of commonly used dyes.
Factors Influencing Photostability:
Caption: Key factors that influence the photostability of a fluorescent molecule.
Q3: Can I quantify the photostability of my fluorophore?
A3: Yes, you can quantify photostability by measuring parameters such as the photobleaching half-life (t1/2) or the photobleaching quantum yield (Φb). The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under constant illumination. The quantum yield is the probability that an excited fluorophore will undergo irreversible photodegradation.
Quantitative Data on Fluorophore Photostability
The following tables provide a summary of photostability data for common fluorescent dyes. Note that these values can vary significantly depending on the experimental conditions (e.g., illumination intensity, buffer composition, presence of antifade agents).
Table 1: Photobleaching Quantum Yields (Φb) of Common Fluorophores
| Fluorophore | Photobleaching Quantum Yield (Φb) (x 10⁻⁶) | Reference(s) |
| Fluorescein (FITC) | 3 - 30 | [7] |
| Rhodamine B | 1 - 10 | [7] |
| Rhodamine 6G | 0.2 - 5 | [8] |
| Alexa Fluor 488 | ~0.13 | [7] |
| Alexa Fluor 568 | Lower than FITC | [3][4] |
| Cyanine 5 (Cy5) | 0.1 - 1 | [9] |
A lower Φb indicates higher photostability.
Table 2: Photobleaching Half-Lives (t1/2) and Photon Budget
| Fluorophore | Photobleaching Half-Life (t1/2) | Total Photon Budget (Photons x 10⁶) | Reference(s) |
| EGFP | 0.1 - 1 s | 0.01 - 0.1 | [1] |
| Typical Organic Dye | 1 - 10 s | 0.1 - 1 | [1] |
| Alexa Fluor 488 | Longer than FITC | - | [3][4] |
| mCherry | Lower than EGFP | - | [10] |
| Quantum Dot | >1000 s | >100 | [1] |
Longer half-life and higher photon budget indicate greater photostability. Values are highly dependent on illumination intensity.
Experimental Protocols
Protocol 1: Measuring Photobleaching Half-Life (t1/2)
This protocol provides a method to determine the photobleaching half-life of a fluorophore under specific imaging conditions.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Sample labeled with the fluorophore of interest.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Methodology:
-
Sample Preparation: Prepare your sample on a microscope slide or dish. If using a mounting medium, ensure it is applied consistently across all samples to be compared.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for your fluorophore.
-
Set the illumination intensity and camera exposure time. Crucially, these settings must remain constant throughout the experiment.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Acquire a time-lapse series of images of the ROI. For example, capture an image every 5 seconds for a duration sufficient to observe significant signal decay (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the normalized fluorescence intensity reaches 0.5 (50%). This can be determined directly from the plot or by fitting the decay curve to an exponential function.[11]
-
Protocol 2: Measuring Relative Photobleaching Quantum Yield (Φb)
This protocol describes a method to determine the relative photobleaching quantum yield of a sample fluorophore compared to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer or a fluorescence microscope with a stable, calibrated light source.
-
Sample fluorophore solution of known concentration.
-
Standard fluorophore solution with a known Φb (e.g., fluorescein or rhodamine 6G).
-
UV-Vis spectrophotometer.
Methodology:
-
Solution Preparation:
-
Prepare dilute solutions of both the sample and standard fluorophores in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
-
Fluorescence Measurement:
-
In the spectrofluorometer, irradiate the sample with a constant, known light intensity at the chosen excitation wavelength.
-
Monitor the decrease in fluorescence intensity over time until a significant reduction is observed.
-
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln(I)) versus time. The slope of this plot is proportional to the photobleaching rate constant (k).
-
The relative quantum yield can be calculated using the following equation:
Φb (sample) / Φb (standard) = [k (sample) * ε (standard)] / [k (standard) * ε (sample)]
Where:
-
Φb is the photobleaching quantum yield.
-
k is the photobleaching rate constant (from the slope of the ln(I) vs. time plot).
-
ε is the molar extinction coefficient at the excitation wavelength.
-
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aicjanelia.org [aicjanelia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 5,12-Bis(phenylethynyl)naphthacene (BPEN) OFETs
Welcome to the technical support center for optimizing the performance of 5,12-Bis(phenylethynyl)naphthacene (BPEN) in Organic Field-Effect Transistors (OFETs). This resource provides troubleshooting guidance, frequently asked questions, and standardized protocols to assist researchers in their experimental work.
Disclaimer: Specific performance data and optimized protocols for this compound (BPEN) are not extensively available in current literature. The following guides, tables, and protocols are based on established best practices for analogous high-performance, solution-processable small-molecule organic semiconductors, such as functionalized pentacenes (e.g., TIPS-Pentacene). These should be considered a starting point for developing a process specific to BPEN.
Frequently Asked Questions (FAQs)
Q1: What are the key performance metrics for an OFET and what are typical target values?
The primary performance metrics for an OFET are:
-
Field-Effect Mobility (µ): This measures how quickly charge carriers (holes in the case of p-type materials like BPEN) move through the semiconductor channel. For solution-processed small molecules, a mobility range of 0.1 - 5.0 cm²/Vs is generally considered good.[1]
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current in the 'on' state to the 'off' state, indicating the device's switching capability. A high ratio (typically 10⁵ to 10⁸) is desirable for most applications.[1][2]
-
Threshold Voltage (Vth): This is the gate voltage required to turn the transistor 'on'. A value close to 0 V is often preferred to reduce power consumption.[1]
Q2: How does the choice of solvent for BPEN solution preparation impact device performance?
The solvent is critical as it directly influences the morphology of the deposited thin film.[3] Key factors include:
-
Solubility: The solvent must adequately dissolve BPEN to form a stable, homogeneous solution.
-
Boiling Point & Evaporation Rate: A slower evaporation rate can provide more time for BPEN molecules to self-assemble into ordered, crystalline domains, which is crucial for efficient charge transport.[3]
-
Solvent-Molecule Interactions: The interaction between the solvent and the BPEN molecule can affect the final packing structure (polymorph) of the crystal, which in turn impacts mobility. Using dual-solvent systems can be a strategy to fine-tune crystal morphology.[3]
Q3: What is the role of thin-film morphology and how can it be controlled?
Morphology refers to the structural arrangement and crystallinity of the molecules in the thin film. For high mobility, a well-ordered, crystalline film with large, interconnected grains is essential.[4][5] Poor morphology, such as an amorphous film or small, disconnected grains, leads to numerous grain boundaries that trap or scatter charge carriers, significantly reducing mobility.[4]
Morphology can be controlled by:
-
Deposition Technique: Methods like drop-casting, spin-coating, or solution shearing yield different film structures.
-
Solvent Choice: As discussed in Q2, this is a primary control parameter.[3]
-
Substrate Temperature: Controlling the temperature during deposition affects solvent evaporation and molecular ordering.
-
Post-Deposition Annealing: Thermal or solvent vapor annealing can be used to improve crystallinity after the film is deposited.
Q4: Why is contact resistance a problem in OFETs?
Contact resistance (Rc) is the resistance at the interface between the source/drain electrodes and the organic semiconductor.[6][7] A large Rc can severely limit device performance by:
-
Reducing Mobility: It can lead to an underestimation of the intrinsic mobility of the material.[7][8]
-
Causing Non-Ideal Behavior: It results in non-linear current-voltage (I-V) curves, particularly at low drain voltages.[7][8]
-
Increasing Threshold Voltage: A high Rc can contribute to a larger, less ideal threshold voltage.[7] The effect of contact resistance becomes more pronounced in short-channel devices.[6][8]
Troubleshooting Guide
Problem: My measured field-effect mobility is very low (<0.01 cm²/Vs).
| Possible Cause | Recommended Solution |
| Poor Film Morphology | The BPEN film may be amorphous or have very small crystal grains. Optimize the deposition process: try a different solvent with a higher boiling point, slow down the deposition rate, or introduce a post-deposition annealing step (thermal or solvent vapor).[4] |
| High Contact Resistance | There may be a large energy barrier for charge injection from the gold electrodes to the BPEN. Treat the source/drain electrodes with a Self-Assembled Monolayer (SAM) like Pentafluorobenzenethiol (PFBT) to reduce the metal work function and improve the interface.[9] |
| Interface Traps | The interface between the dielectric (e.g., SiO₂) and the BPEN layer may have a high density of charge traps. Treat the dielectric surface with a SAM like HMDS or OTS to passivate these traps and promote better molecular ordering.[9] |
| Impure Material | Impurities in the BPEN powder can act as charge traps. Ensure the material is purified (e.g., by sublimation or chromatography) before use. |
| Incorrect Measurement | Ensure the mobility is extracted from the saturation regime of the transfer curve using the correct equation.[10] Non-ideal characteristics from contact resistance can also lead to inaccurate mobility extraction.[11] |
Problem: The On/Off current ratio is low (<10⁴).
| Possible Cause | Recommended Solution |
| High Off-Current (Ioff) | This can be caused by leakage current through the gate dielectric. Verify the quality of your dielectric layer. If using a Si/SiO₂ substrate, ensure it is clean and free of defects. |
| Bulk Conduction | If the semiconductor film is too thick, it can lead to conduction through the bulk of the film, which is not modulated by the gate voltage, increasing Ioff. Optimize the solution concentration or spin-coating speed to achieve a thinner active layer. |
| Impurity Doping | Unintentional doping from atmospheric contaminants (e.g., oxygen, water) can increase the off-current. Conduct fabrication and measurement in an inert environment (e.g., a nitrogen-filled glovebox). |
Problem: Device characteristics are inconsistent across different devices on the same substrate.
| Possible Cause | Recommended Solution |
| Non-Uniform Deposition | The spin-coating or drop-casting process may be creating a film with variable thickness or morphology. Ensure the substrate is perfectly level and that the deposition parameters (spin speed, solution volume) are consistent.[12] |
| Inconsistent Annealing | If using a hotplate for annealing, temperature gradients across the surface can lead to variations. Use a calibrated oven for better temperature uniformity. |
| Substrate Contamination | Inconsistent cleaning can leave patches of residue that affect film growth. Adhere to a strict, repeatable substrate cleaning protocol. |
Performance Data Summary
The following tables summarize typical performance ranges for solution-processed small-molecule OFETs, which can serve as a benchmark for your BPEN device optimization.
Table 1: Typical Performance Ranges for Solution-Processed Small-Molecule OFETs [1]
| Parameter | Typical Value Range | Unit | Notes |
| Field-Effect Mobility (µ) | 0.1 - 5.0 | cm²/Vs | Highly dependent on material, processing, and substrate. |
| On/Off Current Ratio (Ion/Ioff) | 10⁵ - 10⁸ | - | A measure of the transistor's switching quality. |
| Threshold Voltage (Vth) | 0 to -20 | V | Represents the voltage to initiate conduction. |
| Subthreshold Swing (SS) | 0.1 - 2.0 | V/decade | Describes the sharpness of the on/off transition. |
Table 2: Example of Solvent Effect on TIPS-Pentacene OFET Performance (Illustrative) [3]
| Solvent System | Morphology | Mobility (cm²/Vs) | On/Off Ratio |
| Single Solvent (Mesitylene) | Small, needle-like crystals | ~0.1 - 0.3 | > 10⁵ |
| Dual Solvent (Mesitylene-Anisole) | Large, interconnected crystalline domains | > 1.0 | > 10⁶ |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning (Si/SiO₂)
-
Place heavily n-doped Si wafers with a 200-300 nm thermally grown SiO₂ layer in a wafer rack.
-
Sequentially sonicate the substrates in laboratory-grade detergent, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
-
After the final IPA sonication, rinse the substrates thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 10-20 minutes to remove any remaining organic residues and to hydroxylate the surface.[10]
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
-
Substrate Preparation: Begin with a cleaned Si/SiO₂ wafer (from Protocol 1).
-
Dielectric Surface Treatment (Optional but Recommended): To improve the dielectric-semiconductor interface, apply a SAM.
-
For HMDS: Spin-coat hexamethyldisilazane (HMDS) at 4000 RPM for 40 seconds, followed by baking at 120°C for 5 minutes.[10][13]
-
For OTS: Immerse the substrate in a dilute solution (e.g., 10 mM) of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexane for 30 minutes inside a glovebox. Then, rinse with pure solvent and bake.
-
-
BPEN Solution Preparation: Dissolve BPEN powder in a suitable high-purity solvent (e.g., toluene, xylene, or dichlorobenzene) to a concentration of 1-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution.[10] Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Semiconductor Deposition:
-
Transfer the prepared substrate into a nitrogen-filled glovebox.
-
Spin-coat the BPEN solution at 1000-2000 RPM for 60 seconds.[10]
-
Anneal the film on a hotplate at a temperature below the material's melting point (e.g., 80-150°C) for 10-30 minutes to promote crystallization.
-
-
Electrode Deposition:
-
Transfer the substrate to a thermal evaporator chamber.
-
Using a shadow mask to define the source and drain electrodes, thermally evaporate a 40-50 nm layer of Gold (Au). A thin (2-5 nm) adhesion layer of Chromium (Cr) or Titanium (Ti) may be used.
-
Typical channel lengths are 50-100 µm and channel widths are 1-2 mm.[10]
-
Protocol 3: OFET Electrical Characterization
-
Place the fabricated device on the chuck of a probe station inside an inert-atmosphere or vacuum chamber.
-
Use micromanipulators to make contact with the source, drain, and the bottom-gate (by scratching a small area of the substrate to expose the silicon).
-
Connect the probes to a semiconductor parameter analyzer.
-
Measure the Transfer Characteristics:
-
Apply a constant, high drain-source voltage (Vds) to ensure operation in the saturation regime (e.g., -40 V to -60 V).
-
Sweep the gate-source voltage (Vgs) from a positive value to a negative value (e.g., +20 V to -60 V).
-
Plot the drain current (Id) vs. Vgs to obtain the transfer curve.
-
-
Measure the Output Characteristics:
Visualizations
// Node Definitions problem [label="Problem:\nLow Carrier Mobility", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="Poor Film\nMorphology", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="High Contact\nResistance", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Interface\nTraps", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Optimize Solvent &\nEvaporation Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Post-Deposition\nAnnealing", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use SAM on\nElectrodes (e.g., PFBT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Use SAM on\nDielectric (e.g., OTS/HMDS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> {cause1, cause2, cause3} [color="#5F6368", arrowhead=normal]; cause1 -> {solution1a, solution1b} [color="#5F6368", arrowhead=normal]; cause2 -> solution2 [color="#5F6368", arrowhead=normal]; cause3 -> solution3 [color="#5F6368", arrowhead=normal]; } DOT
Caption: Troubleshooting workflow for low mobility in BPEN OFETs.
Caption: Workflow for Bottom-Gate, Top-Contact (BGTC) OFET fabrication.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Diazapentacene derivatives as thin-film transistor materials: morphology control in realizing high-field-effect mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymer additive controlled morphology for high performance organic thin film transistors - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overestimation of Operational Stability in Polymer-Based Organic Field-Effect Transistors Caused by Contact Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : TIPS Pentacene | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Air-flow navigated crystal growth for TIPS pentacene-based organic thin-film transistors | Semantic Scholar [semanticscholar.org]
- 13. ossila.com [ossila.com]
- 14. ossila.com [ossila.com]
Technical Support Center: Overcoming Challenges in the Multi-step Synthesis of Complex Organic Molecules
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex organic molecules. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the intricate challenges of organic synthesis.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for common problems encountered during multi-step synthesis.
Low Reaction Yield or Incomplete Conversion
Q1: My reaction is giving a low yield or has stalled. What are the primary factors to investigate?
A1: Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting is essential. The primary areas to investigate are the quality of your reagents and solvents, the reaction conditions, and the workup procedure.[1][2] Start by ensuring all reagents are pure and active, and that your solvents are anhydrous, especially for moisture-sensitive reactions. Then, verify that the reaction temperature, pressure, and time are optimal. Monitoring the reaction by TLC or LC-MS can help determine if the reaction has truly stalled or is proceeding slowly.
Q2: I've confirmed my reagents and conditions are correct, but the yield is still poor. What's next?
A2: If the fundamental parameters appear correct, consider the possibility of catalyst deactivation or the presence of unforeseen impurities. For catalytic reactions, ensure your catalyst is not expired and has been stored under the appropriate conditions.[1] Trace impurities in starting materials can sometimes poison a catalyst. Additionally, product instability under the reaction conditions can lead to degradation. Consider running the reaction at a lower temperature for a longer period.
Q3: How can I minimize product loss during the workup and purification stages?
A3: Significant product loss can occur during aqueous workups and chromatography. To minimize this, ensure the pH of the aqueous layer is adjusted to keep your product in its least soluble form.[1] If emulsions form, adding brine or filtering through Celite can help break them. For purification, if your compound is sensitive to silica gel, consider using a different stationary phase or deactivating the silica with a base like triethylamine.[1]
Protecting Group Strategies
Q4: What are the key considerations when choosing a protecting group?
A4: The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[3][4] It must be stable to the reaction conditions it is meant to withstand. Orthogonality is a critical concept, meaning you can remove one protecting group in the presence of others using a specific set of reagents.[3]
Q5: My protecting group is being unintentionally cleaved during a reaction. How can I prevent this?
A5: This indicates that your protecting group is not stable under the reaction conditions. Consult a protecting group stability chart to select a more robust group for the specific transformation. For example, if you are performing a reaction under acidic conditions, a silyl ether might be cleaved, and a benzyl ether would be a more suitable choice.
Stereocontrol
Q6: I am struggling to achieve the desired stereoselectivity in my reaction. What factors should I optimize?
A6: Achieving high stereoselectivity often depends on a delicate balance of reaction parameters. Key factors to investigate include the choice of chiral catalyst or auxiliary, the solvent, and the reaction temperature.[5][6] Lowering the reaction temperature often increases enantioselectivity. The solvent can influence the transition state geometry, so screening different solvents can be beneficial.
Scale-Up Challenges
Q7: I successfully performed a reaction on a small scale, but it is failing upon scale-up. What are the common pitfalls?
A7: Scaling up a reaction is not always a linear process.[7] Heat and mass transfer can become significant issues in larger vessels.[7] An exothermic reaction that was easily controlled on a small scale may become difficult to manage, leading to side reactions or decomposition. Ensure efficient stirring and consider slower addition of reagents on a larger scale. Purification methods that are practical on a small scale, like column chromatography, may not be feasible for larger quantities, necessitating the development of crystallization or distillation protocols.
Data Presentation
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
The choice of base is critical for the efficiency of Suzuki-Miyaura cross-coupling reactions. The following table provides a comparison of common bases for the coupling of 4-bromotoluene with phenylboronic acid.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 98 |
| Triethylamine | Toluene | 100 | 24 | 45 |
Data is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.[8][9]
Table 2: Comparison of Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling
The catalyst and ligand system significantly influences the outcome of Suzuki-Miyaura couplings. This table compares different systems for the coupling of aryl halides with arylboronic acids.
| Catalyst (mol%) | Ligand (mol%) | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| Pd₂(dba)₃ (1) | SPhos (2) | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 110 | 96 |
| Pd(PPh₃)₄ (3) | - | 4-Iodoanisole | Na₂CO₃ | DME/H₂O | 80 | 94 |
| PdCl₂(dppf) (2) | - | 3-Bromopyridine | K₂CO₃ | Dioxane/H₂O | 90 | 91 |
Data is illustrative and compiled from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions.[10][11][12][13][14]
Experimental Protocols
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Experimental Protocol: Grignard Reaction
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound. Extreme care must be taken to ensure all glassware and solvents are completely anhydrous.
Materials:
-
Magnesium turnings (2.4 g, 100 mmol)
-
Alkyl or aryl halide (100 mmol)
-
Anhydrous diethyl ether or THF (100 mL)
-
Carbonyl compound (90 mmol)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Flame-dry all glassware under a stream of inert gas and allow to cool.
-
Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small portion of the anhydrous ether to the flask.
-
Dissolve the alkyl or aryl halide in the remaining anhydrous ether and add it to the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve the carbonyl compound in anhydrous ether and add it to the dropping funnel.
-
Add the carbonyl solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., distillation, crystallization, or column chromatography).
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
Minimizing degradation of organic semiconductors when exposed to air and light
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organic semiconductors. The focus is on minimizing degradation caused by exposure to air and light in devices such as Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Thin-Film Transistors (OTFTs).
Troubleshooting Guides
This section addresses common issues encountered during experiments with organic semiconductor devices.
Organic Photovoltaics (OPVs)
Question: My OPV's power conversion efficiency (PCE) is dropping rapidly after fabrication when exposed to air. What are the likely causes?
Answer: Rapid degradation of unencapsulated OPVs in air is primarily due to the active layer's sensitivity to oxygen and moisture.[1] Key factors include:
-
Photo-oxidation of the Active Layer: The conjugated polymers or small molecules in the active layer can react with oxygen in the presence of light, leading to a disruption of the π-conjugation and a decrease in light absorption.[2]
-
Electrode Degradation: Low work function cathodes (e.g., Ca, Al) are highly reactive and can be oxidized by water and oxygen, leading to an increased series resistance and reduced charge collection.[3]
-
Interfacial Layer Degradation: The hole transport layer (HTL), such as PEDOT:PSS, can also be affected by humidity, which can alter its conductivity and work function.
Question: I'm observing a significant "burn-in" effect in my OPV, where the efficiency drops steeply in the first few hours of operation under light before stabilizing. How can I minimize this?
Answer: The initial "burn-in" is a common phenomenon in OPVs and can be attributed to several factors:
-
Photo-induced Morphological Changes: The active layer morphology may undergo rearrangement under illumination, leading to less favorable pathways for charge separation and transport.
-
Trap State Formation: Light and heat can induce the formation of trap states within the active layer or at the interfaces, which can increase charge recombination.
-
Minimization Strategies:
-
Thermal Annealing: A post-fabrication thermal annealing step can help to stabilize the active layer morphology.
-
Material Selection: Using materials with higher glass transition temperatures can improve morphological stability.[2]
-
Interfacial Engineering: Modifying the interfaces with self-assembled monolayers (SAMs) can passivate trap states and improve stability.
-
Question: My flexible OPV device is failing much faster than my rigid device, even with encapsulation. Why is this happening?
Answer: Flexible substrates are inherently more permeable to oxygen and water than glass.[4] The choice of encapsulation material and method is critical for flexible devices.
-
Inadequate Encapsulation: The water vapor transmission rate (WVTR) and oxygen transmission rate (OTR) of the encapsulation barrier may not be low enough. For flexible devices, a WVTR in the range of 10⁻³ to 10⁻⁶ g/m²/day is often required.
-
Mechanical Stress: Bending and flexing can induce micro-cracks in the encapsulation layers, creating pathways for oxygen and moisture ingress.
-
Edge Ingress: The edges of the device are particularly vulnerable to moisture and oxygen penetration, and proper edge sealing is crucial.
Organic Light-Emitting Diodes (OLEDs)
Question: I am observing dark spots appearing and growing on my OLED display. What is causing this and how can I prevent it?
Answer: The formation of "dark spots" is a common failure mode in OLEDs and is typically caused by the ingress of oxygen and moisture.[5]
-
Cathode Delamination/Oxidation: Moisture and oxygen can react with the reactive metal cathode, leading to its oxidation and delamination from the organic layer. This creates non-emissive areas.[5]
-
Prevention:
-
Encapsulation: High-quality encapsulation with very low WVTR is essential. This can be achieved with glass lids, thin-film encapsulation (TFE), or hybrid approaches.
-
Getters: Including getter materials within the device package can actively absorb residual moisture and oxygen.
-
Cleanroom Environment: Fabrication in a clean, dry environment (e.g., a glovebox) minimizes the initial exposure to contaminants.
-
Question: The blue pixels in my OLED display are degrading much faster than the red and green pixels, leading to a color shift. Why is this happening?
Answer: The "blue problem" in OLEDs is a well-known issue related to the intrinsic stability of the blue-emitting organic materials.
-
Higher Energy Emission: Blue light has higher energy than red and green light. This higher energy can lead to faster degradation of the organic molecules through photochemical reactions.
-
Material Instability: The organic materials used for blue emission are often less stable than their red and green counterparts.
-
Mitigation Strategies:
-
Material Development: Research is ongoing to develop more stable blue-emitting materials.
-
Device Architecture: Optimizing the device stack to reduce electrical stress on the blue-emitting layer can improve its lifetime.
-
Question: My OLED device is showing an increase in operating voltage over time. What does this indicate?
Answer: An increase in operating voltage is a sign of device degradation. Possible causes include:
-
Increased Series Resistance: Oxidation of the electrodes or degradation of the organic layers can increase the overall resistance of the device.
-
Charge Trapping: The formation of charge traps at the interfaces or within the organic layers can impede charge injection and transport, requiring a higher voltage to maintain the same current density.
-
Interfacial Delamination: Poor adhesion between layers can lead to increased contact resistance.
Organic Thin-Film Transistors (OTFTs)
Question: The threshold voltage of my OTFT is unstable and shifts when the device is operated in air. What is the reason for this?
Answer: Threshold voltage instability in OTFTs, particularly when exposed to air, is often related to the interaction of charge carriers with environmental molecules.
-
Water and Oxygen as Traps: Water and oxygen molecules can act as electron traps at the semiconductor-dielectric interface or within the semiconductor bulk. This trapping of charge carriers leads to a shift in the threshold voltage.
-
Dielectric Surface Chemistry: The surface of the gate dielectric can play a significant role. Hydroxyl groups on the surface of oxide dielectrics, for example, can interact with water molecules and contribute to instability.
-
Solutions:
-
Encapsulation: Encapsulating the device is the most effective way to prevent interaction with ambient air.
-
Surface Passivation: Treating the dielectric surface with a hydrophobic self-assembled monolayer (SAM) can reduce its interaction with water.
-
Choice of Dielectric: Using a polymer dielectric with a low density of trap states can improve stability.
-
Question: The mobility of my p-type OTFT seems to increase initially upon exposure to air, but then degrades over time. Why does this happen?
Answer: This behavior is sometimes observed in p-type organic semiconductors and is related to the dual role of oxygen.
-
P-doping by Oxygen: Oxygen can act as a p-dopant for some organic semiconductors, leading to an increase in the hole concentration and an initial apparent increase in mobility.
-
Long-term Degradation: However, prolonged exposure to oxygen, especially in the presence of light, leads to irreversible chemical degradation of the organic semiconductor, causing a decrease in mobility and overall device performance.[6]
Frequently Asked Questions (FAQs)
Q1: What is the difference between intrinsic and extrinsic degradation?
A1:
-
Extrinsic degradation is caused by external factors such as oxygen, water, and UV light. This is often the most rapid form of degradation and can be largely mitigated by effective encapsulation.[3]
-
Intrinsic degradation refers to the degradation of the device materials and interfaces due to the operational stresses themselves, such as electrical bias and heat, even in the absence of external factors.[1] This includes issues like morphological changes and electrochemical decomposition of the organic materials.
Q2: What is encapsulation and why is it so important?
A2: Encapsulation is the process of sealing an organic electronic device to protect it from the detrimental effects of the environment, primarily oxygen and moisture.[4] It is crucial because most organic semiconductors and many of the electrode materials used are highly susceptible to degradation upon exposure to air.[4] Effective encapsulation is a key enabling technology for achieving long-term stability and is essential for the commercial viability of organic electronic devices.
Q3: What are getter materials and how do they work?
A3: Getters are reactive materials placed inside the encapsulated device package to scavenge residual gases like water vapor and oxygen that may be present after sealing or that may permeate through the encapsulation barrier over time.[7] They work by chemically reacting with these gases, effectively trapping them and preventing them from reaching the sensitive organic layers. Common getter materials include reactive metals like calcium, barium, and their alloys.[8]
Q4: How does the choice of organic semiconductor (small molecule vs. polymer) affect stability?
A4: Both small molecules and polymers have their own advantages and disadvantages regarding stability.
-
Small molecules can often be highly purified and can form well-ordered crystalline films, which can enhance stability. However, they can also be prone to morphological changes like crystallization over time, which can lead to device failure.
-
Polymers generally have good film-forming properties and mechanical flexibility.[9] However, they can have a broader range of molecular weights and may contain impurities from their synthesis, which can negatively impact stability. The amorphous regions in polymer films can also be more susceptible to oxygen and water diffusion.
Q5: What is the role of light in the degradation process?
A5: Light, particularly in the UV and blue regions of the spectrum, can provide the energy to initiate and accelerate degradation reactions. This process, known as photodegradation or photo-oxidation, involves the organic material absorbing a photon, which can lead to the formation of reactive species like excitons and free radicals. These reactive species can then react with oxygen and water to break chemical bonds and disrupt the conjugated structure of the organic semiconductor.[10]
Data Presentation
Table 1: Comparison of Water Vapor Transmission Rates (WVTR) for Various Encapsulation Materials
| Encapsulation Material/Structure | WVTR (g/m²/day) | Substrate | Reference |
| Bare PET | 11.08 | PET | [11] |
| Al₂O₃ on PET | 3.44 | PET | [11] |
| 1 pair Al₂O₃/Parylene C on PET | 3.36 | PET | [11] |
| 2 pairs Al₂O₃/Parylene C on PET | 2.77 | PET | [11] |
| UHPBF-S (handled correctly) | (3.9 ± 0.2) x 10⁻³ | Flexible | [4] |
| UHPBF-S (with defects) | 1.8 ± 0.1 | Flexible | [4] |
| Glass | < 10⁻⁶ | Glass | [4] |
Table 2: T80 Lifetime of P3HT:O-IDTBR OPVs with Different Encapsulation and Stress Conditions
| Encapsulation | Stress Protocol | T80 Lifetime (hours) | Reference |
| Glass-Glass | ISOS-LT-1 | 24 | [12] |
| Plastic-Plastic | ISOS-LT-1 | 20 | [12] |
| Glass-Glass | ISOS-T3 | 86 | [12] |
| Plastic-Plastic | ISOS-T3 | 24 | [12] |
| Glass-Glass | ISOS-L1 | 64 | [12] |
| Plastic-Plastic | ISOS-L1 | 42 | [12] |
Experimental Protocols
Water Vapor Transmission Rate (WVTR) Measurement using the Calcium Test
This protocol outlines the electrical calcium test for evaluating the barrier performance of encapsulation materials.
Principle: Calcium metal is highly reactive with water. As water permeates through the encapsulation barrier, it reacts with a thin film of calcium, converting it into non-conductive calcium oxide and hydroxide. By monitoring the change in the electrical resistance of the calcium film over time, the rate of water ingress can be determined.
Methodology:
-
Sample Preparation:
-
Deposit a thin film of calcium (typically 100-200 nm) onto a substrate (e.g., glass) through thermal evaporation in a high-vacuum chamber.
-
Deposit metal electrodes (e.g., aluminum or silver) in contact with the calcium film to allow for four-point probe resistance measurements.
-
-
Encapsulation:
-
Seal the encapsulation barrier film to be tested over the calcium sensor using a low-permeability epoxy adhesive. Ensure a hermetic seal around the edges.
-
-
Measurement Setup:
-
Place the encapsulated calcium sensor in a controlled environment chamber with a constant temperature and relative humidity (e.g., 38°C and 90% RH).
-
Connect the electrodes of the calcium sensor to a source meter or a precision multimeter to monitor its resistance.
-
-
Data Acquisition:
-
Record the resistance of the calcium film at regular intervals over an extended period. The test duration can range from hours to thousands of hours, depending on the quality of the barrier.
-
-
Data Analysis:
-
Convert the measured resistance to conductance (G = 1/R).
-
The conductance of the calcium film is proportional to its thickness. As the calcium reacts with water, its thickness decreases, leading to a decrease in conductance.
-
The WVTR can be calculated from the rate of change of conductance over time, taking into account the stoichiometry of the reaction between calcium and water, and the initial dimensions of the calcium film.
-
Characterization of Degradation using X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the top few nanometers of a material, making it ideal for studying degradation at surfaces and interfaces.
Principle: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
Methodology:
-
Sample Preparation:
-
Prepare pristine and degraded samples of the organic semiconductor device or film. Degraded samples can be prepared by exposing them to specific stress conditions (e.g., UV light in air, damp heat).
-
-
XPS Analysis:
-
Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, S 2p for organic materials; and relevant metal core levels for electrodes).
-
-
Data Analysis:
-
Peak Fitting: Deconvolute the high-resolution spectra into their constituent chemical state components. For example, the C 1s spectrum can be fitted to identify C-C/C-H, C-O, and C=O bonds.
-
Comparison: Compare the spectra of the pristine and degraded samples. The appearance of new peaks (e.g., an increase in the C=O component in the C 1s spectrum) or shifts in peak positions can provide evidence of chemical degradation, such as oxidation.
-
Depth Profiling (Optional): For some instruments equipped with an ion gun, it is possible to perform depth profiling by sputtering away the surface layers and acquiring XPS spectra at different depths. This can be used to study the degradation at buried interfaces. However, care must be taken as the ion beam itself can cause damage to organic materials.
-
Depth Profiling of Degraded Devices using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is a highly sensitive surface analysis technique that can provide detailed chemical information and is particularly useful for depth profiling of multi-layered organic electronic devices.
Principle: The sample surface is rastered with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined. This allows for the identification of elemental and molecular species at the surface. By continuously sputtering the surface, a depth profile of the chemical composition can be obtained.
Methodology:
-
Sample Preparation:
-
Prepare pristine and degraded OLED or OPV devices.
-
-
ToF-SIMS Analysis:
-
Mount the sample in the UHV chamber of the ToF-SIMS instrument.
-
Select appropriate primary and sputter ion beams. For organic depth profiling, a cluster ion source (e.g., Ar-cluster, C₆₀⁺) for sputtering is often used to minimize molecular fragmentation. A pulsed, low-dose primary ion beam (e.g., Bi₃⁺) is used for analysis.[13]
-
Define the area for depth profiling.
-
-
Data Acquisition:
-
The instrument alternates between sputtering cycles to remove material and analysis cycles to acquire mass spectra from the newly exposed surface. This process is repeated until the desired depth is reached.
-
-
Data Analysis:
-
Depth Profiles: Plot the intensity of specific secondary ions (characteristic fragments of the different organic materials and electrodes) as a function of sputter time (which can be correlated to depth).
-
Interface Analysis: Examine the interfaces between different layers. Broadening of interfaces or the presence of unexpected species (e.g., metal oxides at the electrode/organic interface) in the degraded device can indicate diffusion or chemical reactions.
-
3D Chemical Imaging: Reconstruct 3D chemical maps of the device to visualize the spatial distribution of different chemical species and identify localized degradation spots.
-
Visualizations
Caption: Photochemical degradation pathway of an organic semiconductor.
Caption: Workflow for evaluating the stability of organic electronic devices.
Caption: Troubleshooting logic for the appearance of dark spots in OLEDs.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. FAQ - OLEDWorks [oledworks.com]
- 3. Frontiers | Single-component organic solar cells—Perspective on the importance of chemical precision in conjugated block copolymers [frontiersin.org]
- 4. art.torvergata.it [art.torvergata.it]
- 5. Frequently Asked Questions (FAQ) | Futaba Corporation [futaba.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. imapsource.org [imapsource.org]
- 8. psec.uchicago.edu [psec.uchicago.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. matec-conferences.org [matec-conferences.org]
- 12. Frontiers | Lifetime Study of Organic Solar Cells with O-IDTBR as Non-Fullerene Acceptor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Techniques for purification of synthesized 5,12-Bis(phenylethynyl)naphthacene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized 5,12-Bis(phenylethynyl)naphthacene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound are recrystallization, column chromatography, and sublimation. High-Performance Liquid Chromatography (HPLC) can also be used for high-purity applications, and the analytical method is scalable for preparative separation.[1]
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Sonogashira coupling reaction?
A2: Common impurities may include unreacted starting materials such as 5,12-dihalonaphthacene, residual palladium and copper catalysts, and byproducts from the homocoupling of phenylacetylene (Glaser coupling). Mono-substituted intermediates (5-halo-12-(phenylethynyl)naphthacene) may also be present.
Q3: My purified this compound appears as a different color than the expected bright orange/red. What could be the issue?
A3: A color deviation can indicate the presence of impurities or degradation products. For instance, residual catalysts can give the product a darker appearance. Polycyclic aromatic hydrocarbons can also be sensitive to light and air, leading to the formation of oxidation products which may alter the color. Ensure proper storage under an inert atmosphere and protection from light.
Q4: What is the approximate melting point of pure this compound?
A4: The melting point of this compound is approximately 248 °C (with decomposition).[2][3][4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q5: Is this compound soluble in common organic solvents?
A5: this compound has low solubility in many common organic solvents. It is sparingly soluble in solvents like chloroform (<1 mg/mL at 25°C), which can make purification by recrystallization challenging.[5] It has some solubility in hot chlorinated benzenes and other high-boiling aromatic solvents.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive. The cooling process was too rapid, leading to the precipitation of impurities along with the product. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is impure, leading to a significant depression of its melting point. | Choose a solvent with a lower boiling point. Attempt to purify the compound by another method, such as column chromatography, to remove impurities before recrystallization. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. The concentration of the compound is too low. | Reduce the volume of the solvent by evaporation to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Crystals are Colored or Impure | Impurities are co-crystallizing with the product. The solvent is reacting with the product. | Perform a hot filtration to remove insoluble impurities before cooling. Add activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product). Ensure the chosen solvent is inert.[3] |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | The chosen eluent system has poor selectivity for the compound and impurities. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation with a target Rf value of ~0.3 for the product.[4][6] Ensure the column is packed uniformly without any cracks or air bubbles. Dissolve the sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica before loading it onto the column. |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product Does Not Elute from the Column (Low Rf) | The eluent is not polar enough. The compound is irreversibly adsorbing to the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be acidic or basic, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve elution. However, this compound is neutral. |
| Streaking or Tailing of the Product Band | The sample is overloaded on the column. The compound has low solubility in the eluent. | Reduce the amount of sample loaded onto the column. Choose an eluent system in which the compound is more soluble. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Acetonitrile and benzene have been reported as suitable recrystallization solvents.[2]
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to completely dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine a suitable eluent system. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes, toluene) and a slightly more polar solvent (e.g., dichloromethane, ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.[4][6]
-
Column Packing: Pack a glass column with silica gel, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, for poorly soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column with the selected eluent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Controlling Crystal Growth in Organic Semiconductor Thin Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the growth of organic semiconductor thin films. The information is tailored for researchers, scientists, and professionals in drug development who utilize these advanced materials.
Frequently Asked Questions (FAQs)
Q1: My organic semiconductor thin film has poor crystallinity. What are the common causes and how can I improve it?
A1: Poor crystallinity in organic semiconductor thin films can stem from several factors, including suboptimal deposition parameters and inappropriate post-deposition treatments. Key strategies to enhance crystallinity include:
-
Solvent Selection: The choice of solvent is critical as it influences the rate of evaporation. Using binary azeotropic solvent mixtures can improve film morphology and device performance.[1]
-
Deposition Technique: Techniques like solution shearing and meniscus-guided coating are designed to promote aligned crystal growth.[1][2][3] Solution shearing, for instance, involves dragging a solution meniscus between a substrate and a top blade, which can be controlled by speed and temperature.[2]
-
Post-Deposition Annealing: Solvent vapor annealing (SVA) is a widely used post-processing technique to control the morphology and ordering of thin films.[4][5] Exposing the film to a solvent vapor creates a swollen, mobile layer that facilitates the self-assembly of polymer blocks.[5]
-
Substrate Temperature Control: The temperature of the substrate during deposition significantly impacts crystallization. Optimizing this temperature can lead to better crystalline quality.[6][7]
Q2: I am observing multiple polymorphs in my thin film. How can I control the crystalline phase?
A2: Controlling polymorphism is crucial for achieving reproducible device performance.[2][8] The formation of specific polymorphs can be influenced by:
-
Solution Shearing Parameters: The experimental deposition parameters during solution shearing have a strong influence on thin-film formation and can be tuned to favor a specific polymorph.[2]
-
Ink Formulation and Coating Speed: The composition of the organic semiconductor solution (ink) and the speed of coating are critical factors in determining the resulting polymorph and morphology.[8]
-
Solvent Vapor Annealing (SVA): SVA can be used to induce phase transitions. The choice of solvent and the duration of vapor exposure can be optimized to obtain the desired crystalline phase.[4] For instance, using a "good" solvent like chloroform can lead to different domain sizes compared to a "moderate" solvent like THF.[4]
Q3: The surface of my thin film is rough and non-uniform. What steps can I take to improve film morphology?
A3: A smooth and uniform thin film is essential for high-performance electronic devices. To improve morphology:
-
Meniscus-Guided Coating (MGC): MGC techniques, such as dip-coating and zone-casting, are effective in producing highly crystalline and uniform thin films by controlling the unidirectional and stable displacement of the solution meniscus.[3][9]
-
Solvent Vapor Annealing (SVA): SVA can significantly alter the film morphology. For example, in BTR:PC71BM blends, THF vapor annealing resulted in desirable domain sizes of about 30 nm, while chloroform led to coarser domains of around 60 nm.[4]
-
Blending with Insulating Polymers: Adding a small fraction of an amorphous polymer, like PMMA, to the organic semiconductor solution can improve the crystallization and lead to more uniform films during dip-coating.[10]
-
Control of Nucleation: Crystallization consists of nucleation and growth. Controlling the nucleation step, for example through solution volume asymmetry, is important for achieving a uniform distribution of domain sizes.[1]
Q4: My crystals are not growing at all, or they are dissolving after initial growth. What am I doing wrong?
A4: The absence of crystal growth or subsequent dissolution are common problems that can often be traced back to the solution's saturation level and environmental stability.
-
Unsaturated Solution: The most common reason for no crystal growth is an undersaturated solution.[11][12] Ensure you have dissolved the maximum amount of solute, which can be aided by heating and stirring.[11] You can also allow for slow evaporation to increase the concentration.[12]
-
Lack of Nucleation Sites: If the solution is saturated but crystals are not forming, it may be due to a lack of nucleation sites. Introducing seed crystals of the same compound can initiate crystallization.[12]
-
Temperature Fluctuations: If a crystal dissolves after initial growth, it could be due to an increase in temperature, which increases the solubility of the organic semiconductor.[12] Maintaining a stable temperature is crucial.
-
Vibrations: The crystal growing setup should be kept in a location free from vibrations, as they can disrupt the crystallization process.[11]
Troubleshooting Guides
Issue 1: Inconsistent Crystal Size and Distribution
| Symptom | Possible Cause | Troubleshooting Steps |
| Wide range of crystal sizes | Uncontrolled nucleation | - Introduce seed crystals to promote uniform nucleation. - Control solution volume asymmetry.[1] - Optimize the substrate temperature to control the nucleation rate. |
| Non-uniform crystal distribution | Inconsistent solvent evaporation rate | - Use a solvent with a lower vapor pressure for slower, more controlled evaporation. - Employ a closed or partially covered deposition chamber to control the solvent vapor environment. - Utilize meniscus-guided coating techniques for controlled deposition.[3] |
| Dendritic crystal growth | Insufficient solute supply at the meniscus | - Increase the solute concentration in the solution.[10] - Adjust the coating velocity in meniscus-guided techniques to ensure adequate mass transport.[10] |
Issue 2: Poor Film Adhesion to the Substrate
| Symptom | Possible Cause | Troubleshooting Steps |
| Film delaminates or peels off | Poor substrate surface preparation | - Thoroughly clean the substrate using solvents like chloroform, acetone, and isopropanol, followed by UV-Ozone treatment.[4] - Use surface treatments (e.g., self-assembled monolayers) to modify the substrate's surface energy. |
| High contact angle of the solution | Mismatch in surface energy between the solution and the substrate | - Choose a solvent that has a lower surface tension. - Modify the substrate surface to be more hydrophilic or hydrophobic as required by the solution. |
Experimental Protocols
Protocol 1: Solution Shearing for Aligned Crystal Growth
-
Substrate Preparation: Clean the substrate (e.g., Si/SiO2) sequentially with chloroform, acetone, and isopropanol, followed by a 15-minute UV-Ozone treatment.[4]
-
Solution Preparation: Dissolve the organic semiconductor in a suitable solvent (e.g., toluene, chlorobenzene) to the desired concentration.
-
Deposition Setup: Place the substrate on a temperature-controlled stage. Position a shearing blade (e.g., a clean glass slide or another substrate) at a small angle and a specific gap distance above the substrate.
-
Shearing Process: Dispense a small volume of the organic semiconductor solution into the gap between the blade and the substrate to form a meniscus. Move the substrate at a constant velocity (the shearing speed) relative to the blade.[1][2]
-
Drying: The solvent evaporates at the meniscus, leading to the deposition of a thin film. The shearing motion helps to align the crystals.
-
Post-Treatment: The film can be further treated, for example, by thermal or solvent vapor annealing, to improve crystallinity.
Protocol 2: Solvent Vapor Annealing (SVA)
-
Sample Preparation: Place the as-cast organic semiconductor thin film inside a custom-built annealing chamber.[4]
-
Chamber Setup: The chamber should have an inlet for a carrier gas (e.g., nitrogen) that passes through a solvent reservoir and an outlet. The chamber can be heated to prevent vapor condensation on the sample.[4]
-
Annealing Process: Flow the carrier gas through the solvent reservoir to introduce solvent vapor into the chamber for a defined period (e.g., 5s to 120s).[4] The choice of solvent (e.g., THF, chloroform) will significantly affect the final morphology.[4]
-
Stagnation (Optional): After the initial flow, the chamber can be isolated to allow the film to equilibrate in the solvent vapor atmosphere.
-
Solvent Removal: Purge the chamber with the carrier gas to remove the solvent vapor and dry the film.
Quantitative Data Summary
| Deposition Technique | Key Parameters | Typical Values | Effect on Crystal Growth |
| Solution Shearing | Shearing Speed | 0.1 - 10 mm/s | Influences crystal alignment and film thickness.[1] |
| Substrate Temperature | 45 - 100 °C | Affects solvent evaporation rate and molecular packing.[2][4] | |
| Solution Concentration | 1 - 20 mg/mL | Proportional to the crystal growth rate.[13] | |
| Solvent Vapor Annealing | Annealing Time | 5 - 120 s | Controls the extent of film reorganization and domain size.[4] |
| Solvent Type | THF, Chloroform | Determines the degree of swelling and final morphology.[4] | |
| Chamber Temperature | 30 °C | Prevents vapor condensation on the sample surface.[4] | |
| Meniscus-Guided Coating | Withdrawal Velocity (Dip-Coating) | 1 - 100 µm/s | Regulates the film thickness.[13] |
| Deposition Temperature | Room Temp. - 120 °C | Influences solvent evaporation and crystal growth kinetics.[13] |
Visualizations
Caption: General experimental workflow for organic semiconductor thin film fabrication.
Caption: Troubleshooting flowchart for common thin film growth issues.
References
- 1. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 2. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of substrate temperature on the crystallization process and properties of mixed-ion perovskite layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing | Semantic Scholar [semanticscholar.org]
- 9. Key role of the meniscus shape in crystallization of organic semiconductors during meniscus-guided coating - Materials Horizons (RSC Publishing) DOI:10.1039/D0MH00141D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. thoughtco.com [thoughtco.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Nanoparticles for Enhanced Solubility of Organic Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of functionalized nanoparticles to control the solubility of organic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: Poor Solubility or Dispersion of Functionalized Nanoparticles in Aqueous Media
-
Question: My functionalized nanoparticles are aggregating and precipitating out of my aqueous solution. What could be the cause and how can I fix it?
-
Answer: Aggregation in aqueous media is a common issue stemming from insufficient surface modification or inappropriate surface chemistry.[1][2] Here are potential causes and solutions:
-
Incomplete Surface Coverage: The functional groups may not have coated the nanoparticle surface adequately. Consider increasing the concentration of the functionalizing agent (e.g., PEG) or optimizing the reaction time and temperature to ensure complete surface coverage.[3]
-
Inappropriate Functional Group: The chosen functional group may not be hydrophilic enough to overcome the inherent hydrophobicity of the nanoparticle core or the encapsulated organic compound. Poly(ethylene glycol) (PEG) is a widely used hydrophilic polymer that can create a "stealth" layer, preventing aggregation and improving stability in biological fluids.[3][4]
-
Incorrect pH or Ionic Strength: The pH and ionic strength of the buffer can significantly impact the surface charge and stability of nanoparticles. Ensure the buffer pH is appropriate for the surface chemistry of your functionalized nanoparticles to maintain sufficient electrostatic repulsion between particles.
-
Remedy: Attempt to resuspend the aggregated nanoparticles by brief sonication.[3] For future experiments, consider optimizing the surface functionalization protocol as described above.
-
Issue 2: Low Drug Loading Efficiency
-
Question: I am experiencing low loading of my organic compound onto the functionalized nanoparticles. How can I improve the drug loading capacity?
-
Answer: Low drug loading can be attributed to several factors related to the nanoparticle, the drug, and the loading method.[5] Consider the following:
-
Surface Chemistry Mismatch: The interaction between the drug and the nanoparticle surface is crucial for efficient loading.[6] If your drug is hydrophobic, ensure the nanoparticle core or the functional layer has a complementary hydrophobic nature to facilitate encapsulation. Conversely, for hydrophilic drugs, a more hydrophilic matrix is beneficial.
-
Functionalization Layer Thickness: A thick hydrophilic shell (like PEG) can sometimes hinder the loading of hydrophobic drugs.[7] Optimizing the length and density of the PEG chains can create a balance between stability and drug loading.
-
Loading Method: The method of drug loading (e.g., incubation, solvent evaporation) can significantly impact efficiency. Experiment with different loading methods and parameters such as drug-to-nanoparticle ratio, temperature, and incubation time.
-
Drug Solubility in Loading Solvent: Ensure the organic compound is fully dissolved in the solvent used during the loading process to maximize its availability for encapsulation.
-
Issue 3: Instability of Functionalized Nanoparticles in Biological Media
-
Question: My functionalized nanoparticles are stable in water, but they aggregate when I introduce them to cell culture media or plasma. Why is this happening and what can I do?
-
Answer: Biological media are complex environments containing proteins and salts that can interact with and destabilize nanoparticles.[1] This is a common challenge in drug delivery applications.[8]
-
Protein Corona Formation: Proteins in the media can adsorb onto the nanoparticle surface, leading to opsonization and subsequent clearance by the immune system, as well as aggregation.[8] Surface modification with hydrophilic polymers like PEG can create a "stealth" effect, reducing protein adsorption and increasing circulation time.[4][8]
-
Ionic Strength Effects: The high ionic strength of biological fluids can screen the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation. Covalent attachment of stabilizing polymers like PEG is often more effective than relying solely on electrostatic stabilization.
-
Solution: Ensure your nanoparticles are functionalized with a dense layer of a biocompatible polymer like PEG. Characterize the stability of your functionalized nanoparticles in the specific biological media you intend to use before proceeding with further experiments.
-
Frequently Asked Questions (FAQs)
Q1: Why use nanoparticles to improve the solubility of organic compounds?
A1: Many organic compounds, particularly new drug candidates, are poorly soluble in water, which limits their bioavailability and therapeutic efficacy.[9] Nanoparticles offer a solution by increasing the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.[6][10] Furthermore, nanoparticles can be functionalized to create a hydrophilic shell, improving their overall solubility and stability in aqueous environments.[1][3]
Q2: What are the most common methods for functionalizing nanoparticles?
A2: The most common methods involve coating the nanoparticle surface with polymers or small molecules.[2]
-
PEGylation: This involves attaching polyethylene glycol (PEG) chains to the nanoparticle surface. PEG is a hydrophilic, biocompatible polymer that can improve solubility, reduce aggregation, and prolong circulation time in the body.[3][4]
-
Ligand Attachment: Specific targeting ligands, such as antibodies or peptides, can be attached to the nanoparticle surface to direct them to specific cells or tissues.[11]
-
Silica Coating: A thin layer of silica can be deposited on the nanoparticle surface to improve stability and provide a platform for further functionalization.[2][7]
Q3: How do I choose the right functionalization strategy for my application?
A3: The choice of functionalization strategy depends on several factors:
-
The organic compound: The hydrophobicity and chemical properties of the drug will influence the choice of nanoparticle core and functional coating.[6]
-
The intended application: For in vivo applications, biocompatibility and "stealth" properties are crucial, making PEGylation a common choice.[4] For targeted delivery, the attachment of specific ligands is necessary.[11]
-
The nanoparticle material: The surface chemistry of the nanoparticle core (e.g., gold, iron oxide, polymeric) will determine the appropriate conjugation chemistry.[12]
Q4: What characterization techniques are essential for functionalized nanoparticles?
A4: Several techniques are critical to ensure the quality and performance of your functionalized nanoparticles:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic size and size distribution of the nanoparticles, which is crucial for assessing aggregation.[13]
-
Zeta Potential: Measures the surface charge of the nanoparticles, providing an indication of their colloidal stability.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful attachment of functional groups to the nanoparticle surface.[13]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides information on the morphology and size of the nanoparticles.[10]
-
UV-Vis Spectroscopy: Can be used to quantify drug loading and release.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enhancement of organic compound solubility using functionalized nanoparticles.
Table 1: Enhancement of Drug Solubility
| Nanoparticle System | Drug | Fold Increase in Saturation Solubility | Reference |
| Meloxicam Nanoparticles | Meloxicam | ~4 | [10] |
| Functionalized Magnetic Nanoparticles | Curcumin | Significant Increase | [6] |
Table 2: Characterization Parameters of Functionalized Nanoparticles
| Parameter | Typical Value/Observation | Significance | Reference |
| Particle Size (DLS) | 10 - 200 nm | Affects biodistribution and cellular uptake | [8] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow size distribution | [3] |
| Zeta Potential | > +30 mV or < -30 mV | High magnitude suggests good colloidal stability | [3] |
| Drug Loading Efficiency | Varies widely (e.g., >80% for carrier-free systems) | Higher loading reduces the required dose of the nanocarrier | [5] |
Experimental Protocols
Protocol 1: General PEGylation of Carboxylated Nanoparticles
This protocol provides a general guideline for the functionalization of nanoparticles with carboxyl groups on their surface using m-PEG-amine via EDC/NHS chemistry. Optimization may be required based on the specific nanoparticle type.[3]
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, silica)
-
m-PEG-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., Tris buffer, pH 8.0)
-
Washing Buffer (e.g., deionized water or PBS)
Procedure:
-
Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL. b. Sonicate briefly to ensure a homogenous dispersion.
-
Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting molar ratio is 10:1 (EDC:carboxyl groups) and 25:1 (NHS:carboxyl groups). b. Add the EDC solution to the nanoparticle suspension and mix gently. c. Immediately add the NHS solution to the mixture. d. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation with m-PEG-amine: a. Dissolve m-PEG-amine in Coupling Buffer. b. Add the PEG solution to the activated nanoparticle suspension. c. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Washing: a. Add Quenching Buffer to stop the reaction. b. Incubate for 30 minutes at room temperature. c. Pellet the functionalized nanoparticles by centrifugation. d. Remove the supernatant and resuspend the pellet in Washing Buffer. e. Repeat the centrifugation and washing steps three times.
-
Final Resuspension: a. Resuspend the final nanoparticle pellet in the desired buffer for storage or use.
Protocol 2: Static Solubility Testing of Nanoparticle Suspensions
This protocol outlines a method to determine the solubility of a nanomaterial in a specific medium.[15]
Materials:
-
Nanomaterial (NM)
-
Solvent (e.g., deionized water, cell culture media)
-
Centrifuge tubes (50 mL)
-
Overhead shaker
-
Centrifuge
-
Syringe and syringe filter (e.g., 0.22 µm)
-
Analytical instrument for mass determination (e.g., ICP-OES/MS for inorganic NM)
Procedure:
-
Suspension Preparation: a. Weigh a specific amount of the NM into a centrifuge tube (e.g., to achieve a final concentration of 1 g/L). b. Add the desired volume of the solvent (e.g., 20 mL).
-
Incubation: a. Seal the tubes and place them on an overhead shaker at a constant speed (e.g., 60 rpm) for a defined period (e.g., 4, 24, or 72 hours) at a controlled temperature. b. Record the temperature and measure the pH at the beginning and end of the incubation.
-
Separation: a. Centrifuge the suspension at a high speed (e.g., 5,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the undissolved NM.
-
Filtration: a. Carefully collect the supernatant using a syringe. b. Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Analysis: a. Determine the concentration of the dissolved material in the filtrate using an appropriate analytical technique.
Visualizations
Caption: Workflow for PEGylation of carboxylated nanoparticles.
Caption: Troubleshooting decision tree for poor nanoparticle dispersion.
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Surface Functionalization of Nanoparticles in Drug Delivery [biotechnologyforums.com]
- 5. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 13. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 14. Solubility of Nanoparticles [phys.k-state.edu]
- 15. nanopartikel.info [nanopartikel.info]
Validation & Comparative
A Comparative Guide to Organic Semiconductors in Field-Effect Transistors: TIPS Pentacene vs. 5,12-Bis(phenylethynyl)naphthacene
For researchers and scientists in materials science and organic electronics, the selection of an appropriate organic semiconductor is paramount to the performance of Organic Field-Effect Transistors (OFETs). This guide provides a detailed comparison of two noteworthy p-type organic semiconductors: 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS Pentacene), a widely-used benchmark material, and 5,12-Bis(phenylethynyl)naphthacene, a molecule known for its fluorescent properties.
This comparison delves into their performance in OFETs, supported by experimental data where available. A significant disparity in the extent of research exists between these two materials. TIPS Pentacene has been extensively studied and characterized in OFETs, establishing it as a high-performance semiconductor. Conversely, this compound is primarily recognized for its application as a fluorescent dye in lightsticks, and to date, there is a notable absence of published experimental data characterizing its performance in OFETs. While its extended π-conjugated system suggests potential for charge transport, this guide will focus on the established performance of TIPS Pentacene and discuss the theoretical potential of this compound based on related compounds.
Performance in Organic Field-Effect Transistors
The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
TIPS Pentacene: A High-Performance Standard
TIPS Pentacene is renowned for its high hole mobility and good solution processability, making it a staple in academic and industrial research. The triisopropylsilylethynyl functional groups enhance its solubility and improve its solid-state packing, which is crucial for efficient charge transport.
| Performance Parameter | Typical Values for TIPS Pentacene | Deposition Method | Reference |
| Hole Mobility (μ) | 0.1 - 1.0 cm²/Vs | Solution Shearing | Not specified |
| up to 1.8 cm²/Vs | Drop Casting | Not specified | |
| ~0.4 cm²/Vs | Spin Coating | Not specified | |
| On/Off Ratio (Ion/Ioff) | > 105 | Various | Not specified |
| Threshold Voltage (Vth) | 0 to -20 V | Various | Not specified |
| Stability | Good air stability | Various | Not specified |
Note: The performance of OFETs is highly dependent on the fabrication conditions, including the choice of solvent, deposition technique, substrate treatment, and dielectric material.
This compound: A Potential but Uncharacterized Candidate
As previously mentioned, there is a lack of specific experimental data for the use of this compound in OFETs. However, its molecular structure, featuring a naphthacene core with phenylethynyl side groups, provides an extended π-conjugation system, which is a fundamental requirement for charge transport in organic semiconductors. The performance of structurally related molecules can offer some insight into its potential. For instance, some functionalized anthracene derivatives, which share a similar acene core structure, have demonstrated hole mobilities in the range of 0.1 to over 1 cm²/Vs. The phenylethynyl groups in this compound could potentially influence molecular packing and electronic coupling between adjacent molecules in the solid state, which are critical factors for achieving high mobility. Without experimental validation, its performance in OFETs remains speculative.
Experimental Protocols
The fabrication and characterization of OFETs are critical processes that determine the final device performance. Below are generalized experimental protocols for solution-processed OFETs, which are applicable to materials like TIPS Pentacene.
OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
A common device architecture is the bottom-gate, top-contact (BGTC) structure, fabricated on a heavily doped silicon wafer that acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface energy.
-
Surface Treatment: To improve the interface quality and promote the desired molecular ordering of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). The substrates are immersed in a piranha solution, rinsed with deionized water, and then placed in a solution of OTS in toluene.
-
Semiconductor Deposition: The organic semiconductor (e.g., TIPS Pentacene) is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) to form a solution (typically 0.5-1 wt%). The solution is then deposited onto the treated substrate using techniques such as:
-
Spin Coating: The solution is dispensed onto the substrate, which is then spun at a high speed to create a thin, uniform film.
-
Drop Casting: A small volume of the solution is carefully dropped onto the substrate and allowed to dry slowly in a controlled environment (e.g., a petri dish covered to create a solvent-rich atmosphere).
-
-
Source/Drain Electrode Deposition: Finally, the source and drain electrodes (typically Gold) are thermally evaporated onto the organic semiconductor film through a shadow mask to define the channel length and width.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs). This provides information about the operating regime of the transistor.
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds) in both the linear and saturation regimes. These curves are used to extract key performance parameters:
-
Field-Effect Mobility (μ): Calculated from the slope of the (Id)1/2 vs. Vgs plot in the saturation regime.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (Id)1/2 vs. Vgs plot.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in OFET fabrication and characterization.
Caption: A flowchart illustrating the key stages in the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Caption: Logical relationship showing how electrical measurements on an OFET device lead to the extraction of key performance parameters.
Conclusion
In the realm of solution-processable organic semiconductors for OFETs, TIPS Pentacene stands as a well-established and high-performing material with consistently reported high charge carrier mobility and stability. Its extensive characterization in the scientific literature provides a solid foundation for its use in a wide range of organic electronic applications.
In contrast, this compound, while possessing a molecular structure conducive to charge transport, remains largely unexplored in the context of OFETs. Its primary application has been as a fluorescent dye. While the performance of related acene derivatives suggests that it could exhibit interesting semiconductor properties, a definitive comparison with TIPS Pentacene is not possible without dedicated experimental investigation into its charge transport characteristics. Future research is required to fabricate and characterize OFETs based on this compound to ascertain its viability as a semiconductor material and to determine if its performance can compete with established materials like TIPS Pentacene.
A Comparative Analysis of the Fluorescence Quantum Yield of 5,12-Bis(phenylethynyl)naphthacene and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons to emitted photons, is a key parameter in this selection process. A higher quantum yield generally signifies a brighter fluorescent signal, which is advantageous for applications demanding high sensitivity. This guide provides an objective comparison of the fluorescence quantum yield of 5,12-Bis(phenylethynyl)naphthacene against other widely used fluorescent dyes, supported by experimental data and a detailed methodology for its determination.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield of a dye is highly dependent on its molecular structure and the surrounding solvent environment. Below is a summary of the quantum yields for this compound and other common fluorescent dyes under various solvent conditions.
| Fluorescent Dye | Quantum Yield (Φf) | Solvent/Conditions |
| This compound | 0.7 - 0.9 | Benzene |
| Fluorescein | 0.95 | 0.1 M NaOH[1] |
| 0.925 ± 0.015 | 0.1 N NaOH(aq)[2] | |
| 0.79 | Ethanol[1][3] | |
| Rhodamine 6G | 0.95 | Ethanol[4][5] |
| 0.950 ± 0.015 | Ethanol[2] | |
| Coumarin 153 | 0.9 | Cyclohexane[6] |
| 0.544 | Ethanol[7] | |
| 0.42 | Methanol[8] | |
| 0.1 | Water[6] |
This compound exhibits a remarkably high fluorescence quantum yield, ranging from 0.7 to 0.9 in benzene.[9][10] This exceptional efficiency is attributed to its rigid, planar molecular structure that facilitates extensive π-electron delocalization, which in turn enhances both absorption and emission properties.[9] This positions it among the most efficient organic fluorescent compounds.
In comparison, classic dyes like Fluorescein and Rhodamine 6G also demonstrate very high quantum yields, particularly in specific solvent systems. For instance, both Fluorescein in 0.1 M NaOH and Rhodamine 6G in ethanol have quantum yields of approximately 0.95.[1][2][4][5] Coumarin 153 shows a strong dependence of its quantum yield on the solvent, with values ranging from 0.1 in water to 0.9 in cyclohexane.[6]
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most widely used method for determining the fluorescence quantum yield of a compound is the comparative method.[1][11] This technique involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.
Principle: If a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[11]
Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., Benzene, Ethanol, etc.)
-
Fluorescence standard with a known quantum yield in the chosen solvent
-
Test compound (this compound)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the test compound in the same solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: For each dilution, record the UV-Vis absorbance spectrum and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution using the same excitation wavelength. The emission should be scanned over the entire fluorescence range of the compound.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight line for both the standard (Grad_ST) and the test sample (Grad_X).
-
Calculation: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[1][11]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X is the gradient from the plot for the test sample.
-
Grad_ST is the gradient from the plot for the standard.
-
η_X is the refractive index of the solvent used for the test sample.
-
η_ST is the refractive index of the solvent used for the standard. (If the same solvent is used for both, the refractive index term (η_X² / η_ST²) becomes 1).
Experimental Workflow
The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescein [omlc.org]
- 4. omlc.org [omlc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol [mdpi.com]
- 9. Buy this compound | 18826-29-4 [smolecule.com]
- 10. connectsci.au [connectsci.au]
- 11. chem.uci.edu [chem.uci.edu]
Unlocking Solar Efficiency: A Comparative Guide to Singlet Fission in Tetracene Derivatives
For researchers, scientists, and professionals in drug development, the quest for more efficient solar energy conversion is a paramount challenge. Singlet fission, a process that allows for the generation of two triplet excitons from a single photo-excited singlet exciton, presents a promising avenue to surpass the Shockley-Queisser limit of single-junction solar cells. Tetracene and its derivatives have emerged as a key class of materials for studying and implementing this phenomenon. This guide provides an objective comparison of the singlet fission efficiency in various tetracene derivatives, supported by experimental data and detailed methodologies.
Performance Benchmark: Singlet Fission Efficiency Across Tetracene Derivatives
The efficiency of singlet fission is primarily quantified by the triplet quantum yield (ΦT), which represents the number of triplets generated per absorbed photon. A yield exceeding 100% indicates the occurrence of singlet fission. The rate of singlet fission (kSF) and the lifetime of the generated triplet excitons (τT) are also critical parameters for practical applications. The following table summarizes key performance data for a selection of tetracene derivatives.
| Derivative Name | Abbreviation | Singlet Fission Quantum Yield (ΦT) (%) | Singlet Fission Rate (kSF) (ps⁻¹) | Triplet Lifetime (τT) (µs) | Key Structural Feature / Packing Motif | Reference |
| Tetracene (crystalline) | Tc | ~153 | ~0.01 | - | Herringbone packing | [1][2] |
| Triethylsilylethynyl (TES) Tetracene | TES-Tc | up to 191 | - | - | "Slip-stack" packing | [3][4] |
| tert-Butyldimethylsilyl (TBDMS) Tetracene | TBDMS-Tc | up to 181 | - | - | "Gamma" packing | [3][4] |
| Trimethylsilyl (TMS) Tetracene | TMS-Tc | High (exact value not specified) | - | - | "Slip-stack" packing | [3][4] |
| tert-Butyl (tBu) Tetracene | tBu-Tc | High (exact value not specified) | - | - | "Slip-stack" packing | [3][4] |
| Linear Tetracene Tetramer | - | 128 | - | >100 | Covalently linked linear tetramer | [5] |
| 5,11-di(thiophen-2-yl)tetracene | 2T-Tc | High (qualitative) | Favorable kinetics | - | Staggered thienyl substituents | [6][7] |
Experimental Determination of Singlet Fission Efficiency
The quantitative data presented above is primarily obtained through a combination of steady-state and time-resolved spectroscopic techniques. The following sections detail the typical experimental protocols for two of the most common methods: transient absorption spectroscopy and time-resolved fluorescence spectroscopy.
Transient Absorption (TA) Spectroscopy
Transient absorption spectroscopy is a powerful technique to directly observe the formation and decay of transient species, such as singlet and triplet excitons, on ultrafast timescales.
Methodology:
-
Sample Preparation: Thin films of the tetracene derivative are typically prepared by spin-coating or thermal evaporation onto a transparent substrate (e.g., quartz). For solution-based measurements, the derivative is dissolved in an appropriate solvent.
-
Excitation (Pump Pulse): A femtosecond laser system, such as a Ti:sapphire laser with an optical parametric amplifier (OPA), is used to generate a "pump" pulse of a specific wavelength that excites the sample. For tetracene derivatives, excitation wavelengths in the visible range (e.g., 400-530 nm) are common.[8][9]
-
Probing (Probe Pulse): A second, time-delayed, and broadband "probe" pulse (often a white-light continuum) is passed through the excited sample.
-
Detection: The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and the time delay between the pump and probe pulses.
-
Data Analysis: The resulting transient absorption spectra reveal features corresponding to ground-state bleaching, stimulated emission from the singlet state, and photoinduced absorption from the singlet and triplet states. By globally fitting the kinetic traces at different wavelengths, the rates of singlet fission (rise of the triplet absorption signal) and triplet decay can be extracted. The triplet quantum yield can be determined by comparing the amplitude of the triplet absorption signal to that of a standard with a known triplet yield.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy monitors the decay of the singlet excited state. In efficient singlet fission materials, the fluorescence lifetime is significantly quenched due to the additional non-radiative decay pathway provided by singlet fission.
Methodology:
-
Sample Preparation: Samples are prepared similarly to those for TA spectroscopy.
-
Excitation: A pulsed laser or a picosecond diode laser is used to excite the sample.
-
Fluorescence Collection: The emitted fluorescence is collected, often at a 90-degree angle to the excitation beam, and passed through a monochromator to select a specific wavelength.
-
Detection: A sensitive and fast photodetector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system, is used to measure the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). The rate of singlet fission (kSF) can be calculated from the quenched fluorescence lifetime (τf) and the intrinsic fluorescence lifetime in the absence of singlet fission (τf,0) using the equation: kSF = (1/τf) - (1/τf,0).
Visualizing the Process and Workflow
To better understand the relationships and processes involved in singlet fission research, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Singlet fission efficiency in tetracene-based organic solar cells [dspace.mit.edu]
- 3. Morphology- and crystal packing-dependent singlet fission and photodegradation in functionalized tetracene crystals and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Singlet exciton fission in a linear tetracene tetramer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics of singlet fission and electron injection in self-assembled acene monolayers on titanium dioxide - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04688J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic comparison of 5,12-Bis(phenylethynyl)naphthacene and 9,10-Bis(phenylethynyl)anthracene
This guide provides a detailed spectroscopic comparison of two highly fluorescent polycyclic aromatic hydrocarbons (PAHs): 5,12-Bis(phenylethynyl)naphthacene (BPEN) and 9,10-Bis(phenylethynyl)anthracene (BPEA). Both compounds are renowned for their exceptional quantum yields and are pivotal in applications ranging from organic light-emitting diodes (OLEDs) to chemiluminescent light sources.[1] This analysis, supported by experimental data, will assist researchers in selecting the appropriate fluorophore for their specific application.
Core Molecular Structures
This compound (BPEN) consists of a naphthacene core (four linearly fused benzene rings) functionalized with phenylethynyl groups at the 5 and 12 positions.[2] This structure gives it a molecular formula of C₃₄H₂₀ and a molar mass of 428.52 g/mol .[2][3]
9,10-Bis(phenylethynyl)anthracene (BPEA) features an anthracene core (three linearly fused benzene rings) with phenylethynyl substituents at the 9 and 10 positions.[4] Its molecular formula is C₃₀H₁₈, with a molar mass of 378.47 g/mol .[1][4]
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic properties of BPEN and BPEA, primarily in benzene, to allow for a direct comparison. The extended π-conjugation in both molecules, facilitated by their planar and rigid structures, is responsible for their strong absorption and emission characteristics.[2]
| Spectroscopic Property | This compound (BPEN) | 9,10-Bis(phenylethynyl)anthracene (BPEA) |
| Absorption Maxima (λabs) | ~450–500 nm (in benzene)[5] | 439 nm, 455 nm (in benzene)[4] |
| Molar Extinction Coefficient (ε) | Data not available | 31,620 M-1cm-1 (at 439 nm), 33,110 M-1cm-1 (at 455 nm)[4] |
| Emission Maximum (λem) | 570–590 nm (in solution)[2] | ~460 nm[6] |
| Fluorescence Quantum Yield (Φf) | 0.7–0.9 (in benzene)[2] | 0.7–0.9 (in benzene)[7] |
| Appearance / Emission Color | Crimson/purple needles, yields orange light[3][8] | Orange needles, bright yellow-green fluorescence[1][4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic characterizations are provided below.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectra and molar extinction coefficients of the compounds.
-
Sample Preparation:
-
Prepare a stock solution of the compound (BPEN or BPEA) in spectrophotometric grade benzene at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.
-
-
Instrumentation & Measurement:
-
Use a dual-beam UV-Vis spectrophotometer (e.g., Cary 3).[9]
-
Use a matched pair of 1 cm pathlength quartz cuvettes. One cuvette will contain the solvent (benzene) as a reference, and the other will hold the sample solution.
-
Record the absorption spectrum for each diluted solution over a wavelength range of 350 nm to 650 nm.
-
Ensure the absorbance values at the maxima are within the linear range of the instrument, typically below 1.0 AU.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), plot absorbance (A) at a specific λabs versus concentration (c).
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
-
Fluorescence Spectroscopy
This protocol details the measurement of fluorescence emission spectra.
-
Sample Preparation:
-
Prepare dilute solutions of the sample in spectrophotometric grade benzene or cyclohexane.
-
The concentration should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.[9]
-
-
Instrumentation & Measurement:
-
Use a spectrofluorometer (e.g., Spex FluoroMax).[9]
-
Place the sample solution in a 1 cm pathlength quartz cuvette.
-
Set the excitation wavelength. For BPEA, an excitation wavelength of 425 nm can be used.[9] For BPEN, an appropriate wavelength within its absorption band (e.g., 470 nm) should be chosen.
-
Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 450 nm to 700 nm).
-
Record the emission spectrum, ensuring correction for instrument-dependent factors like detector sensitivity and lamp intensity profile.[9]
-
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10]
-
Selection of Standard:
-
Choose a reference standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard, but for the visible region, other standards may be more appropriate.
-
-
Sample Preparation:
-
Prepare a series of solutions of both the test compound and the reference standard at varying concentrations.
-
The solvent should ideally be the same for both the sample and the standard. If different solvents are used, a correction for the refractive index of the solvents must be applied.[7]
-
Adjust concentrations to ensure absorbance at the excitation wavelength is kept below 0.1 for all solutions.[7]
-
-
Measurement:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).[10]
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The plots should be linear.
-
The quantum yield of the sample (ΦS) is calculated using the following equation:[11] ΦS = ΦR × (mS / mR) × (nS² / nR²) where ΦR is the quantum yield of the reference, mS and mR are the slopes of the plots for the sample and reference, respectively, and nS and nR are the refractive indices of the respective solvents.[11]
-
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of BPEN and BPEA.
Workflow for the spectroscopic comparison of BPEN and BPEA.
Conclusion
Both this compound and 9,10-Bis(phenylethynyl)anthracene are exceptionally efficient fluorophores. The primary distinction in their spectroscopic properties lies in their emission wavelengths. BPEN, with its extended naphthacene core, emits in the orange region of the spectrum (570-590 nm), making it suitable for applications requiring longer wavelength emission.[2] In contrast, BPEA emits a bright yellow-green light (~460 nm), positioning it as an excellent candidate for applications where blue-green fluorescence is desired.[4][6] The choice between these two compounds will ultimately depend on the specific spectral requirements of the intended research or application.
References
- 1. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 18826-29-4 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 9,10-Bis(phenylethynyl)anthracene [drugfuture.com]
- 5. This compound|RUO Fluorophore [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. chembk.com [chembk.com]
- 9. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. lcms.labrulez.com [lcms.labrulez.com]
The Influence of Phenylethynyl Substitution on Acene Properties: A Comparative Guide
An in-depth analysis for researchers, scientists, and drug development professionals on how the strategic incorporation of phenylethynyl groups enhances the physicochemical properties of acenes, supported by experimental data and detailed protocols.
The linear, rigid structure of acenes, a class of polycyclic aromatic hydrocarbons, has made them a cornerstone in the development of organic electronics and functional materials. However, their inherent limitations, such as poor solubility and instability, have historically hindered their widespread application. A key strategy to overcome these challenges is the introduction of substituents, with the phenylethynyl group proving to be a particularly effective modification. This guide provides a comprehensive comparison of phenylethynyl-substituted acenes against their unsubstituted counterparts, detailing the significant improvements in their properties and providing the experimental basis for these observations.
Enhanced Properties of Phenylethynyl-Substituted Acenes
The addition of phenylethynyl moieties to the acene core brings about a cascade of beneficial changes to their solubility, stability, and electronic characteristics. These enhancements are critical for the processability and performance of acene-based materials in various applications.
Solubility and Stability: A Marked Improvement
Unsubstituted acenes, particularly larger ones like pentacene, are notoriously insoluble in common organic solvents, making their purification and device fabrication challenging. The bulky nature of the phenylethynyl substituents disrupts the strong π-π stacking that leads to high lattice energies and poor solubility. This steric hindrance significantly improves the solubility of the acenes, allowing for solution-based processing techniques.
Furthermore, the extended π-conjugation and steric protection afforded by the phenylethynyl groups enhance the kinetic stability of the acene core. Acenes are susceptible to oxidation and photodegradation, but the phenylethynyl substituents can act as a physical barrier, shielding the reactive sites of the acene backbone.
| Property | Unsubstituted Acene (e.g., Pentacene) | Phenylethynyl-Substituted Acene (e.g., 6,13-Bis(phenylethynyl)pentacene) |
| Solubility | Poor in common organic solvents | Significantly improved solubility in solvents like THF, chloroform, and toluene |
| Stability | Prone to oxidation and photodegradation in air and light[1] | Enhanced stability towards oxidation and light |
Photophysical Properties: Tunable Emission and High Quantum Yields
Phenylethynyl substitution provides a powerful tool for tuning the photophysical properties of acenes. The extension of the π-conjugated system leads to a bathochromic (red) shift in both the absorption and emission spectra. This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Moreover, many phenylethynyl-substituted acenes, such as 9,10-bis(phenylethynyl)anthracene (BPEA), exhibit high fluorescence quantum yields, making them highly efficient emitters.[2] The emission color can be further fine-tuned by introducing electron-donating or withdrawing groups on the peripheral phenyl rings.
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Anthracene | ~375 | ~400 | ~0.27 |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | ~451 | ~480 | ~1.00[3] |
| Pentacene | ~580 | - | Very low |
| 6,13-Bis(triisopropylsilylethynyl)pentacene | ~643 | ~650 | ~0.08 |
Electronic Properties and Solid-State Packing: Engineering the Band Gap and Morphology
The introduction of phenylethynyl groups has a profound effect on the electronic properties of acenes. The extended conjugation lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller HOMO-LUMO gap. This reduced bandgap is advantageous for applications in organic field-effect transistors (OFETs) and photovoltaics.
Perhaps one of the most significant impacts of phenylethynyl substitution is on the solid-state packing of acenes. Unsubstituted pentacene typically adopts a herringbone packing motif, which is not ideal for efficient charge transport. In contrast, appropriately functionalized phenylethynyl-substituted pentacenes can favor a more desirable co-facial π-stacking arrangement.[1] For instance, the crystal structure of 9,10-bis(phenylethynyl)anthracene reveals a π-π stacking interaction with a close separation of 3.43 Å.[4] This controlled arrangement of molecules in the solid state is critical for optimizing charge mobility in electronic devices.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Solid-State Packing |
| Pentacene | -5.0[5][6] | -3.2[5][6] | 1.8[5][6] | Herringbone |
| 6,13-Bis(phenylethynyl)pentacene (calculated) | -5.21 | -3.18 | 2.03 | Can be engineered to π-stack |
| 9,10-Bis(phenylethynyl)anthracene | - | - | - | π-stacking with intermolecular distance of 3.43 Å[4] |
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for the synthesis and characterization of phenylethynyl-substituted acenes.
Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA)
A common and effective method for the synthesis of phenylethynyl-substituted acenes is the Sonogashira cross-coupling reaction.
Materials:
-
9,10-Dibromoanthracene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 9,10-dibromoanthracene (1.0 eq) in anhydrous toluene.
-
Add triethylamine (TEA) as the base and solvent.
-
To this solution, add phenylacetylene (2.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium bromide salt and wash the solid with toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/dichloromethane gradient) to yield pure 9,10-bis(phenylethynyl)anthracene as a bright yellow-orange solid.
UV-Vis and Fluorescence Spectroscopy
These techniques are essential for characterizing the photophysical properties of the synthesized compounds.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare dilute solutions of the unsubstituted acene and the phenylethynyl-substituted acene in a suitable spectroscopic grade solvent (e.g., cyclohexane, THF, or chloroform) in quartz cuvettes. The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.
-
UV-Vis Spectroscopy: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-700 nm).
-
Fluorescence Spectroscopy: Excite the sample at its absorption maximum (λmax) and record the emission spectrum. To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the compounds.
Instrumentation:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Prepare a solution of the sample in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode cell: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the compound.
-
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.
Visualization of Structure-Property Relationships
The following diagram illustrates the key effects of phenylethynyl substitution on the properties of acenes.
Caption: Effect of phenylethynyl substitution on acene properties.
Conclusion
The strategic functionalization of acenes with phenylethynyl groups offers a robust and versatile approach to overcome their inherent limitations and unlock their full potential in materials science. This substitution enhances solubility and stability, provides a means to tune photophysical and electronic properties, and allows for the control of solid-state packing. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and synthesis of novel acene-based materials for advanced applications in organic electronics and beyond.
References
- 1. Pentacene - Wikipedia [en.wikipedia.org]
- 2. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 5. BJNANO - Adsorption and electronic properties of pentacene on thin dielectric decoupling layers [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Comparative study of hole mobility in various organic semiconductor materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Hole Transport in Organic Semiconductors
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is fundamentally dictated by the efficiency of charge transport within the active semiconductor layer. Hole mobility (μh), a measure of how quickly a positive charge carrier can move through a material under an electric field, is a critical parameter in determining device speed, efficiency, and overall functionality. This guide provides a comparative overview of hole mobility in various classes of organic semiconductor materials, supported by experimental data and detailed measurement protocols.
Comparative Hole Mobility Data
The following table summarizes experimentally determined hole mobility values for a selection of prominent organic semiconductor materials. It is important to note that mobility can vary significantly depending on the material's purity, crystalline form (single crystal vs. thin film), processing conditions, and the specific measurement technique employed.
| Organic Semiconductor Material | Material Form | Measurement Technique | Hole Mobility (cm²/Vs) |
| Small Molecules | |||
| Rubrene | Single Crystal | FET | > 20[1], 10.7[2][3][4][5] |
| Pentacene | Single Crystal | FET | 1.4[2][3][4][5], up to 2.3[6], 0.3[7] |
| Thin Film | FET | 0.26[8] | |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Single Crystal | FET | 8.3[9] |
| Thin Film | FET | 3.1 - 8.16[10], 3.7[11] | |
| 2,9-didecyl-DNTT (C10-DNTT) | Single Crystal | FET | 11[12] |
| Thin Film | FET | >10[9], 5.3[11] | |
| 2,9-diphenyl-DNTT (DPh-DNTT) | Thin Film | FET | ~3.5[13][14], 5.9[11] |
| 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) | Thin Film | FET | > 1, up to 1.8[15], 0.4[3], 0.191 |
| Perylene Diimide (PTCDI) Derivatives | Single Crystal/Thin Film | FET | (Typically n-type, but included for comparison) |
| Conjugated Polymers | |||
| Poly(3-hexylthiophene) (P3HT) | Thin Film | FET | up to 0.1[16] |
| Thin Film | SCLC | 1.043 x 10⁻⁴ - 1.357 x 10⁻⁴[17], ~6 x 10⁻⁴[18] | |
| Thin Film | TOF | 1 - 2 x 10⁻⁴[19] |
Experimental Protocols for Hole Mobility Measurement
Accurate determination of hole mobility is crucial for material characterization and device optimization. Several techniques are commonly employed, each with its own advantages and limitations.
Organic Field-Effect Transistor (OFET) Measurement
The OFET is the most common device architecture for measuring charge carrier mobility in organic semiconductors.[10] In a p-type OFET, a negative gate voltage accumulates holes at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. By measuring the drain current as a function of the gate and source-drain voltages, the field-effect mobility can be extracted.[10][14][20]
Fabrication Protocol (Bottom-Gate, Top-Contact Architecture): [21]
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Organic Semiconductor Deposition: The organic semiconductor is deposited onto the dielectric surface. For small molecules, thermal evaporation under high vacuum is common. For polymers, solution-based techniques like spin-coating, drop-casting, or inkjet printing are used.[3]
-
Source and Drain Electrode Deposition: Gold (Au) is a common choice for source and drain electrodes due to its high work function, which facilitates hole injection. The electrodes are deposited through a shadow mask via thermal evaporation.
-
Annealing: The completed device is often annealed to improve the morphology and crystallinity of the organic film.
Measurement and Data Analysis: [22]
-
The OFET is characterized using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere to prevent degradation.
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for various gate-source voltages (V_GS).
-
Transfer Characteristics: I_D is measured as a function of V_GS at a constant, high V_DS (saturation regime).
-
Mobility Calculation (Saturation Regime): The hole mobility (μ) is calculated from the slope of the ( |I_D| )^1/2 vs. V_GS plot using the following equation:
I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)²
where:
-
C_i is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
V_th is the threshold voltage.
-
Space-Charge-Limited Current (SCLC) Measurement
The SCLC technique is used to determine the bulk mobility of a material.[23][24] It involves fabricating a single-carrier device (hole-only or electron-only) and measuring the current-voltage (I-V) characteristics.[23] At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge limited.
Fabrication Protocol (Hole-Only Device): [13][17]
-
A pre-patterned indium tin oxide (ITO) coated glass substrate is cleaned.
-
A hole-injection layer (e.g., PEDOT:PSS or MoO₃) is deposited on the ITO to ensure ohmic contact for holes.
-
The organic semiconductor layer is deposited.
-
A high work function metal (e.g., Au or Ag) is deposited as the top electrode.
Measurement and Data Analysis: [23][24]
-
The dark I-V characteristics of the device are measured.
-
The data is plotted as J vs. V on a log-log scale.
-
In the trap-free SCLC regime, the current density (J) is proportional to the square of the voltage (V²).
-
The mobility is extracted from the SCLC region using the Mott-Gurney law:[23]
J = (9/8) * ε₀ * ε_r * μ * (V²/d³)
where:
-
ε₀ is the permittivity of free space.
-
ε_r is the relative permittivity of the organic material.
-
d is the thickness of the organic layer.
-
Time-of-Flight (TOF) Measurement
The TOF technique directly measures the transit time of photogenerated charge carriers across a specific thickness of the material under an applied electric field.[6][25][26][27]
Experimental Setup and Procedure: [6][25][26][27]
-
The organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent.
-
A short laser pulse is used to generate a sheet of charge carriers near the semi-transparent electrode.
-
An external voltage is applied across the sample, causing the charge carriers to drift towards the counter-electrode.
-
The transient photocurrent is measured as a function of time using an oscilloscope. The transit time (t_T) is the time it takes for the carriers to traverse the sample.
Mobility Calculation:
The drift mobility (μ) is calculated using the following equation:
μ = d / (t_T * E) = d² / (t_T * V)
where:
-
d is the thickness of the organic film.
-
E is the applied electric field.
-
V is the applied voltage.
Factors Influencing Hole Mobility in Organic Semiconductors
The hole mobility in organic semiconductors is not an intrinsic constant but is highly dependent on several interconnected factors, from the molecular level to the macroscopic device structure.
Caption: Workflow illustrating the key factors influencing hole mobility in organic semiconductors.
-
Molecular Structure: The intrinsic properties of the organic molecule play a crucial role.
-
Conjugated Backbone: A planar and rigid conjugated backbone facilitates efficient π-orbital overlap between adjacent molecules, which is essential for charge hopping.[28]
-
Side Chains: Alkyl side chains are often introduced to improve solubility and processability. However, the length and branching of these side chains can significantly impact molecular packing and, consequently, hole mobility.[1][2][7][28][29]
-
-
Molecular Packing and Crystallinity: The arrangement of molecules in the solid state is a primary determinant of hole mobility.
-
π-π Stacking: Close π-π stacking distances (typically < 4 Å) between conjugated cores create efficient pathways for charge transport.[30][31] A slipped cofacial arrangement is often more beneficial than a perfectly cofacial one as it can lead to tighter packing.[12]
-
Crystallinity: Highly crystalline materials with large, well-ordered domains generally exhibit higher mobilities than their amorphous counterparts due to the reduction of charge trapping sites.
-
-
Morphology and Grain Boundaries: In polycrystalline thin films, the morphology significantly impacts charge transport.
-
Grain Size: Larger grain sizes are generally correlated with higher mobility as they reduce the number of grain boundaries that charge carriers must cross.[32]
-
Grain Boundaries: These interfaces between crystalline domains can act as barriers to charge transport, trapping charge carriers and reducing the overall mobility of the film.
-
References
- 1. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Hole mobility in organic single crystals measured by a flip-crystal field-effect technique | Semantic Scholar [semanticscholar.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of alkyl side-chain length on the carrier mobility in organic semiconductors: herringbone vs. pi–pi stacking - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Field-Effect Transistor (OFET) – Part A: Quick start – simulate your first OFET | OghmaNano [oghma-nano.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. ossila.com [ossila.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Strong dependence of the vertical charge carrier mobility on the π–π stacking distance in molecule/graphene heterojunctions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Naphthacene Derivatives in Organic Solar Cells: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and stable organic solar cells (OSCs) has led to the exploration of a wide array of organic semiconductor materials. Among these, naphthacene derivatives have emerged as a promising class of materials, primarily for their tunable electronic properties and potential for strong light absorption. This guide provides a comparative performance evaluation of various naphthacene derivatives in organic solar cells, supported by experimental data and detailed protocols to aid researchers in the field.
Performance Benchmark of Naphthacene Derivatives
The photovoltaic performance of several key naphthacene derivatives, particularly naphthalene-based non-fullerene acceptors (NFAs) and fullerene derivatives, has been investigated. The critical performance parameters—Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF)—are summarized in the table below.
| Derivative Name | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| NTIC | PBDB-T | 0.94 | 14.52 | 63.0 | 8.63 | [1] |
| NTIC-Me | PBDB-T | 0.93 | 13.89 | 62.0 | 8.01 | [1] |
| NTIC-OMe | PBDB-T | 0.965 | 13.21 | 67.4 | 8.61 | [1] |
| NTIC-F | PBDB-T | 0.95 | 13.57 | 65.0 | 8.37 | [1] |
| INTIC | PBDB-T | 0.84 | 19.42 | 67.89 | 11.08 | [2] |
| NC61BM | P3HT | 0.60 | 9.51 | 71.8 | 4.09 |
Experimental Protocols
The successful fabrication and characterization of high-performance organic solar cells are highly dependent on precise experimental procedures. Below are detailed methodologies for the key experiments cited in the performance evaluation of naphthacene derivative-based OSCs.
Fabrication of Inverted Bulk Heterojunction Organic Solar Cells
A common and efficient device architecture for organic solar cells is the inverted bulk heterojunction structure.
1. Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath containing detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried using a high-purity nitrogen gas stream.
-
Immediately before use, the substrates undergo a 15-minute UV-ozone treatment to enhance the work function of the ITO and improve the adhesion of subsequent layers.[1]
2. Electron Transport Layer (ETL) Deposition:
-
A solution of zinc oxide (ZnO) nanoparticles is spin-coated onto the prepared ITO substrates.
-
The substrates are then annealed at a specific temperature to form a uniform and crystalline ZnO layer.[1] For instance, in the fabrication of INTIC-based devices, a ZnO precursor solution is spin-coated at 5000 rpm for 30 seconds, followed by annealing at 200°C for 30 minutes in air.[2]
3. Active Layer Deposition:
-
The donor polymer (e.g., PBDB-T) and the naphthacene-based acceptor are dissolved in a suitable organic solvent, such as chloroform or chlorobenzene, to create a blend solution. The donor-to-acceptor weight ratio and the total concentration are critical parameters that require optimization. For example, for NTIC-based devices, a 1:1 weight ratio of PBDB-T:NTIC was used.[1] For INTIC-based devices, a donor:acceptor ratio of 1:1 was also employed with a total concentration of 14 mg/mL in chloroform with 0.5% v/v 1,8-diiodooctane (DIO) as a solvent additive.[2]
-
The active layer solution is then spin-coated onto the ETL within an inert atmosphere, typically a nitrogen-filled glovebox.[1] For INTIC-based devices, the spin-coating speed was 2000 rpm for 30 seconds.[2]
-
The resulting film is often subjected to solvent vapor or thermal annealing to optimize the morphology of the bulk heterojunction for efficient charge separation and transport. For NTIC-based devices, thermal annealing was performed at 100°C for 10 minutes.[1]
4. Hole Transport Layer (HTL) Deposition:
-
A solution of a hole-transporting material, such as Molybdenum Oxide (MoOx) or Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is deposited on top of the active layer. MoOx is typically deposited via thermal evaporation, while PEDOT:PSS is applied by spin-coating.[1] For the high-efficiency INTIC device, MoO3 (10 nm) was thermally evaporated.[2]
5. Top Electrode Deposition:
-
Finally, a metal top electrode, commonly silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[1] For the INTIC device, a 100 nm thick Ag electrode was used.[2]
Device Characterization
1. Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²).
-
From the J-V curve, the key performance parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[1]
2. External Quantum Efficiency (EQE) Measurement:
-
The EQE, also known as the Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the spectral response of the solar cell.
-
This measurement involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current. The EQE spectrum provides valuable insights into which portions of the solar spectrum are being effectively converted into charge carriers.[1]
Visualizing Experimental and Logical Relationships
To better understand the processes and relationships involved in the evaluation of naphthacene derivatives in organic solar cells, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 5,12-Bis(phenylethynyl)naphthacene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 5,12-Bis(phenylethynyl)naphthacene (CAS Number: 18826-29-4), a fluorescent dye commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 18826-29-4 | [1] |
| Molecular Formula | C₃₄H₂₀ | |
| Molar Mass | 428.52 g/mol | |
| Melting Point | 248 °C (decomposes) | |
| GHS Hazard Statements | H315, H319, H335 | [1] |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1] The primary disposal route for this compound is through a licensed hazardous waste disposal contractor, which will typically involve incineration at a permitted facility.[2][3][4]
Step-by-Step Laboratory Disposal Procedure:
-
Waste Segregation:
-
Collect all waste this compound, including unused solid material, contaminated items (e.g., weighing paper, pipette tips, gloves), and solutions, in a dedicated hazardous waste container.
-
It is best practice to keep this waste stream separate from other chemical wastes to avoid potential incompatibilities. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
If possible, collect the waste in its original container to minimize transfers.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The associated hazards: "Irritant"
-
The date when waste was first added to the container.
-
-
-
Storage Pending Disposal:
-
Securely seal the waste container.
-
Store the container in a designated and clearly marked Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and away from incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5,12-Bis(phenylethynyl)naphthacene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5,12-Bis(phenylethynyl)naphthacene (CAS No. 18826-29-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Proper personal protective equipment is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Viton/Butyl gloves are recommended for aggressive aromatic hydrocarbons. Polyvinyl alcohol (PVA) gloves also offer high resistance but are not suitable for use with water or water-based solutions.[2][3] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Must be worn at all times when handling the compound. A face shield should be used in situations with a higher risk of splashing or dust generation. |
| Respiratory Protection | NIOSH-approved respirator | For handling the solid powder, a respirator equipped with an organic vapor cartridge and a P100 particulate filter is recommended, especially when not working in a certified chemical fume hood.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact. Ensure it is fully buttoned. |
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to post-handling procedures.
Operational Plan for Handling
This step-by-step protocol provides direct guidance for laboratory operations involving this compound.
3.1. Engineering Controls
-
Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation of dust particles.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
3.2. Weighing and Transferring the Solid
-
Preparation: Before handling, cover the work surface within the fume hood with absorbent bench paper.[6]
-
Don PPE: Wear all personal protective equipment as specified in the table above.
-
Weighing: Use an analytical balance with a draft shield or an enclosed weighing station. Use a weigh boat to prevent spillage.[6]
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula. Avoid creating dust. If possible, transfer the powder in several small scoops.[6]
-
Closure: Immediately and securely close the stock container of this compound.[1][6]
3.3. In Case of a Spill
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or outside of a contained area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
Small Spills: For minor spills within a fume hood, use an appropriate spill kit to absorb the material. Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, absorbent paper, and contaminated silica gel, must be collected in a designated, clearly labeled hazardous waste container.[7] The container should be a pail lined with a clear plastic bag and kept closed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Method: The recommended disposal method for solid organic compounds like this compound is controlled incineration.[8]
-
Arranging Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. Ansell PVA Chemical Resistant Gloves - 400523 - Northern Safety Co., Inc. [northernsafety.com]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. allergycontrol.com [allergycontrol.com]
- 5. unitedcanadainc.com [unitedcanadainc.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
